{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid
Description
The exact mass of the compound {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJWBVOZVJJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284704 | |
| Record name | N-(Benzyloxycarbonyl)-DL-phenylglycine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60584-76-1 | |
| Record name | N-(Benzyloxycarbonyl)-DL-phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60584-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (((Phenylmethoxy)carbonyl)amino)phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060584761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60584-76-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163115 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Benzyloxycarbonyl)-DL-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[(phenylmethoxy)carbonyl]amino]phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of N-Cbz-phenylglycine
Introduction
N-Carbobenzyloxy-phenylglycine (N-Cbz-phenylglycine) is a crucial derivative of the non-proteinogenic amino acid phenylglycine. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group to the amino functionality makes it an essential building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics and other pharmaceutical compounds. The Cbz group provides stability under various reaction conditions and can be selectively removed, offering a strategic advantage in complex multi-step syntheses. This guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-phenylglycine, detailed experimental protocols, and logical workflows relevant to its application.
Nomenclature and Structure
It is important to distinguish N-Cbz-phenylglycine from other related compounds. The term "phenylglycine" can refer to either 2-phenylglycine (where the phenyl group is attached to the alpha-carbon) or N-phenylglycine (where the phenyl group is attached to the nitrogen atom). The Cbz protecting group is typically used for the amino group of α-amino acids. Therefore, in the context of peptide chemistry and drug development, N-Cbz-phenylglycine almost always refers to N-benzyloxycarbonyl-2-phenylglycine . This guide will focus on this compound.
Chemical Structure:
Physical and Chemical Properties
The physical and chemical properties of N-Cbz-phenylglycine are summarized in the tables below. The data presented is for the L-enantiomer, which is commonly used in chiral synthesis.
Table 1: General and Physical Properties of N-Cbz-L-phenylglycine
| Property | Value | Reference |
| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetic acid | [1] |
| Synonyms | N-Benzyloxycarbonyl-L-phenylglycine, Z-L-Phg-OH | [1][2] |
| CAS Number | 53990-33-3 | [1] |
| Molecular Formula | C₁₆H₁₅NO₄ | [1] |
| Molecular Weight | 285.29 g/mol | [1][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 131.0 to 135.0 °C | [1] |
| Boiling Point | 495.3 ± 45.0 °C (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Ethanol. | [1] |
| pKa | 3.49 ± 0.10 (Predicted) | [1] |
| Storage | Room temperature, in a dry and dark place. | [1] |
Table 2: Spectral Data Summary
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of both the phenylglycine and the Cbz group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic protons of the Cbz group (~5.1 ppm), a signal for the α-proton, and a signal for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbons (carboxylic acid and carbamate), aromatic carbons, the α-carbon, and the benzylic carbon of the Cbz group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretches (from both the carboxylic acid and the carbamate), and aromatic C-H and C=C stretches. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak [M]⁺ or related adducts like [M+H]⁺ or [M+Na]⁺. |
Experimental Protocols
Detailed methodologies for the synthesis, analysis, and deprotection of N-Cbz-phenylglycine are crucial for its effective use in research and development.
Protocol 1: Synthesis of N-Cbz-L-phenylglycine
This protocol is adapted from general procedures for the N-benzyloxycarbonylation of amino acids.[4][5]
Materials:
-
L-phenylglycine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or another suitable base
-
Water
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve L-phenylglycine (1.0 equivalent) in a 1 M NaOH solution (2.5 equivalents) in an ice bath with stirring.
-
Addition of Cbz-Cl: While maintaining the temperature at 0-5 °C, add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution. Ensure the pH of the reaction mixture remains alkaline (pH 9-10) by concurrently adding 2 M NaOH solution as needed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted Cbz-Cl and other impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. A white precipitate of N-Cbz-L-phenylglycine should form.
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-Cbz-L-phenylglycine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Protocol 2: Deprotection of N-Cbz-L-phenylglycine (Catalytic Hydrogenolysis)
This protocol outlines a standard method for the cleavage of the Cbz group to yield the free amine.[6][7]
Materials:
-
N-Cbz-L-phenylglycine
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or another suitable solvent
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve N-Cbz-L-phenylglycine (1.0 equivalent) in methanol (10-20 mL per mmol of substrate) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction's progress by TLC or LC-MS until all the starting material has been consumed.
-
Filtration: Once the reaction is complete, carefully purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the Celite with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude L-phenylglycine.
-
Purification (if necessary): The crude product can be further purified by recrystallization if needed.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of N-Cbz-L-phenylglycine.
Deprotection Experimental Workflow
Caption: Experimental workflow for the deprotection of N-Cbz-L-phenylglycine.
References
- 1. chembk.com [chembk.com]
- 2. N-Carbobenzoxy-D-2-phenylglycine | 17609-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Cbz-L-(+)-Phenylglycine | 53990-33-3 | FC41725 | Biosynth [biosynth.com]
- 4. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 5. ijacskros.com [ijacskros.com]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid CAS number
An In-depth Technical Guide to {[(Benzyloxy)carbonyl]amino}(phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid, commonly known as N-Cbz-phenylglycine, is a crucial derivative of the non-proteinogenic amino acid phenylglycine. The attachment of a benzyloxycarbonyl (Cbz or Z) protecting group to the nitrogen atom makes it a valuable building block in organic synthesis, particularly in the realm of peptide and peptidomimetic chemistry.[1] The Cbz group is renowned for its stability under a variety of reaction conditions and its facile removal through hydrogenolysis, making it an ideal choice for protecting the amine functionality during complex synthetic sequences.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Cbz-phenylglycine, complete with detailed experimental protocols and technical data.
Chemical and Physical Properties
N-Cbz-phenylglycine exists as stereoisomers due to the chiral alpha-carbon. The D-form ((R)-isomer) and L-form ((S)-isomer) are commercially available and widely used in stereoselective synthesis. The physical and chemical properties can vary slightly between the different stereoisomers.
| Property | Data | Reference |
| IUPAC Name | (2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid (D-form) | [4] |
| (2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid (L-form) | ||
| Synonyms | N-Carbobenzoxy-D-2-phenylglycine, Z-D-Phg-OH (D-form) | [4][5] |
| Cbz-L-(+)-Phenylglycine, Z-L-Phg-OH (L-form) | [6] | |
| CAS Number | 17609-52-8 (R-form) | [5][7] |
| 53990-33-3 (S-form) | [6] | |
| Molecular Formula | C₁₆H₁₅NO₄ | [6][7] |
| Molecular Weight | 285.29 g/mol | [6][7] |
| Appearance | White to light yellow crystalline powder | [8] |
| Melting Point | 118-122 °C (for the related N-Carbobenzyloxyglycine) | [8] |
| Solubility | Soluble in methanol; Insoluble in water | [8] |
Synthesis and Experimental Protocols
The most common method for synthesizing N-Cbz-phenylglycine is through the reaction of phenylglycine with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a type of Schotten-Baumann reaction, efficiently protects the primary amine.[2]
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-Cbz-phenylglycine.
Caption: Workflow for the synthesis of N-Cbz-phenylglycine.
Detailed Experimental Protocol for N-Cbz Protection
This protocol is adapted from general procedures for the N-benzyloxycarbonylation of amines.[9]
-
Materials : D- or L-phenylglycine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Dioxane (or another suitable organic solvent), Water, Hydrochloric Acid (HCl), Ethyl Acetate, Hexane.
-
Procedure :
-
In a round-bottom flask, dissolve phenylglycine (1.0 equivalent) in a 1M solution of Na₂CO₃ in water.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add benzyl chloroformate (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any excess Cbz-Cl.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure N-Cbz-phenylglycine.
-
Applications in Peptide Synthesis
N-Cbz-phenylglycine is a cornerstone in solid-phase and solution-phase peptide synthesis. The Cbz group effectively masks the nucleophilicity of the alpha-amino group, allowing for the selective formation of a peptide bond between its carboxyl group and the amino group of another amino acid.
Peptide Coupling and Deprotection Workflow
The diagram below outlines the logical steps for using N-Cbz-phenylglycine in a peptide coupling reaction followed by the removal of the Cbz group to elongate the peptide chain.
Caption: Logical workflow for peptide synthesis using N-Cbz-phenylglycine.
Key Reactions and Analytical Monitoring
The success of synthetic steps involving N-Cbz-phenylglycine relies on careful monitoring and selective reactions, particularly the deprotection of the Cbz group.
Cbz Deprotection Protocols
Catalytic hydrogenolysis is the most common and cleanest method for Cbz group removal.[3]
-
Experimental Protocol for Hydrogenolysis :
-
Preparation : Dissolve the Cbz-protected peptide (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt% of the substrate).
-
Hydrogenation : Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure to obtain the deprotected amine product.[3]
-
| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temp, atmospheric pressure | Mild, clean byproducts (toluene, CO₂) | Not compatible with reducible groups (alkenes, alkynes, some sulfur compounds)[3] |
| Acidic Cleavage | HBr in Acetic Acid | 0 °C to Room temp | Fast, effective | Harsh conditions, can cleave other acid-labile groups[3] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux in Methanol | Avoids use of H₂ gas | Requires higher temperatures |
| Reductive Cleavage | NaBH₄, Pd/C | Room temp | Very rapid (3-10 minutes) | NaBH₄ can reduce other functional groups |
Reaction Monitoring Protocols
Effective monitoring is essential to determine reaction completion and assess purity.[1]
-
Thin-Layer Chromatography (TLC)
-
Principle : A rapid qualitative method to observe the disappearance of starting materials and the appearance of products. N-Cbz-phenylglycine is relatively nonpolar. Its deprotected counterpart, phenylglycine, is significantly more polar and will have a lower Rf value.
-
Protocol :
-
Prepare a TLC plate (e.g., silica gel 60 F₂₅₄).
-
Spot the reaction mixture alongside the starting material as a reference.
-
Develop the plate in an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under a UV lamp. Ninhydrin stain can be used to visualize the deprotected amine as a colored spot.[1]
-
-
-
High-Performance Liquid Chromatography (HPLC)
-
Principle : Provides quantitative data on reaction conversion and purity.
-
Protocol :
-
Use a reversed-phase column (e.g., C18).
-
Employ a mobile phase gradient, typically a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector (210-280 nm). N-Cbz-phenylglycine will have a longer retention time than its more polar deprotected product.[1]
-
-
-
¹H NMR Spectroscopy
-
Principle : Provides detailed structural information and can be used to monitor the disappearance of characteristic Cbz signals and the appearance of product signals.
-
Expected Chemical Shifts (δ) in CDCl₃ :
-
Aromatic protons (C₆H₅ from Phenylglycine and Cbz) : ~7.2-7.4 ppm (multiplet, 10H)
-
Benzyloxy CH₂ : ~5.1 ppm (singlet, 2H)
-
Alpha-proton (α-CH) : ~5.4 ppm (doublet)
-
Amine NH : ~5.8 ppm (doublet)
-
-
Monitoring Deprotection : The complete disappearance of the characteristic benzylic CH₂ singlet at ~5.1 ppm is a clear indicator of Cbz group removal.[1]
-
-
Mass Spectrometry (MS)
-
Principle : Confirms the molecular weight of starting materials and products.
-
Procedure : A small, diluted sample of the reaction mixture is analyzed, typically using Electrospray Ionization (ESI).
-
Expected Ion : For N-Cbz-phenylglycine (MW: 285.29), the expected [M+H]⁺ ion would be at m/z 286.3. For phenylglycine (MW: 151.16), the [M+H]⁺ ion would be at m/z 152.2.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Carbobenzoxy-D-2-phenylglycine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 17609-52-8|(R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid|BLD Pharm [bldpharm.com]
- 6. Cbz-L-(+)-Phenylglycine | 53990-33-3 | FC41725 | Biosynth [biosynth.com]
- 7. Synthonix, Inc > 17609-52-8 | (R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid [synthonix.com]
- 8. N-Carbobenzyloxyglycine | 1138-80-3 [chemicalbook.com]
- 9. ijacskros.com [ijacskros.com]
An In-depth Technical Guide to the Structure and Stereochemistry of N-Cbz-L-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of N-Carbobenzyloxy-L-phenylglycine (N-Cbz-L-phenylglycine). This compound is a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis, where the Cbz group serves as a key protecting group for the amine functionality of L-phenylglycine.
Chemical Structure and Stereochemistry
N-Cbz-L-phenylglycine, with the chemical formula C₁₆H₁₅NO₄, is a derivative of the non-proteinogenic amino acid L-phenylglycine. The structure features a phenylglycine core where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.
The key stereochemical feature of N-Cbz-L-phenylglycine is the chiral center at the α-carbon (the carbon atom bonded to the carboxylic acid, the phenyl group, the amino group, and a hydrogen atom). The "L" designation indicates that it belongs to the levorotatory series of amino acids. In the Cahn-Ingold-Prelog (CIP) priority system, this corresponds to an (S) configuration at the α-carbon. This specific stereochemistry is crucial for its application in the synthesis of stereochemically pure peptides and other chiral molecules.
Molecular Structure of N-Cbz-L-phenylglycine:
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Cbz Protected Amino Acids in Synthesis
The benzyloxycarbonyl (Cbz or Z) protecting group stands as a cornerstone in the field of peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first widely effective and reliable method for the temporary protection of the α-amino group of amino acids, revolutionizing peptide synthesis.[1][2] This innovation enabled the controlled, stepwise assembly of amino acids into defined peptide sequences, overcoming the significant challenge of uncontrolled polymerization.[1] This guide provides a comprehensive technical overview of N-Cbz protected amino acids, covering their synthesis, deprotection strategies, and applications.
Core Principles of Cbz Protection
The utility of the Cbz group is rooted in its distinct chemical properties. It effectively masks the nucleophilic amino group as a much less reactive carbamate, rendering it stable to a variety of reaction conditions, including those required for peptide bond formation.[1][2] The Cbz group's success lies in a combination of key characteristics:
-
Robust Stability : Cbz-protected amines are stable across a range of conditions, including basic and mildly acidic media, which provides flexibility for subsequent synthetic steps.[1]
-
Ease of Introduction : The protection reaction is typically high-yielding and proceeds under mild conditions.[1]
-
Facile Removal : The group can be cleanly removed under specific, mild conditions, most notably catalytic hydrogenolysis, which proceeds at neutral pH.[1][3]
-
Orthogonality : The Cbz group's unique cleavage conditions (hydrogenolysis) make it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][4] This orthogonality is critical in multi-step synthesis, permitting the selective deprotection of one functional group while others remain intact.[1]
Data Presentation: Synthesis and Deprotection Conditions
The following tables summarize quantitative data for the introduction and removal of the Cbz protecting group, offering a comparison of various methodologies.
Table 1: Introduction of the N-Cbz Protecting Group
| Reagent(s) | Base/Additive | Solvent(s) | Temperature (°C) | Typical Yield (%) | Notes |
| Benzyl Chloroformate (Cbz-Cl) | Na₂CO₃ / NaHCO₃ | Water / Dioxane | 0 to RT | >90 | Classic Schotten-Baumann conditions; pH control (8-10) is crucial to prevent Cbz-Cl decomposition and amino acid racemization.[5] |
| Benzyl Chloroformate (Cbz-Cl) | LiHMDS | THF | -78 to RT | High | Effective for protecting secondary amides.[5] |
| Benzyl Chloroformate (Cbz-Cl) | None | PEG-600 | RT | High | An environmentally friendly method using a green, low-toxicity reaction medium.[5] |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | NaHCO₃ | Water / Acetone | RT | >85 | Activated ester method, often used for milder reaction conditions.[5] |
| O-Alkyl S-(pyridin-2-yl)carbonothiolates | None | Air | RT | Good | Allows for selective N-protection even in the presence of multiple hydroxyl groups.[6] |
Table 2: Deprotection of the N-Cbz Group
| Method | Reagent(s) | Catalyst | Solvent(s) | Temperature (°C) | Typical Yield (%) | Notes |
| Catalytic Hydrogenolysis | H₂ (1 atm) | 10% Pd/C | MeOH, EtOH, or EtOAc | RT | >95 | Most common and mildest method; byproducts (toluene, CO₂) are volatile.[1] |
| Catalytic Transfer Hydrogenation | Ammonium Formate | 10% Pd/C | MeOH | RT | High | Avoids the use of gaseous hydrogen; reaction is fast and simple.[7][8] |
| Catalytic Transfer Hydrogenation | Triethylsilane (Et₃SiH) | Pd/C | MeOH | RT | High | In situ generation of H₂; proceeds under mild, neutral conditions.[9] |
| Acidolysis | 33% HBr in Acetic Acid | None | Acetic Acid | RT | >90 | Strong acidic conditions; can affect other acid-sensitive groups.[1][5] |
| Lewis Acid | AlCl₃ | None | HFIP | RT | High | Offers good functional group tolerance (e.g., nitro groups, double bonds).[6] |
| Nucleophilic Deprotection | 2-Mercaptoethanol | K₃PO₄ | N,N-dimethylacetamide | 75 | High | Superior for substrates with sensitive functionalities incompatible with hydrogenolysis or strong acid.[6] |
| Alcoholysis | Methanol, Ethanol | None | Methanol, Ethanol | RT | High | Effective for N-Cbz protected imidazoles, pyrazoles, and their derivatives.[10][11] |
Experimental Protocols
The following are representative protocols for the introduction and removal of the Cbz group.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes the protection of an amino acid using benzyl chloroformate under basic aqueous conditions.[1][2]
-
Dissolution : Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.
-
Addition of Cbz-Cl : While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to ensure the temperature is maintained below 5 °C to minimize side reactions.[1]
-
Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up : Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The N-Cbz protected amino acid will precipitate out of the solution.[2]
-
Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final Cbz-protected amino acid.[1]
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol details the most common method for Cbz group removal using hydrogen gas and a palladium catalyst.[1][8]
-
Setup : In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 equivalent) in a solvent such as methanol, ethanol, or ethyl acetate.[1]
-
Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution. Caution: The catalyst can be pyrophoric, especially when dry. Handle with care and ensure it remains wet.[1]
-
Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[1]
-
Reaction : Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or at 1 atm pressure) at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]
-
Filtration : Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Concentration : Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed during this step.[1]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships involving the Cbz protecting group.
Caption: Workflow for a simple dipeptide synthesis using a Cbz-protected amino acid.
Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups in peptide synthesis.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. biosynth.com [biosynth.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data of N-Cbz-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Carbobenzyloxy-phenylglycine (N-Cbz-phenylglycine), a crucial molecule in synthetic organic chemistry, particularly in peptide synthesis and drug development. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for the characterization and quality control of this compound.
Spectroscopic Data Presentation
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for N-Cbz-phenylglycine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 1: ¹H NMR Spectral Data of N-Cbz-DL-phenylglycine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 10H | Aromatic protons (C₆H₅-CH₂ and C₆H₅-CH) |
| ~5.5 | d | 1H | α-CH |
| ~5.1 | s | 2H | CH₂ (benzylic) |
| ~9.0-10.0 | br s | 1H | NH (amide) |
| ~12.0-13.0 | br s | 1H | OH (carboxylic acid) |
Note: The chemical shifts of NH and OH protons can be variable and may exchange with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in singlets for each unique carbon atom. The following data is for the D-enantiomer and is representative of the DL-racemate.
Table 2: ¹³C NMR Spectral Data of N-Cbz-D-phenylglycine
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (Carboxylic Acid) |
| ~156 | C=O (Carbamate) |
| ~137 | Aromatic C (quaternary) |
| ~136 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127.5 | Aromatic CH |
| ~67 | CH₂ (benzylic) |
| ~58 | α-CH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The data below is for the D-enantiomer and is representative of the DL-racemate.
Table 3: Key IR Absorption Bands for N-Cbz-D-phenylglycine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~3030 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1720 | Strong | C=O stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O stretch (Amide I, Carbamate) |
| ~1530 | Strong | N-H bend (Amide II) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid/Carbamate) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of N-Cbz-phenylglycine is 285.29 g/mol . The data below is for the D-enantiomer and is representative of the DL-racemate.
Table 4: Mass Spectrometry Data for N-Cbz-D-phenylglycine
| m/z | Interpretation |
| 286.1074 | [M+H]⁺ (Calculated for C₁₆H₁₆NO₄⁺: 286.1079) |
| 242.1175 | [M-CO₂H]⁺ |
| 108.0573 | [C₇H₈O]⁺ (benzyl alcohol fragment) |
| 91.0542 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of N-Cbz-phenylglycine.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 14 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm)
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of N-Cbz-phenylglycine with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
FT-IR Acquisition:
-
Instrument: Fourier Transform Infrared Spectrometer
-
Mode: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of the pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of N-Cbz-phenylglycine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode analysis.
ESI-MS Acquisition:
-
Instrument: ESI-Time of Flight (TOF) or ESI-Quadrupole Mass Spectrometer
-
Ionization Mode: Positive (to observe [M+H]⁺)
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas: Nitrogen
-
Drying Gas Temperature: 200-300 °C
Caption: Workflow for Mass Spectrometry Analysis.
This guide provides a foundational set of spectroscopic data and experimental protocols for N-Cbz-phenylglycine. For critical applications, it is recommended to acquire and analyze the spectroscopic data of a reference standard under the specific experimental conditions being employed.
Commercial availability and suppliers of N-Cbz-D-phenylglycine
An In-depth Technical Guide to N-Cbz-D-phenylglycine: Commercial Availability, Synthesis, and Applications
Introduction
N-Carbobenzyloxy-D-phenylglycine (N-Cbz-D-phenylglycine) is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry. Its significance is particularly pronounced in the fields of peptide synthesis and the development of active pharmaceutical ingredients (APIs). The benzyloxycarbonyl (Cbz or Z) group acts as a robust protecting group for the amine functionality of D-phenylglycine, preventing unwanted side reactions during complex synthetic sequences.[1][2][3] The inherent chirality of the D-phenylglycine scaffold makes this compound invaluable for asymmetric synthesis, enabling the introduction of specific stereochemistry into target molecules, a critical aspect in drug discovery where biological activity is often stereospecific.[3][4] This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, and detailed experimental protocols for its synthesis.
Physicochemical Properties
N-Cbz-D-phenylglycine is typically a white to off-white crystalline powder.[5][6] Its key properties are summarized in the table below, compiled from various suppliers and databases.
| Property | Value | References |
| CAS Number | 17609-52-8 | [5][7][8][9] |
| Molecular Formula | C₁₆H₁₅NO₄ | [5][8][9] |
| Molecular Weight | 285.29 g/mol | [5][7][8] |
| Appearance | White to Almost white powder/crystal | [5][6] |
| Melting Point | 127 - 138 °C | [5][6][7][9] |
| Optical Rotation | -114.0° to -118.0° (c=1, EtOH) | [6][7] |
| Purity (Typical) | ≥95% - >98% | [7][8] |
| Solubility | Soluble in organic solvents like ethyl acetate and dichloromethane. | [1] |
| EINECS | 241-582-8 | [5][7] |
Commercial Availability and Suppliers
N-Cbz-D-phenylglycine is readily available from a variety of chemical suppliers, catering to both research and development and industrial-scale needs.[7][10] Purity levels typically range from 95% to over 99%, with quantities available from milligrams to kilograms.[7][8][11][12] The following table summarizes offerings from several prominent suppliers. Note that pricing is subject to change and may vary based on quantity and purity.
| Supplier | Purity | Available Quantities | Price (USD, approx.) | Notes |
| AK Scientific | ≥95% | 5g, 25g, 100g | $12, $20, $56 | Products are for R&D use only.[7] |
| TCI America (via Fisher Scientific) | >98.0% (HPLC) | 1g, 5g | $57.79, $225.56 | - |
| LGC Standards | - | 10mg, 50mg, 100mg | $59, $72, $91 | Sold as a reference material.[12] |
| Guidechem | 99% | 25kg, 100kg, 1000kg | Price on request | Sourced from a trading company in China.[11] |
| XIAMEN EQUATION CHEMICAL | Industrial Grade | Bulk | Price on request | Manufactory in China.[9] |
| Various (via Chemical-Suppliers.com) | Varies | Grams to Kilograms | Price on request | Marketplace with multiple suppliers.[13] |
Experimental Protocols
The most common method for the synthesis of N-Cbz-D-phenylglycine is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate under basic conditions.[1][2]
Protocol: Synthesis of N-Cbz-D-phenylglycine
This protocol is adapted from standard procedures for the N-Cbz protection of amino acids.[1][2]
Materials:
-
D-phenylglycine (1.0 equivalent)
-
Sodium Carbonate (Na₂CO₃) (2.5 equivalents)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Methodology:
-
Dissolution: In a flask equipped with a magnetic stir bar, dissolve D-phenylglycine (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.). Cool the solution to 0-5 °C using an ice bath.[1][2]
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq.) dropwise. It is crucial to maintain the reaction temperature below 5 °C to minimize side reactions.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[1] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layer.[1][2]
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 by the slow addition of 1 M HCl. The N-Cbz-D-phenylglycine product will precipitate as a white solid.[1][2]
-
Extraction: Extract the product from the acidified aqueous solution using ethyl acetate (3x). Combine the organic layers.[1]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, N-Cbz-D-phenylglycine, typically as a white solid.[1]
Visualizations
Logical Workflow for Peptide Synthesis
The following diagram illustrates the fundamental role of the Cbz group in peptide synthesis, showing the cycle of protection, coupling, and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. N-Carbobenzoxy-D-2-phenylglycine | 17609-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 17609-52-8 Cbz-D-(-)-Phenylglycine AKSci J94982 [aksci.com]
- 8. N-Carbobenzoxy-D-2-phenylglycine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. echemi.com [echemi.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Buy Online CAS Number 17609-52-8 - TRC - Cbz-D-(-)-Phenylglycine | LGC Standards [lgcstandards.com]
- 13. Cbz-D-alpha-phenylglycine | CAS 17609-52-8 | Chemical-Suppliers [chemical-suppliers.eu]
N-Cbz-Phenylglycine: A Chiral Building Block in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its pharmacological and toxicological profile. Chiral building blocks, possessing a defined three-dimensional arrangement, are thus indispensable tools in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). Among these, N-carbobenzyloxy-phenylglycine (N-Cbz-phenylglycine) has emerged as a versatile and valuable synthon. Its rigid phenylglycine core, combined with the readily cleavable Cbz protecting group, provides a strategic starting point for the asymmetric synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N-Cbz-phenylglycine as a chiral building block in the pharmaceutical industry.
Physicochemical Properties of N-Cbz-Phenylglycine
N-Cbz-phenylglycine is a white crystalline solid. The presence of the phenyl ring and the carbobenzyloxy group imparts specific solubility and reactivity characteristics that are crucial for its use in organic synthesis. It is available in both its racemic form and as individual (R)- and (S)-enantiomers.
| Property | (S)-N-Cbz-phenylglycine | (R)-N-Cbz-phenylglycine |
| CAS Number | 53990-33-3[1][2] | 17609-52-8[3][4] |
| Molecular Formula | C₁₆H₁₅NO₄[1][2] | C₁₆H₁₅NO₄[3][4] |
| Molecular Weight | 285.29 g/mol [2][3] | 285.29 g/mol [3][4] |
| Melting Point | 131.0 to 135.0 °C[1] | 131-134 °C |
| Appearance | White crystalline powder[1] | Solid[3] |
| Solubility | Slightly soluble in DMSO and Ethanol[1] | Not specified |
Synthesis and Chiral Resolution
The synthesis of N-Cbz-phenylglycine is most commonly achieved through the Schotten-Baumann reaction, which involves the protection of the amino group of phenylglycine with benzyl chloroformate under basic conditions. The enantiomerically pure forms are typically obtained either by starting with enantiopure phenylglycine or by resolving the racemic N-Cbz-phenylglycine.
General Synthesis of N-Cbz-Phenylglycine (Schotten-Baumann Conditions)
Experimental Protocol: Synthesis of N-Cbz-Phenylglycine
Materials:
-
DL-Phenylglycine
-
Sodium Hydroxide (NaOH)
-
Benzyl Chloroformate (Cbz-Cl)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve DL-phenylglycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq) in a flask cooled in an ice bath to 0-5 °C.
-
Separately and simultaneously, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of sodium hydroxide (1.0 eq) dropwise to the stirred glycine solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
A white precipitate of N-Cbz-phenylglycine will form. Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold water and dry under vacuum to afford N-Cbz-phenylglycine. A typical yield is around 85-95%.
Chiral Resolution
Enantiomerically pure N-Cbz-phenylglycine can be obtained through various resolution techniques, including diastereomeric salt formation and enzymatic resolution.
Diastereomeric Salt Formation: This classical method involves reacting racemic N-Cbz-phenylglycine with a chiral resolving agent, such as a chiral amine (e.g., (+)- or (-)-α-phenylethylamine), to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically pure N-Cbz-phenylglycine.
Enzymatic Resolution: Certain enzymes, such as penicillin G acylase, can selectively hydrolyze the N-acyl group of one enantiomer of an N-acylated amino acid, leaving the other enantiomer untouched. While direct enzymatic resolution of N-Cbz-phenylglycine is less common, related enzymatic methods can be employed on precursor molecules.
Applications in Pharmaceutical Synthesis
N-Cbz-phenylglycine and its derivatives are valuable chiral building blocks for the synthesis of a range of pharmaceuticals, including antiemetics, antibiotics, and anticonvulsants.
Rolapitant (NK-1 Receptor Antagonist)
N-Cbz-(S)-phenylglycine is a key starting material in the synthesis of Rolapitant, a neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5] The synthesis involves the conversion of N-Cbz-(S)-phenylglycine into a chiral oxazolidinone intermediate.[6]
References
- 1. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Early Developments in Cbz-Protection
For Researchers, Scientists, and Drug Development Professionals
The ability to construct peptides of a defined sequence is a foundational pillar of modern chemistry, biochemistry, and the pharmaceutical industry. This power, however, was hard-won. Before the 1930s, attempts to link amino acids were often frustrated by uncontrolled polymerization, leading to intractable mixtures. The turning point arrived in 1932 with the seminal work of Max Bergmann and Leonidas Zervas, who introduced the carboxybenzyl (Cbz or Z) protecting group.[1][2] This innovation was the first to provide a reliable and general method for the stepwise synthesis of peptides, heralding a new era of chemical biology and drug discovery.
The Challenge: Uncontrolled Reactivity
Amino acids are bifunctional molecules, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). This inherent duality meant that activating the carboxyl group of one amino acid to form a peptide bond with the amino group of another would just as readily lead to its reaction with another molecule of itself, resulting in random polymerization. This lack of control was the principal barrier to the rational synthesis of peptides with a predetermined sequence.
The Bergmann-Zervas Solution: The Carboxybenzyl (Cbz) Group
The breakthrough from Bergmann and Zervas was the introduction of a temporary "mask" for the amino group. By reacting an amino acid with benzyl chloroformate, they converted the highly reactive amine into a significantly less nucleophilic carbamate.[1] This "Cbz-protected" amino acid could then have its carboxyl group activated and coupled to the free amino group of another amino acid without the risk of self-polymerization.
The genius of the Cbz group lies in its clever design: it is stable to the conditions required for peptide bond formation but can be readily removed under mild conditions to liberate the amino group for the next coupling step. This selective removal was initially achieved by catalytic hydrogenolysis.[1]
Core Chemical Principles
The Cbz protection strategy revolves around a three-stage process: protection of the N-terminus, peptide bond formation, and deprotection to enable the next coupling cycle.
Protection of the Amino Group
The amino group of an amino acid is protected as a benzyloxycarbonyl derivative through a Schotten-Baumann reaction with benzyl chloroformate in the presence of a base, such as sodium hydroxide or sodium carbonate.
Peptide Bond Formation
With the N-terminus of the first amino acid protected, its carboxyl group can be activated (e.g., as an acid chloride or azide) and reacted with the free amino group of a second amino acid to form a dipeptide.
Deprotection of the Amino Group
The crucial step that allows for chain extension is the selective removal of the Cbz group. Bergmann and Zervas demonstrated that this could be achieved cleanly by catalytic hydrogenation, which cleaves the benzylic C-O bond.
Quantitative Data from Early Studies
The success of the Cbz methodology was underpinned by the high yields and the crystallinity of the protected amino acid derivatives, which allowed for their purification. The following tables summarize quantitative data for the synthesis of various Cbz-amino acids as reported in the early literature.
Table 1: Synthesis of Cbz-Amino Acids
| Amino Acid | Yield (%) | Melting Point (°C) |
| Glycine | 89 | 120 |
| L-Alanine | 86 | 83-84 |
| L-Leucine | 85 | 63-64 |
| L-Phenylalanine | 93 | 88-89 |
| L-Tyrosine | 80 | 116-117 |
| L-Proline | 82 | 76-77 |
| L-Aspartic Acid | 75 | 119-120 |
| L-Glutamic Acid | 80 | 110-111 |
Data compiled from early publications on the Bergmann-Zervas method.
Detailed Experimental Protocols
The following protocols are representative of the methods developed by Bergmann and Zervas and their contemporaries.
Protocol 1: Carbobenzoxylation of Glycine
Materials:
-
Glycine
-
2 N Sodium Hydroxide solution
-
Benzyl chloroformate
-
Diethyl ether
-
Dilute Sulfuric Acid
Procedure:
-
Dissolve 7.5 g (0.1 mol) of glycine in 50 cc of 2 N sodium hydroxide solution in a flask.
-
Cool the flask in an ice-water bath.
-
Add 18 g (a slight excess) of benzyl chloroformate and 55 cc of 2 N sodium hydroxide solution in approximately 10 portions over the course of 20-30 minutes with vigorous shaking and continued cooling.
-
After the final addition, continue to shake for a few more minutes until the odor of benzyl chloroformate is no longer detectable.
-
Extract the reaction mixture with diethyl ether to remove any excess benzyl chloroformate and benzyl alcohol.
-
Acidify the aqueous layer with dilute sulfuric acid to precipitate the carbobenzoxy-glycine.
-
Collect the crystalline product by filtration, wash with cold water, and dry. The yield is approximately 18.5 g (89% of theoretical), with a melting point of 120°C.
Protocol 2: Synthesis of Carbobenzoxy-L-leucyl-glycine
Materials:
-
Carbobenzoxy-L-leucine
-
Phosphorus pentachloride
-
Glycine ethyl ester
-
Chloroform
-
Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Saponification agent (e.g., NaOH in methanol)
Procedure:
-
Activation of Cbz-L-leucine: Prepare the acid chloride by reacting Cbz-L-leucine with phosphorus pentachloride in a suitable solvent.
-
Coupling: Dissolve the Cbz-L-leucine chloride in chloroform and add a solution of glycine ethyl ester in chloroform.
-
Allow the reaction to proceed, monitoring for the completion of the coupling.
-
Work-up: Wash the chloroform solution successively with water, sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude Cbz-L-leucyl-glycine ethyl ester.
-
Saponification: Dissolve the ester in methanol and add a stoichiometric amount of sodium hydroxide solution to saponify the ester.
-
After the reaction is complete, acidify the solution to precipitate the Cbz-L-leucyl-glycine.
-
Collect the product by filtration, wash, and dry.
Protocol 3: Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected peptide
-
Palladium on charcoal (Pd/C) catalyst
-
Methanol (or other suitable solvent)
-
Hydrogen gas source
Procedure:
-
Dissolve the Cbz-protected peptide in methanol in a hydrogenation flask.
-
Add a catalytic amount of palladium on charcoal.
-
Connect the flask to a hydrogen source and flush the system with hydrogen.
-
Stir the reaction mixture under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) at room temperature.
-
Monitor the reaction for the uptake of hydrogen to cease.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Evaporate the solvent to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and are removed during evaporation.
Conclusion
The introduction of the carboxybenzyl protecting group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from a speculative art into a rational science, enabling the construction of complex peptides with defined sequences. The principles established by their work—reversible protection of reactive functional groups—remain a cornerstone of modern organic synthesis, extending far beyond peptide chemistry into the synthesis of complex natural products and pharmaceuticals. The Cbz group itself, while often superseded by other protecting groups in modern solid-phase peptide synthesis, remains a valuable tool in solution-phase synthesis and continues to be a testament to the enduring power of elegant chemical design.
References
Methodological & Application
Protocol for N-Cbz-glycine synthesis using benzyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-Cbz-glycine, a fundamental building block in peptide synthesis and various areas of medicinal chemistry. The procedure involves the protection of the amino group of glycine using benzyl chloroformate under Schotten-Baumann conditions. This application note includes a summary of reaction parameters, a detailed experimental protocol, and visual representations of the workflow and reaction mechanism to ensure clarity and reproducibility.
Introduction
The protection of amino acids is a critical step in peptide synthesis to prevent unwanted side reactions during peptide coupling. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.[1] The synthesis of N-Cbz-glycine is a classic example of the Schotten-Baumann reaction, where an amine is acylated by an acid chloride in the presence of a base.[2][3][4] This reaction is typically carried out in a two-phase system, where an aqueous base neutralizes the hydrochloric acid generated during the reaction.[4]
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of N-Cbz-glycine based on established protocols.
| Parameter | Value/Condition | Source(s) |
| Reactants | ||
| Glycine | 1.0 equivalent | [5][6] |
| Benzyl Chloroformate | 1.0 - 1.2 equivalents | [5][6][7] |
| Sodium Hydroxide (initial) | 2.0 equivalents (in 2 M solution) | [5][7][8] |
| Sodium Hydroxide (added with benzyl chloroformate) | 1.0 equivalent (in 4 M solution) | [5][7][8] |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | [5][7] |
| Reaction Time | ~3 hours | [5] |
| Work-up & Purification | ||
| Extraction Solvent | Diethyl ether | [5][7] |
| Acidification Agent | Concentrated HCl | [5][7] |
| Final pH | 1-2 | [5] |
| Product Characterization | ||
| Typical Yield | 85-95% | [5] |
| Melting Point | 119-120°C | [7] |
Experimental Protocol
This protocol describes the synthesis of N-Cbz-glycine from glycine and benzyl chloroformate.
Materials:
-
Glycine
-
Benzyl chloroformate
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Distilled water
-
Ice
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Two dropping funnels
-
Beakers and graduated cylinders
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolution of Glycine: In a three-necked flask equipped with a mechanical stirrer and two dropping funnels, dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq). Cool the flask in an ice bath to 0°C.[5][6]
-
Addition of Reagents: While vigorously stirring the glycine solution and maintaining the temperature at 0°C, simultaneously add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of sodium hydroxide (1.0 eq) dropwise from the two separate dropping funnels over a period of 30 minutes.[5][7][8] The simultaneous addition of base is crucial to neutralize the HCl produced during the reaction.[9]
-
Reaction: After the addition is complete, continue to stir the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction mixture to warm to room temperature, continuing to stir for another 2 hours.[5]
-
Work-up - Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities. The N-Cbz-glycine product will remain in the aqueous phase.[5][7][9]
-
Work-up - Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it to a pH of 1-2 by the slow addition of concentrated HCl.[5] A white precipitate of N-Cbz-glycine will form.[7]
-
Isolation and Drying: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any remaining salts. Dry the product under vacuum to afford N-Cbz-glycine.[5]
Visualizations
Reaction Workflow:
Caption: Experimental workflow for the synthesis of N-Cbz-glycine.
Reaction Mechanism:
Caption: Mechanism of N-Cbz-glycine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
Application Notes and Protocols for the Use of N-Cbz-Phenylglycine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a key strategy in modern drug discovery and development. These modifications can enhance proteolytic stability, constrain peptide conformation, and improve biological activity. Phenylglycine (Phg), with its phenyl group directly attached to the α-carbon, is a particularly interesting non-proteinogenic amino acid. Its rigid structure can significantly influence peptide backbone conformation. The use of N-Cbz-phenylglycine in solid-phase peptide synthesis (SPPS) offers a stable N-terminal protecting group that is orthogonal to the commonly used Fmoc and Boc strategies, providing flexibility in the synthesis of complex peptides.
These application notes provide a comprehensive guide to the use of N-Cbz-phenylglycine in SPPS, addressing the unique challenges associated with this sterically hindered and racemization-prone amino acid. Detailed protocols and strategies to optimize coupling efficiency and maintain stereochemical integrity are presented.
Core Concepts and Challenges
The primary challenges in utilizing phenylglycine derivatives in SPPS are steric hindrance and a high propensity for racemization at the α-carbon.
-
Steric Hindrance: The bulky phenyl group in close proximity to the peptide backbone can hinder the approach of the activated carboxyl group to the resin-bound amine, leading to incomplete coupling reactions. This necessitates the use of more potent coupling reagents and potentially longer reaction times.
-
Racemization: The α-proton of phenylglycine is more acidic than that of many other amino acids, making it susceptible to epimerization under basic conditions commonly employed in SPPS. While much of the literature focuses on racemization during the basic piperidine treatment for Fmoc removal, the coupling step itself can also contribute significantly to the loss of stereochemical purity. When using N-Cbz-phenylglycine as the final amino acid, the concern for racemization is primarily during the activation and coupling steps.
Data Presentation: Minimizing Racemization of Phenylglycine
While specific quantitative data for the coupling of N-Cbz-phenylglycine is limited in publicly available literature, extensive studies on the analogous Fmoc-phenylglycine provide valuable insights into the selection of coupling reagents and bases to minimize racemization. The following tables summarize the degree of racemization observed for Fmoc-Phg under various conditions, which can be extrapolated to inform the strategy for coupling N-Cbz-phenylglycine. The key takeaway is that the choice of both the coupling reagent and the base has a significant impact on preserving the stereochemical integrity of the phenylglycine residue.
Table 1: Effect of Coupling Reagent and Base on Phenylglycine Racemization (Fmoc-Phg-OH)
| Coupling Reagent | Base | Diastereomeric Purity (%) | Reference |
| HATU | DIPEA | ~85% | [1] |
| HBTU | DIPEA | ~83% | [1] |
| PyBOP | DIPEA | ~84% | [1] |
| COMU | DIPEA | ~92% | [1] |
| DEPBT | DIPEA | ~90% | [1] |
| DMTMM-BF4 | NMM | 71% | [2][3] |
| HATU | TMP | ~93% | [1] |
| HATU | DMP | ~91% | [1] |
| COMU | TMP | >98% | [1] |
Data adapted from studies on Fmoc-phenylglycine and are intended to guide the selection of reagents for N-Cbz-phenylglycine.
Table 2: Recommended Coupling Conditions to Minimize Racemization of Phenylglycine
| Condition | Recommendation | Rationale |
| Coupling Reagent | COMU or DEPBT | Demonstrated lower racemization potential compared to standard phosphonium and aminium/uronium reagents. |
| Base | TMP or DMP | Sterically hindered, weaker bases that have been shown to significantly reduce epimerization compared to DIPEA. |
| Temperature | Room Temperature | Elevated temperatures can increase the rate of racemization. |
| Pre-activation Time | Minimize | Prolonged pre-activation can lead to increased oxazolone formation and subsequent racemization. |
Experimental Protocols
The following protocols are designed for the manual solid-phase synthesis of peptides containing N-Cbz-phenylglycine. They are based on standard Fmoc-SPPS procedures, with specific modifications to address the challenges of coupling this sterically hindered amino acid.
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.) and the coupling reagent (e.g., HBTU, 2.9-4.9 eq.) in DMF.
-
Add the base (e.g., DIPEA, 6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
Protocol 2: Optimized Coupling of N-Cbz-Phenylglycine
This protocol details the final coupling step to introduce N-Cbz-phenylglycine at the N-terminus of the peptide chain, with a focus on minimizing racemization and ensuring high coupling efficiency.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Cbz-phenylglycine
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate)
-
2,4,6-Trimethylpyridine (TMP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the peptide-resin from the previous step is thoroughly washed and has a free N-terminal amine (confirmed by a positive Kaiser test).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve N-Cbz-phenylglycine (2 eq.) and COMU (2 eq.) in DMF.
-
Add TMP (4 eq.) to the solution.
-
Immediately add the activated amino acid solution to the peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time may be necessary.
-
-
Monitoring:
-
Perform a Kaiser test to monitor the disappearance of free amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling (double coupling) may be required. To do this, drain the reaction solution, wash the resin with DMF, and repeat step 2.
-
-
Washing:
-
Once coupling is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Final Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for tBu-based protecting groups). The Cbz group is stable to TFA.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating N-Cbz-phenylglycine.
Logical Relationships in Phenylglycine Coupling
Caption: Key challenges and mitigation strategies for coupling N-Cbz-phenylglycine in SPPS.
Conclusion
The use of N-Cbz-phenylglycine in solid-phase peptide synthesis provides a valuable tool for creating peptides with unique structural and functional properties. While the inherent steric hindrance and propensity for racemization of the phenylglycine residue present challenges, these can be effectively managed through the careful selection of coupling reagents, bases, and reaction conditions. By employing potent, low-racemization coupling reagents such as COMU in combination with sterically hindered bases like TMP, researchers can successfully incorporate N-Cbz-phenylglycine into their target peptides while maintaining high purity and stereochemical integrity. The protocols and data presented in these application notes serve as a guide for the successful synthesis of phenylglycine-containing peptides for a wide range of applications in research and drug development.
References
A Comparative Guide to Cbz-Deprotection: Catalytic Hydrogenolysis vs. Acidic Cleavage
Application Note & Protocols
For researchers, scientists, and drug development professionals, the strategic removal of the carbobenzyloxy (Cbz or Z) protecting group is a critical step in the synthesis of complex molecules, particularly in peptide chemistry.[1][2] The Cbz group is favored for its stability across a range of chemical conditions, yet its removal can be achieved through distinct methods, each with its own advantages and limitations.[3][4] This document provides a detailed comparison of two primary Cbz-deprotection methods: catalytic hydrogenolysis and acidic cleavage.
Introduction
The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, is a cornerstone in the protection of amines.[5] Its successful removal is paramount for the progression of a synthetic route. The choice between catalytic hydrogenolysis and acidic cleavage is dictated by the substrate's overall functionality and sensitivity to the reaction conditions.[2][6] Catalytic hydrogenolysis offers a mild, neutral pH method, while acidic cleavage provides an alternative for substrates incompatible with hydrogenation.[1][7]
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and generally the mildest method for Cbz deprotection.[1][6] This method involves the cleavage of the benzyl C-O bond using hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[8] The reaction is clean, producing toluene and carbon dioxide as volatile byproducts that are easily removed.[3]
A variation of this method is transfer hydrogenolysis, which utilizes a hydrogen donor like ammonium formate in place of hydrogen gas, offering a safer alternative.[3][9]
Mechanism: The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the unstable carbamic acid, which then decarboxylates to yield the free amine.[4]
Potential Limitations:
This method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides.[1][6] Catalyst poisoning can also be an issue with sulfur-containing compounds.[10]
Acidic Cleavage
Acidic cleavage provides a robust alternative for Cbz deprotection, particularly for substrates that are sensitive to catalytic reduction.[2][6] Strong acids, such as hydrogen bromide (HBr) in acetic acid, are commonly employed to effect the cleavage of the Cbz group.[1][11]
Mechanism: The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack by the conjugate base of the acid (e.g., bromide) at the benzylic carbon in an SN2 fashion. This releases the unstable carbamic acid, which subsequently decarboxylates.[4]
Potential Limitations:
The harsh acidic conditions can be detrimental to other acid-labile protecting groups or sensitive functionalities within the molecule.[6] Side reactions, such as acetylation of the deprotected amine when using acetic acid as a solvent, can also occur.[7]
Comparative Data of Cbz-Deprotection Methods
| Deprotection Method | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂ (balloon or 1 atm), 10% Pd/C (5-10 mol%) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1-16 | >95 | Mild, neutral pH, clean byproducts (toluene, CO₂).[1][5] | Incompatible with reducible functional groups; safety concerns with H₂ gas.[1] |
| Transfer Hydrogenolysis | Ammonium Formate (2-5 equiv.), 10% Pd/C (10-20% w/w) | Methanol, DMF | Room Temp - Reflux | 0.5-3 | >90 | Safer alternative to H₂ gas.[12] | Still a reductive method, potential for catalyst poisoning.[10] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Glacial Acetic Acid | Room Temperature | 2-16 | >90 | Useful for substrates with hydrogenation-sensitive groups.[1] | Harsh conditions can affect other acid-labile groups; potential for side reactions.[6][7] |
| Acidic Cleavage (Lewis Acid) | AlCl₃ (3.0 equiv) | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Room Temperature | 2-16 | High | Milder than HBr/AcOH, good functional group tolerance.[13] | Requires stoichiometric Lewis acid and specific solvent. |
Experimental Protocols
Protocol 1: Cbz-Deprotection via Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine (1.0 equivalent)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)[1]
-
Methanol (or Ethanol, Ethyl Acetate)[1]
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stir bar.[5]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.[5]
-
Hydrogenation Setup: Secure the flask to a hydrogenation apparatus or equip it with a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[5]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[3]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed if necessary.[3]
Protocol 2: Cbz-Deprotection via Acidic Cleavage with HBr in Acetic Acid
Materials:
-
Cbz-protected amine (1.0 equivalent)
-
33% solution of Hydrogen Bromide in Acetic Acid[1]
-
Glacial Acetic Acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[1]
-
Reagent Addition: Add a solution of 33% HBr in acetic acid to the mixture.[1]
-
Reaction: Stir the mixture at room temperature for 2-16 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Precipitation: Upon completion, add the reaction mixture to a flask of cold, anhydrous diethyl ether to precipitate the hydrobromide salt of the deprotected amine.[11]
-
Isolation: Collect the precipitate by vacuum filtration and wash it with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.[11]
-
Drying: Dry the product under vacuum. The free amine can be obtained by a subsequent neutralization and extraction work-up if required.[8]
Visualizations
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Caption: Mechanism of Cbz deprotection via acidic cleavage.
Caption: Comparative workflow for Cbz-deprotection methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of DL-Phenylglycine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-phenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals, including semi-synthetic penicillins, cephalosporins, and other bioactive molecules.[1][2] The stereochemistry of phenylglycine is crucial for the biological activity of these drugs. Therefore, robust analytical methods are essential for monitoring the synthesis of DL-phenylglycine, quantifying the product, and determining its enantiomeric purity. This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the analysis of DL-phenylglycine synthesis, encompassing both achiral and chiral separation protocols.
The synthesis of DL-phenylglycine can be achieved through various chemical and chemoenzymatic routes, such as the Strecker synthesis from benzaldehyde, cyanide, and ammonia.[3] Monitoring the progress of such reactions requires a method capable of separating the starting materials, intermediates (e.g., mandelonitrile, phenylglycinonitrile), and the final phenylglycine product.[3] Furthermore, for enantioselective syntheses, the ability to resolve the D- and L-enantiomers of phenylglycine is paramount.[4]
This document provides detailed experimental protocols for sample preparation, achiral reversed-phase HPLC for reaction monitoring, and chiral HPLC for enantiomeric separation. The methods described are suitable for quality control, process monitoring, and research and development in the pharmaceutical and biotechnology industries.
Experimental Protocols
Materials and Reagents
-
DL-Phenylglycine reference standard
-
L-Phenylglycine and D-Phenylglycine reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monosodium phosphate or Potassium phosphate monobasic
-
Phosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Achiral HPLC Method for Reaction Monitoring
This method is designed for the quantitative analysis of total DL-phenylglycine and the separation from potential starting materials and byproducts in the synthesis mixture.
3.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., XBridge C18, 3.5 µm, 4.6 x 150 mm)[5] |
| Mobile Phase A | 20 mM Monosodium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid[5] |
| Mobile Phase B | Methanol[6] |
| Gradient | Isocratic elution with 10% Methanol and 90% Phosphate buffer[5][6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[5] |
| Detection | UV at 260 nm[6] |
| Injection Volume | 10 µL |
3.2. Standard and Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve DL-phenylglycine reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards (e.g., 25, 50, 100, 200, 400 mg/L) by diluting the stock solution with the mobile phase.[6]
-
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.
-
If necessary, centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Chiral HPLC Method for Enantiomeric Separation
This method is suitable for determining the enantiomeric excess (e.e.) of phenylglycine.
4.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiral stationary phase (CSP) column (e.g., Chirobiotic T, teicoplanin-based)[6] |
| Mobile Phase | Varies depending on the column. A common mobile phase is a mixture of methanol and water or aqueous buffers with additives like perchloric acid. For a teicoplanin column, aqueous-organic mobile phases with ethanol or methanol can be effective.[6] For example, a mobile phase containing 16.3 g/L of 70% (v/v) perchloric acid in water has been used.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 35 °C[3] |
| Detection | UV at 210 nm or 254 nm |
| Injection Volume | 10 µL |
4.2. Standard and Sample Preparation
-
Standard Preparation: Prepare separate stock solutions of D-phenylglycine and L-phenylglycine (1 mg/mL) in the mobile phase. Prepare a racemic standard by mixing equal volumes of the D- and L-phenylglycine stock solutions.
-
Sample Preparation: Follow the same procedure as for the achiral analysis, ensuring the final concentration is appropriate for the sensitivity of the chiral method.
Data Presentation
The following table summarizes typical quantitative data obtained from the achiral HPLC method for monitoring the synthesis of DL-phenylglycine from benzaldehyde.
| Compound | Retention Time (min) |
| Phenylglycine | 3.0 |
| Phenylglycine amide | 6.5 |
| Mandelonitrile | 8.8 |
| Benzaldehyde | 11.5 |
| Phenylglycinonitrile | 15.1 |
Data adapted from a study on the chemoenzymatic synthesis of phenylglycine.[3] Actual retention times may vary depending on the specific HPLC system and column.
For the chiral separation, the retention times for (R)- and (S)-phenylglycine were reported as 4.9 and 16.2 minutes, respectively, on a specific chiral column.[3]
Method Validation Summary
A typical validation of the achiral HPLC method would include the following parameters:
| Parameter | Typical Results |
| Linearity | Linear over a range of 25 - 400 mg/L[6] |
| Precision | RSD value for the system accuracy was 0.13%[6] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 4. Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of N-Cbz-Phenylglycine as a Precursor to Powerful Chiral Auxiliaries in Asymmetric Synthesis
Introduction
N-Cbz-phenylglycine, a readily available chiral building block, serves as a crucial starting material for the synthesis of highly effective chiral auxiliaries. While not typically employed directly as a chiral auxiliary, its derivatives, primarily phenylglycinol and the corresponding oxazolidinones, have demonstrated exceptional utility in a range of asymmetric transformations. The inherent stereochemistry and the rigid conformational bias imparted by the phenyl group of these auxiliaries allow for excellent stereocontrol in the formation of new stereocenters. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of N-Cbz-phenylglycine-derived chiral auxiliaries in asymmetric synthesis.
Application 1: Asymmetric Strecker Synthesis of α-Amino Acids
One of the most prominent applications of phenylglycine derivatives is in the asymmetric Strecker synthesis to produce non-proteinogenic α-amino acids. (R)-Phenylglycine amide, which can be synthesized from (R)-N-Cbz-phenylglycine, has proven to be an excellent chiral auxiliary in this context. A key feature of this method is the often-observed crystallization-induced asymmetric transformation, which drives the equilibrium towards a single diastereomer, resulting in high diastereomeric excess.[1][2][3]
Quantitative Data
| Aldehyde/Ketone | Chiral Auxiliary | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| Pivaldehyde | (R)-Phenylglycine amide | H₂O | 93 | >99:1 |
| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine amide | MeOH/H₂O | 76 | >99:1 |
Table 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide.[3]
Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine
Materials:
-
(R)-Phenylglycine amide hydrochloride
-
Pivaldehyde
-
Sodium Cyanide (30% aqueous solution)
-
Water
-
Hydrochloric Acid (6 N)
-
Diethyl ether
Procedure:
-
To a stirred suspension of (R)-phenylglycine amide hydrochloride (1.0 eq) in water, add pivaldehyde (1.05 eq) at room temperature.
-
Slowly add a 30% aqueous solution of sodium cyanide (1.05 eq) over 30 minutes. The temperature may increase to 28-30°C.
-
Stir the mixture for 2 hours at 30°C, followed by stirring for 20 hours at 70°C.
-
After cooling to 30°C, the resulting solid α-amino nitrile is isolated by filtration and washed with water. This product is obtained with a diastereomeric ratio of >99:1.[3]
-
The diastereomerically pure α-amino nitrile is then subjected to hydrolysis. Heat the solid in 6 N HCl at 100°C to hydrolyze the nitrile and the amide, and to remove the chiral auxiliary.
-
After hydrolysis, the aqueous solution is washed with diethyl ether to remove the phenylglycine auxiliary.
-
The aqueous layer containing the desired amino acid is then further purified to yield (S)-tert-leucine.
Logical Workflow for Asymmetric Strecker Synthesis
Caption: Workflow of Asymmetric Strecker Synthesis.
Application 2: Synthesis of β-Lactams
Phenylglycinol, which is readily prepared by the reduction of N-Cbz-phenylglycine, can be converted into chiral auxiliaries for the stereoselective synthesis of β-lactams.[1] These auxiliaries are particularly effective in Staudinger ketene-imine cycloadditions and ester enolate-imine cyclocondensations.[1][4] For instance, an (S)-4-phenyloxazolidinone derived from (S)-phenylglycinol can be used to prepare chiral acyl chlorides for the Staudinger reaction.
Quantitative Data
| Reaction Type | Chiral Auxiliary | Imine | Yield (%) | Diastereomeric Ratio (dr) |
| Staudinger Cycloaddition | (S)-4-phenyloxazolidinon-3-yl | N-benzylaldimines | 80-90 | 95:5 to 97:3 |
| Ester Enolate-Imine Condensation | (R)-Phenylglycine methyl ester | N-benzylidene | 79 | >97:3 (trans) |
Table 2: Asymmetric Synthesis of β-Lactams.[1]
Experimental Protocol: Staudinger [2+2] Cycloaddition
Materials:
-
Chiral acyl chloride (derived from a phenylglycine oxazolidinone)
-
Imine (e.g., N-benzylaldimines)
-
Triethylamine
-
Anhydrous Dichloromethane
Procedure:
-
Dissolve the imine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78°C.
-
Add triethylamine (1.1 eq).
-
Slowly add a solution of the chiral acyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Allow the reaction to stir at -78°C for several hours and then warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the diastereomerically enriched β-lactam.
Signaling Pathway for Staudinger Reaction
References
Step-by-Step Cbz Deprotection using H₂ and Palladium on Carbon (Pd/C): An Application Guide for Researchers
Abstract
The Carbobenzyloxy (Cbz or Z) group is a cornerstone protecting group for amines in organic synthesis, particularly valued in peptide synthesis and the creation of complex pharmaceutical intermediates due to its general stability.[1][2] Its most common and cleanest method of removal is through catalytic hydrogenolysis, employing Palladium on carbon (Pd/C) as the catalyst and hydrogen (H₂) as the reagent. This process, favored for its mild conditions and benign byproducts—toluene and carbon dioxide—is a critical transformation in multi-step synthetic routes.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, practice, and optimization of Cbz deprotection via catalytic hydrogenation. It includes a detailed exploration of the reaction mechanism, step-by-step protocols for standard hydrogenation and transfer hydrogenation, comprehensive safety guidelines, and a troubleshooting section to address common experimental challenges.
Introduction: The Strategic Importance of Cbz Deprotection
In the intricate chess game of multi-step organic synthesis, protecting groups are indispensable pawns, selectively shielding reactive functional groups while other transformations occur. The Cbz group, a benzyloxycarbonyl moiety, has remained a popular choice for amine protection since its introduction by Bergmann and Zervas in the 1930s.[3] The key to its utility lies not only in its stability but also in the reliability of its removal.
Palladium-catalyzed hydrogenolysis stands out as the premier method for Cbz cleavage.[4] This heterogeneous catalytic process involves the cleavage of the C-O benzylic bond by hydrogen, facilitated by the metallic surface of palladium supported on activated carbon.[4] The reaction is renowned for its high efficiency and clean profile, as the catalyst can be easily filtered off, and the byproducts are volatile.[1][2]
This guide will delve into the practical aspects of performing this reaction, providing the necessary details to empower chemists to execute this transformation successfully and safely.
The Mechanism of Hydrogenolysis
The deprotection of a Cbz group via Pd/C-catalyzed hydrogenation is a surface-mediated phenomenon. While the precise mechanism can be complex, it is generally understood to proceed through the following key steps:
-
Adsorption: Both the hydrogen gas (H₂) and the Cbz-protected substrate adsorb onto the surface of the palladium catalyst.[5]
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.[5]
-
Bond Cleavage (Hydrogenolysis): The benzylic C-O bond of the carbamate is cleaved through the action of the activated hydrogen.[6] This is the core hydrogenolysis step.
-
Intermediate Formation: This cleavage initially generates an unstable carbamic acid intermediate and toluene.[3][6]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing the free amine and carbon dioxide (CO₂).[3][6]
-
Desorption: The final products (amine, toluene, CO₂) desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
Experimental Protocols & Parameters
Success in catalytic hydrogenation hinges on careful attention to reaction parameters. The choice between using hydrogen gas directly or employing a transfer hydrogenation agent often depends on available equipment and substrate sensitivity.[1][7]
General Reaction Parameters
The efficiency of Cbz deprotection can be influenced by several factors. The following table summarizes key parameters and their typical ranges.
| Parameter | Typical Range/Value | Field-Proven Insights & Remarks |
| Catalyst | 10% Pd/C (5% Pd/C also effective) | 10% Pd/C is the most common choice.[8] Pearlman's catalyst (Pd(OH)₂/C) can be more active for challenging substrates or to prevent arene reduction.[1] |
| Catalyst Loading | 5-20% (w/w of substrate) | Start with ~10% by weight. Higher loading may be necessary for difficult substrates or in cases of suspected catalyst poisoning.[1] |
| Hydrogen Source | H₂ gas (1 atm to 50 psi) | Atmospheric pressure (balloon) is often sufficient for simple substrates.[1] A Parr shaker or similar apparatus is used for higher pressures.[9] |
| Alternative H₂ Source | Ammonium formate, Formic acid | Catalytic Transfer Hydrogenation (CTH) avoids handling flammable H₂ gas and can offer enhanced selectivity.[7][10][11] Ammonium formate is a very common and effective choice.[1][8] |
| Solvent | MeOH, EtOH, EtOAc, THF | Protic solvents like methanol (MeOH) and ethanol (EtOH) are most common and generally accelerate the reaction.[1][12] Ethyl acetate (EtOAc) is also widely used.[13] |
| Co-Solvent | Acetic Acid (AcOH) | A small amount of acid can prevent product inhibition by protonating the newly formed amine, preventing it from coordinating to the Pd catalyst.[1][14] |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds readily at ambient temperature. Elevated temperatures are generally not required.[1] |
| Reaction Time | 1-6 hours | Can be much longer for sterically hindered or complex substrates.[1][7] Monitor closely by TLC or LC-MS.[2] |
Protocol 1: Standard Hydrogenation using H₂ Gas
This is the classic method, suitable for most Cbz deprotections when appropriate safety measures are in place.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C), preferably 50% wet with water for safety
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Inert gas (Nitrogen or Argon)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite® for filtration
-
Standard laboratory glassware (round-bottom flask, stirrer, etc.)
Caption: Standard workflow for Cbz deprotection using H₂ gas.
Step-by-Step Procedure:
-
Catalyst Charging & Inerting: In a round-bottom flask equipped with a magnetic stir bar, carefully add the 10% Pd/C catalyst (e.g., 10 wt% of your substrate).[12] Safety: Handle dry Pd/C with extreme care as it can be pyrophoric.[1][15] It is best to handle it in an inert atmosphere or use the water-wet version. Seal the flask and purge the system by evacuating and back-filling with an inert gas (N₂ or Ar) three times.[15]
-
Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., MeOH).[15] Dissolve the Cbz-protected amine in the solvent and add it to the flask.
-
Hydrogen Introduction: Carefully evacuate the inert gas and introduce hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon is sufficient.[1][7] For higher pressures, use a dedicated hydrogenation apparatus like a Parr shaker.[9]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[1] Vigorous stirring is crucial for ensuring good contact between the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical method involves taking a small aliquot (after purging the system with N₂), filtering it through a pipette with a cotton or Celite plug to remove the Pd/C, and analyzing the filtrate.[15] The reaction is complete when the starting material is no longer observed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Ar) several times.[12][15]
-
Catalyst Removal: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the Pd/C catalyst.[2] Wash the Celite pad thoroughly with the reaction solvent to recover all the product.[1] Safety: Do not allow the filtered catalyst cake to dry in the air, as it is highly pyrophoric, especially after adsorbing hydrogen.[12] Quench the filter cake immediately with water and store it wet in a dedicated, sealed waste container.[12][15]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.[2]
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This method is an excellent alternative for labs not equipped to handle hydrogen gas or for substrates with functional groups that might be sensitive to standard hydrogenation conditions.[1][14]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve the Cbz-protected amine in methanol or ethanol.[1]
-
Reagent Addition: To this solution, add the 10% Pd/C catalyst, followed by ammonium formate (typically 3-5 equivalents).[1] The addition of ammonium formate may be exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS as described in Protocol 1. These reactions are often complete within 1-4 hours.[1]
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.[1] Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.[1]
Safety Precautions: A Critical Overview
Catalytic hydrogenation demands strict adherence to safety protocols due to the involvement of flammable and pyrophoric materials.
-
Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite solvents upon exposure to air.[15] The catalyst is even more dangerous after use, as it is saturated with adsorbed hydrogen.[12] Always handle in an inert atmosphere or use the 50% water-wet catalyst. Never add dry catalyst to a flask containing flammable solvent vapors in the presence of air.[5][12]
-
Hydrogen Gas (H₂): Hydrogen is highly flammable and forms explosive mixtures with air.[15] All hydrogenation reactions must be conducted in a well-ventilated fume hood.[15][16] Ensure there are no ignition sources nearby.
-
Catalyst Filtration: The used catalyst on the filter paper or Celite must never be allowed to dry in the open.[12] Immediately after filtration, quench the catalyst cake with water and transfer it to a clearly labeled, dedicated waste container that is kept wet.[15]
-
System Integrity: Ensure all glassware is free of cracks and that all connections are secure, especially when working under positive pressure.
Troubleshooting Common Issues
Even a seemingly straightforward reaction can present challenges. Here are solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Poor Catalyst Activity: The catalyst may be old or of low quality.[17][18] 2. Catalyst Poisoning: Substrates containing sulfur (e.g., thiols, thioethers), phosphorus, or certain nitrogen heterocycles can irreversibly poison the catalyst.[8][19] 3. Product Inhibition: The basic amine product can coordinate to the palladium surface, blocking active sites.[14][20] 4. Poor Mixing: Insufficient agitation leads to poor mass transfer between the gas, liquid, and solid phases.[5] | 1. Use fresh, high-quality catalyst or increase the catalyst loading.[6] 2. Increase catalyst loading significantly. If poisoning is severe, consider an alternative deprotection method (e.g., acid-catalyzed cleavage).[6][14] 3. Add a small amount (1-5%) of a weak acid like acetic acid (AcOH) to the solvent to protonate the product amine.[14] 4. Ensure vigorous stirring or shaking throughout the reaction.[5] |
| Undesired Side Reactions | 1. Reduction of Other Groups: Alkenes, alkynes, nitro groups, benzyl ethers, and some aryl halides can be reduced under standard hydrogenation conditions.[14][21] | 1. Switch to Catalytic Transfer Hydrogenation (CTH) using ammonium formate, which is often milder and more selective.[1][14] Alternatively, consider non-reductive methods like cleavage with HBr/AcOH if the substrate is compatible.[2][13] |
Conclusion
The hydrogenolysis of Cbz-protected amines using H₂ and Pd/C is a powerful and reliable transformation that is fundamental to modern organic synthesis. Its success lies in its high efficiency, mild reaction conditions, and clean byproducts. By understanding the underlying mechanism, carefully controlling reaction parameters, adhering strictly to safety protocols, and being prepared to troubleshoot common issues, researchers can confidently and effectively utilize this essential deprotection strategy. The choice between direct hydrogenation and catalytic transfer hydrogenation provides valuable flexibility, allowing the method to be adapted to a wide range of substrates and laboratory settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. njhjchem.com [njhjchem.com]
- 17. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scientificupdate.com [scientificupdate.com]
Application of N-Cbz-Phenylglycine in Peptidomimetics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of significant interest in drug discovery due to their enhanced metabolic stability, improved oral bioavailability, and better receptor selectivity compared to their peptide counterparts. The incorporation of non-proteinogenic amino acids is a key strategy in the design of peptidomimetics. N-Carbobenzyloxy-phenylglycine (N-Cbz-phenylglycine) is a valuable building block in this field, offering a unique combination of aromatic character, conformational constraint, and a well-established protecting group.
The phenylglycine moiety introduces steric bulk that can restrict the conformational freedom of the peptide backbone, stabilizing desired secondary structures like β-turns and helices, which are often crucial for biological activity.[1] The non-natural structure of phenylglycine also confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.[1] Furthermore, the phenyl ring can act as a pharmacophore, mimicking the side chains of natural aromatic amino acids such as phenylalanine or tyrosine, allowing the peptidomimetic to interact with their biological targets.[1]
This document provides detailed application notes and experimental protocols for the use of N-Cbz-phenylglycine in the synthesis of peptidomimetics, covering both solid-phase and solution-phase methodologies.
Data Presentation: Synthesis and Biological Activity
The following tables summarize representative quantitative data for the synthesis and potential biological activity of peptidomimetics incorporating N-Cbz-phenylglycine. Actual results will vary depending on the specific peptide sequence, synthetic strategy, and biological target.
Table 1: Representative Yields and Purity in Peptidomimetic Synthesis
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis | Notes |
| Resin Loading (SPPS) | 0.4 - 0.8 mmol/g | N/A | Dependent on the chosen resin (e.g., Wang, Rink Amide). |
| Coupling Efficiency per Step | >95% | >90% | Can be monitored by tests like the Kaiser test. For the sterically hindered N-Cbz-phenylglycine, powerful coupling reagents are recommended. |
| Crude Peptide Yield | 60 - 80% | 65 - 85% | Highly dependent on the length and sequence of the peptidomimetic. |
| Final Yield after Purification | 15 - 35% | 25 - 45% | Varies based on the complexity of the purification process (e.g., HPLC). |
| Purity (by HPLC) | >95% | >98% |
Table 2: Illustrative Biological Activity of Phenylglycine-Containing Peptidomimetics
| Peptidomimetic Example | Target | Assay Type | IC50 / EC50 (nM) | Notes |
| Cbz-Phg-Ala-NH₂ | Fictional Protease X | Enzyme Inhibition | 150 nM | The phenylglycine residue may interact with a hydrophobic pocket in the enzyme's active site. |
| Ac-Tyr-Phg-Lys-NH₂ | Fictional Receptor Y | Competitive Binding | 85 nM | The phenylglycine could be crucial for maintaining the bioactive conformation. |
| Cbz-D-Phg-Val-Pro | Fictional Protein-Protein Interaction | ELISA | 250 nM | The D-phenylglycine may induce a specific turn structure necessary for binding. |
Note: The data in this table is hypothetical and for illustrative purposes only to demonstrate the potential for phenylglycine-containing peptidomimetics to exhibit potent biological activity.
Experimental Protocols
Caution: All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide containing N-Cbz-Phenylglycine
This protocol describes the manual synthesis of a model tripeptide, for example, Ala-Phg-Leu-NH₂, on a Rink Amide resin using Fmoc-strategy for the other amino acids and Cbz for phenylglycine.
Materials:
-
Rink Amide resin
-
Fmoc-Ala-OH, Fmoc-Leu-OH
-
N-Cbz-D-Phenylglycine (or L-isomer)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of the First Amino Acid (Fmoc-Leu-OH):
-
In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Repeat step 1 to remove the Fmoc group from the newly coupled leucine.
-
-
Coupling of N-Cbz-Phenylglycine:
-
Due to the steric hindrance of N-Cbz-phenylglycine, a more potent coupling reagent is recommended. In a separate vial, dissolve N-Cbz-D-Phenylglycine (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.
-
Add the activated N-Cbz-phenylglycine solution to the deprotected resin.
-
Agitate the reaction mixture for 4 hours at room temperature. A longer coupling time or double coupling may be necessary.
-
Perform a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of the Third Amino Acid (Fmoc-Ala-OH):
-
Repeat step 2 for the coupling of Fmoc-Ala-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 1 to remove the final Fmoc group.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide containing N-Cbz-Phenylglycine
This protocol describes the synthesis of Cbz-Phg-Ala-OMe.
Materials:
-
N-Cbz-Phenylglycine
-
L-Alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
1 M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve L-Alanine methyl ester hydrochloride (1.0 eq.) in DCM.
-
Add DIPEA (1.2 eq.) and stir the mixture at room temperature for 20 minutes.
-
-
Activation of N-Cbz-Phenylglycine:
-
In a separate flask, dissolve N-Cbz-Phenylglycine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add DCC (1.1 eq.) dissolved in a small amount of anhydrous DCM to the N-Cbz-Phenylglycine solution at 0 °C. Stir for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.
-
Add the neutralized H-Ala-OMe solution from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield Cbz-Phg-Ala-OMe.
-
Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating N-Cbz-phenylglycine.
Logical Relationship: Advantages of Incorporating Phenylglycine
References
Chemoenzymatic Synthesis of Phenylglycine Using a Nitrilase Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemoenzymatic synthesis of enantiomerically enriched phenylglycine. The method combines a chemical Strecker synthesis to produce racemic α-phenylglycinonitrile, followed by a dynamic kinetic resolution catalyzed by an enantioselective nitrilase. This one-pot process is an efficient route to producing chiral amino acids, which are valuable building blocks in pharmaceutical synthesis.
Principle and Applications
The synthesis of optically pure α-amino acids is of significant interest in the pharmaceutical industry. This protocol outlines a chemoenzymatic approach that leverages the advantages of both chemical synthesis and biocatalysis. The process begins with the Strecker synthesis, a well-established chemical reaction that forms racemic α-phenylglycinonitrile from benzaldehyde, ammonia, and cyanide.[1] Subsequently, a nitrilase enzyme, specifically a variant from Pseudomonas fluorescens EBC191 expressed in Escherichia coli, is introduced directly into the reaction mixture.[1][2]
The nitrilase selectively hydrolyzes one enantiomer of the phenylglycinonitrile to the corresponding carboxylic acid (phenylglycine).[1][2] The reaction is performed under mildly alkaline conditions (pH 9.5), which not only is suitable for the nitrilase activity but also facilitates the in-situ racemization of the unreacted phenylglycinonitrile enantiomer.[2][3] This dynamic kinetic resolution allows for a theoretical yield of over 50% for the desired enantiomerically pure phenylglycine.[1][2]
Applications of this method include:
-
Asymmetric Synthesis of Chiral Building Blocks: Production of enantiopure (R)- or (S)-phenylglycine for use in the synthesis of active pharmaceutical ingredients (APIs).
-
Green Chemistry: The use of enzymes under mild reaction conditions reduces the need for harsh chemicals and protecting group strategies often employed in classical chemical resolutions.[4]
-
Process Intensification: The one-pot nature of this chemoenzymatic reaction simplifies the workflow, reduces downstream processing, and improves overall efficiency.
Experimental Data
The following tables summarize the quantitative data for the enantioselective synthesis of (R)- and (S)-phenylglycine and their corresponding amides using different nitrilase variants.
Table 1: Enantioselective Synthesis of Phenylglycine and Phenylglycine Amide [1]
| Entry | Biocatalyst (E. coli JM109ΔpepA expressing) | Major Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Nitrilase Variant (R-specific) | (R)-Phenylglycine | 81 | ≥ 95 |
| 2 | Nitrilase Variant (Amide forming) | (S)-Phenylglycine Amide | - | - |
| 3 | Nitrilase Variant (Amide forming) in E. coli JM109 | (S)-Phenylglycine | - | - |
Yields are calculated in relation to the initially added benzaldehyde.[2]
Table 2: Influence of Reaction Conditions on Phenylglycinonitrile (PGN) Formation [5]
| pH | Temperature (°C) | Initial Rate of PGN Formation (mM/h) |
| 9.5 | 30 | ~150 |
| 10.5 | 30 | ~250 |
| 9.5 | 40 | ~250 |
| 10.5 | 40 | ~400 |
Experimental Protocols
Preparation of Biocatalyst (Recombinant E. coli Cells)
This protocol describes the cultivation of E. coli JM109ΔpepA expressing the desired nitrilase variant.
-
Inoculation: Inoculate a single colony of E. coli JM109ΔpepA harboring the plasmid with the nitrilase gene into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Overnight Culture: Incubate the culture overnight at 37°C with shaking at 200 rpm.
-
Scale-up: Use the overnight culture to inoculate a larger volume of LB medium with the antibiotic.
-
Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Cultivation: Continue to incubate the culture at a lower temperature (e.g., 20-25°C) for several hours (e.g., 12-16 hours) to allow for protein expression.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Washing: Wash the cell pellet twice with a saline solution (0.9% w/v NaCl) or a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).[5]
-
Resuspension: Resuspend the washed cells in the same buffer to a desired optical density (e.g., OD600 of 25-100) for use as a whole-cell biocatalyst.[5]
Chemoenzymatic One-Pot Synthesis of (R)-Phenylglycine
This protocol describes the combined Strecker synthesis and enzymatic resolution in a single reaction vessel.[5]
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture for the Strecker synthesis. For a 1 mL reaction, combine:
-
100 mM Benzaldehyde
-
300 mM Potassium Cyanide (KCN)
-
500 mM Ammonium acetate/Ammonium hydroxide buffer (pH 9.5)
-
-
Chemical Synthesis (Strecker Reaction): Incubate the mixture at 30°C with stirring for approximately 120 minutes to allow for the formation of racemic phenylglycinonitrile.[5]
-
Initiation of Biotransformation: After the chemical synthesis step, add the prepared whole-cell biocatalyst suspension to the reaction mixture to achieve a final OD600 of 5.[5]
-
Enzymatic Resolution: Continue to incubate the reaction mixture at 30°C with stirring.
-
Monitoring the Reaction: At regular intervals, withdraw small aliquots (e.g., 10 µL) of the reaction mixture.[5]
-
Reaction Quenching: Immediately stop the reaction in the aliquot by adding 90 µL of a quenching solution (e.g., methanol/water/1 M HCl in a 5:3:2 v/v/v ratio).[5]
-
Sample Preparation for Analysis: Centrifuge the quenched sample to remove the cells (e.g., 20,000 x g for 2 minutes).[5]
-
Analysis: Analyze the supernatant by chiral High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the phenylglycinonitrile enantiomers, phenylglycine enantiomers, and any amide intermediates.[5]
Analytical Method: Chiral HPLC
-
Column: A chiral stationary phase column suitable for the separation of amino acid enantiomers.
-
Mobile Phase: An isocratic mobile phase, for example, consisting of 5% (v/v) methanol, 1 g/L sodium hexane-1-sulfonate, and 0.1% (v/v) formic acid in water.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Retention Times: The retention times for the different components will depend on the specific column and conditions used. An example of retention times on a Pro C18 AQ column (for achiral analysis) are: benzaldehyde (11.5 min), mandelonitrile (8.8 min), phenylglycinonitrile (15.1 min), phenylglycine amide (6.5 min), and phenylglycine (3.0 min).[1]
Visualizations
Caption: Chemoenzymatic one-pot synthesis of (R)-phenylglycine.
Caption: Experimental workflow for the one-pot synthesis.
References
- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 2. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Monitoring Peptide Coupling Reactions Involving N-Cbz-Amino Acids by TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used to monitor the progress of organic reactions. In peptide synthesis, it is an invaluable tool for assessing the completion of coupling reactions, where an N-terminally protected amino acid is joined to a free amino group of another amino acid or peptide chain. This document provides detailed application notes and protocols for monitoring peptide coupling reactions involving N-Carbobenzyloxy (N-Cbz)-protected amino acids using TLC. The Cbz group is a common amine protecting group in solution-phase peptide synthesis, and its aromatic nature allows for easy visualization under UV light.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents).[1][2][3] In a peptide coupling reaction, the starting materials (N-Cbz-amino acid and the amino component) and the desired peptide product will have different polarities and thus different affinities for the stationary and mobile phases. This difference in polarity allows for their separation on a TLC plate.
By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate mobile phase, the progress of the reaction can be monitored. A complete reaction is typically indicated by the disappearance of the limiting starting material spot and the appearance of a new spot corresponding to the product.
Experimental Protocols
Materials and Equipment
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heating plate or heat gun
-
Forceps
-
Glass vials for sample preparation
-
Solvents for mobile phase (e.g., n-butanol, acetic acid, water, ethyl acetate, hexane)
-
Visualization reagents (e.g., ninhydrin solution, potassium permanganate stain)
Protocol 1: General Procedure for Monitoring a Peptide Coupling Reaction
This protocol outlines the steps to monitor a typical solution-phase peptide coupling reaction between an N-Cbz-amino acid and an amino acid ester.
-
Sample Preparation:
-
At the start of the reaction (t=0), dissolve a small amount of the N-Cbz-amino acid and the amino acid ester in a suitable solvent (e.g., the reaction solvent) in separate vials to serve as standards.
-
Prepare a "co-spot" vial containing a mixture of both starting materials.
-
As the reaction proceeds, take a small aliquot of the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr) and dilute it with a suitable solvent.
-
-
TLC Plate Preparation:
-
With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[4]
-
Mark the points on the baseline where you will spot the samples.
-
-
Spotting the TLC Plate:
-
Using separate capillary tubes to avoid cross-contamination, spot the prepared samples on the baseline.[5] A typical spotting arrangement would be:
-
Lane 1: N-Cbz-amino acid (starting material 1)
-
Lane 2: Co-spot (mixture of starting materials)
-
Lane 3: Reaction mixture
-
Lane 4: Amino acid ester (starting material 2)
-
-
-
Developing the TLC Plate:
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[6]
-
Cover the chamber and let it saturate with the solvent vapors for a few minutes.
-
Carefully place the spotted TLC plate into the chamber using forceps and replace the lid.[4]
-
Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[7]
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm). The N-Cbz-protected compounds will appear as dark spots on a fluorescent background. Circle the visible spots with a pencil.
-
Ninhydrin Staining: Prepare a ninhydrin solution (e.g., 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).[8] Dip the plate into the solution or spray it evenly.[7] Heat the plate gently with a heat gun or on a hot plate until colored spots appear.[5] Free amino groups (from the unreacted amino acid ester) will typically stain purple or yellow.[4]
-
Potassium Permanganate Staining: Prepare a solution of potassium permanganate (e.g., 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water).[9] Dip the plate in the stain. Compounds that can be oxidized will appear as yellow-brown spots on a purple background.[10]
-
-
Interpretation:
-
Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[11]
-
A successful reaction will show the disappearance of the limiting starting material spot in the reaction mixture lane and the appearance of a new spot for the product. The product spot should have an Rf value different from the starting materials.
-
Data Presentation
The choice of mobile phase is crucial for achieving good separation. The polarity of the solvent system should be adjusted to obtain Rf values for the compounds of interest ideally between 0.2 and 0.8.[12] Below is a table summarizing common mobile phases and expected observations.
| Mobile Phase (v/v) | N-Cbz-Amino Acid (Starting Material 1) | Amino Acid Ester (Starting Material 2) | Dipeptide Product | Visualization |
| Ethyl Acetate / Hexane (e.g., 1:1) | Higher Rf | Lower Rf | Intermediate Rf | UV, KMnO₄ |
| Chloroform / Methanol (e.g., 9:1) | Higher Rf | Lower Rf | Intermediate Rf | UV, KMnO₄ |
| n-Butanol / Acetic Acid / Water (e.g., 4:1:1) | Variable Rf | Variable Rf | Variable Rf | UV, Ninhydrin, KMnO₄ |
Note: Rf values are dependent on the specific amino acids, the exact solvent composition, temperature, and the type of TLC plate used.
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | Sample is too concentrated.[6] The compound is highly polar or acidic/basic.[13] | Dilute the sample. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[12][14] |
| Spots remain at the baseline | The mobile phase is not polar enough.[12] | Increase the proportion of the polar solvent in the mobile phase. |
| Spots run with the solvent front | The mobile phase is too polar.[12] | Decrease the proportion of the polar solvent or choose a less polar solvent system. |
| No spots are visible under UV light | The compound is not UV-active or the concentration is too low. | Use a chemical stain for visualization. Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[6] |
| Uneven solvent front | The TLC plate was not placed vertically in the chamber. The edge of the plate is touching the side of the chamber.[6] | Ensure the plate is straight in the chamber and not touching the sides. |
Visualization of the Experimental Workflow
Caption: Workflow for monitoring peptide coupling reactions using TLC.
Conclusion
TLC is an indispensable technique for the real-time monitoring of peptide coupling reactions involving N-Cbz-amino acids. Its simplicity and speed allow chemists to quickly assess the status of a reaction, enabling timely decisions regarding reaction time, the need for additional reagents, or troubleshooting. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can effectively employ TLC to optimize their peptide synthesis workflows.
References
- 1. chromtech.com [chromtech.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iitg.ac.in [iitg.ac.in]
- 5. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. Magic Formulas [chem.rochester.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. TLC stains [reachdevices.com]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. silicycle.com [silicycle.com]
- 13. chembam.com [chembam.com]
- 14. youtube.com [youtube.com]
Application Note: A Scalable Approach to the Synthesis and Purification of N-Cbz-Protected Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction The benzyloxycarbonyl (Cbz or Z) group is a critical amine protecting group in organic synthesis, particularly for peptide synthesis and the development of active pharmaceutical ingredients (APIs).[1] Its stability across a range of conditions and its straightforward removal via catalytic hydrogenolysis make it an invaluable tool.[1] This document provides detailed protocols for the large-scale synthesis and purification of N-Cbz protected amino acids, focusing on the widely used Schotten-Baumann reaction conditions.
Core Concepts of N-Cbz Protection The most common and scalable method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions.[1][2] The base, typically sodium carbonate or sodium bicarbonate, serves to deprotonate the amino group of the amino acid, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.[1][3] Maintaining the pH of the reaction mixture between 8 and 10 is crucial for optimal results, as a lower pH can lead to the decomposition of Cbz-Cl, while a higher pH may cause racemization of the amino acid.[1][3]
Data Presentation: Reaction Yields and Large-Scale Example
The efficiency of N-Cbz protection is consistently high across various amino acid substrates. The following tables summarize representative quantitative data for these transformations.
Table 1: Representative Yields for N-Cbz Protection of Various Amino Acids [4]
| Amino Acid Substrate | Reagents and Conditions | Typical Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90% |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95% |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, Room Temp. | > 90% |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to Room Temp. | ~98% |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92% |
Table 2: Industrial-Scale Synthesis Example: Cbz-L-Cyclohexylglycine (Cbz-L-CHG) [1][5]
| Reagent | Quantity | Role |
| L-Cyclohexylglycine (L-CHG) | 246 kg | Starting Material |
| Water | 2460 L | Solvent |
| 20% aq. NaOH Solution | 250 L + 280 L | Base |
| Benzyl Chloroformate (Cbz-Cl) | 267 kg | Protecting Group Reagent |
| Ethyl Acetate | 1930 L | Extraction Solvent |
| Hydrochloric Acid | 170 L | Acid for Neutralization/Precipitation |
Experimental Protocols
Protocol 1: Large-Scale N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes a widely used and robust method for the N-Cbz protection of amino acids on a large scale.[1][4]
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) or a mixture of Na₂CO₃ and Sodium Bicarbonate (NaHCO₃)[1][6][7]
-
Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)[1]
-
Water
-
Organic Solvent for extraction/washing (e.g., Diethyl Ether, Ethyl Acetate)[1]
-
Dilute Hydrochloric Acid (HCl) for acidification[1]
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equiv) in an aqueous solution of sodium carbonate (e.g., 1 M). The pH of the solution should be adjusted and maintained between 8 and 10.[1][3]
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[4]
-
Reagent Addition: Slowly add benzyl chloroformate (1.05-1.2 equiv) dropwise to the stirred solution. Ensure the internal temperature is maintained below 10 °C throughout the addition.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[4] Reaction progress should be monitored by a suitable analytical technique such as TLC or HPLC.[1]
-
Work-up (Washing): Once the reaction is complete, wash the mixture with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities.[4][8]
-
Work-up (Precipitation): Cool the remaining aqueous layer back to 0-5 °C in an ice bath.[1] Carefully acidify the solution to a pH of 2-3 with dilute hydrochloric acid.[1][8] The N-Cbz protected amino acid will precipitate out of the solution as a white solid.[1]
-
Isolation: Collect the solid product by vacuum filtration.[8]
-
Washing: Wash the collected solid with ample amounts of cold water to remove inorganic salts.[1]
-
Drying: Dry the purified product under vacuum to a constant weight.[1]
Protocol 2: Purification by Recrystallization
For products requiring higher purity, recrystallization is an effective method.
Materials:
-
Crude, dry N-Cbz protected amino acid
-
Recrystallization solvent system (e.g., Ethanol/water, Ethyl acetate/hexane)[8]
Procedure:
-
Dissolution: In a suitable flask, add the minimum amount of the hot primary solvent (e.g., ethanol or ethyl acetate) required to fully dissolve the crude product.
-
Precipitation: While the solution is still warm, slowly add the anti-solvent (e.g., water or hexane) until the solution becomes faintly turbid.
-
Crystallization: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum.
Visualizations: Reaction Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 6. An improved large scale procedure for the preparation of N-Cbz amino acids [agris.fao.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Benzyl-N-Cbz-glycine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Benzyl-N-Cbz-glycine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages in the synthesis of N-Benzyl-N-Cbz-glycine where yield loss can occur?
The synthesis of N-Benzyl-N-Cbz-glycine is a two-step process, and yield can be compromised at either stage:
-
Synthesis of N-Cbz-glycine: This initial step involves the protection of the amino group of glycine with a benzyloxycarbonyl (Cbz) group.[1]
-
N-benzylation of N-Cbz-glycine: The second step is the alkylation of N-Cbz-glycine with a benzyl group.[1]
Q2: Why is my yield of N-Cbz-glycine (Step 1) very low or non-existent?
A very low or no yield in the synthesis of N-Cbz-glycine is often due to the rapid hydrolysis (saponification) of benzyl chloroformate.[1] This can happen if the base (e.g., NaOH) and benzyl chloroformate are added simultaneously.[1] To mitigate this, the benzyl chloroformate and aqueous sodium hydroxide solution should be added dropwise and separately to the cooled glycine solution.[1]
Q3: What role does the base play in the synthesis of N-Cbz-glycine, and which base is recommended?
The amino group of glycine exists as a zwitterion and requires deprotonation to become nucleophilic.[1] Insufficient basicity can lead to low yields.[1] A strong base like sodium hydroxide (NaOH) is recommended to ensure complete deprotonation of the glycine.[1] Typically, at least two equivalents of NaOH are used: one to deprotonate the carboxylic acid and another to neutralize the HCl byproduct of the reaction.[1]
Q4: I am losing my N-Cbz-glycine product during the work-up. What could be the reason?
Product loss during work-up is often due to an incorrect pH during extraction. If the pH is not sufficiently acidic, the N-Cbz-glycine will remain dissolved in the aqueous phase as its carboxylate salt.[1] It is crucial to carefully acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., HCl) to ensure complete precipitation of the N-Cbz-glycine product before extraction.[1]
Q5: What are the common challenges faced during the N-benzylation of N-Cbz-glycine (Step 2)?
The main challenges in the second step include:
-
Poor solubility of reactants: N-Cbz-glycine or its salt may have poor solubility in less polar organic solvents, which can hinder the reaction.[1]
-
Inefficient alkylation conditions: The SN2 reaction between the deprotonated N-Cbz-glycine and a benzyl halide can be slow under suboptimal conditions.[1]
Q6: How can I improve the yield of the N-benzylation step?
To improve the yield of N-benzylation, consider the following:
-
Solvent choice: Use a polar aprotic solvent such as DMF or DMSO to improve the solubility of the reactants.[1]
-
Alternative substrate: Performing the N-benzylation on the methyl or ethyl ester of N-Cbz-glycine can be advantageous as the ester is generally more soluble in organic solvents, potentially leading to a cleaner and more efficient reaction.[1] The ester group can then be hydrolyzed in a subsequent step.[1]
Q7: What are the potential byproducts in the synthesis of N-Benzyl-N-Cbz-glycine?
A possible byproduct is the dibenzylated product, which can form if a large excess of benzyl bromide is used or if the reaction is allowed to proceed for too long.[1] Another potential byproduct is benzyl N-Cbz-glycinate, which can form if the carboxylic acid is not fully deprotonated.[1]
Troubleshooting Guides
Step 1: Synthesis of N-Cbz-glycine
| Problem | Potential Cause | Recommended Solution |
| Very Low to No Product | Simultaneous addition of NaOH and Benzyl Chloroformate leading to hydrolysis of the latter.[1] | Add the benzyl chloroformate and aqueous sodium hydroxide solution dropwise and separately to the cooled glycine solution. Maintain a low temperature (0°C) throughout the addition.[1] |
| Low Yield | Insufficient basicity to deprotonate the glycine zwitterion. | Use a strong base like sodium hydroxide to ensure complete deprotonation.[1] |
| Incorrect pH during work-up, leaving the product in the aqueous phase.[1] | After the reaction, carefully acidify the aqueous layer to a pH of 1-2 with a strong acid to ensure complete precipitation of the product.[1] | |
| Product loss during extraction before acidification.[1] | Perform the ether extraction after acidification to transfer the protonated product into the organic phase.[1] |
Step 2: N-benzylation of N-Cbz-glycine
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Poor solubility of N-Cbz-glycine in the reaction solvent.[1] | Use a polar aprotic solvent such as DMF or DMSO to improve solubility.[1] |
| Inefficient alkylation (SN2 reaction) conditions.[1] | Consider using the methyl or ethyl ester of N-Cbz-glycine, which has better solubility in organic solvents.[1] | |
| Incomplete deprotonation of the N-H bond of the Cbz-protected amine. | Use a strong base like sodium hydride (NaH) to ensure complete deprotonation.[1] | |
| Formation of Byproducts | Over-alkylation or esterification.[1] | Use a slight excess of the benzylating agent and monitor the reaction progress closely by TLC.[1] |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-glycine
-
Dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq) in a flask cooled in an ice bath (0°C).[1]
-
Separately and simultaneously, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of sodium hydroxide (1.0 eq) dropwise to the stirred glycine solution over a period of 30 minutes, maintaining the temperature at 0°C.[1]
-
After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.[1]
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.[1]
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate with cold water and dry under vacuum to afford N-Cbz-glycine. A typical yield is around 85-95%.[1]
Protocol 2: Synthesis of N-Benzyl-N-Cbz-glycine
-
Suspend N-Cbz-glycine (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere.[1]
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise to the stirred suspension.[1]
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[1]
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Benzyl-N-Cbz-glycine.[1]
Visualizations
Caption: Synthetic pathway for N-Benzyl-N-Cbz-glycine.
Caption: Troubleshooting workflow for low yield synthesis.
References
Common side reactions during Cbz deprotection and their prevention
Welcome to the technical support center for Carboxybenzyl (Cbz) group deprotection. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges associated with this common synthetic transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during Cbz deprotection experiments, offering potential causes and solutions.
Issue 1: Incomplete or Sluggish Reaction
Question: My Cbz deprotection reaction is slow or fails to reach completion. What are the common causes and how can I troubleshoot this?
Answer: Incomplete or sluggish Cbz deprotection is a frequent challenge. The underlying cause often depends on the chosen deprotection method. Here’s a systematic approach to troubleshooting:
For Catalytic Hydrogenolysis (e.g., H₂, Pd/C):
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers), residual reagents, or impurities in the starting material.[1]
-
Solution: Ensure the purity of your substrate. If sulfur-containing functional groups are present, consider alternative deprotection methods such as acidic or nucleophilic cleavage.[1]
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and decrease over time.
-
Solution: Use a fresh batch of a high-quality catalyst. Increasing the catalyst loading (e.g., from 5-10 mol% to 10-20 mol%) can also improve the reaction rate.[1]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete conversion, especially with sterically hindered substrates.
-
Solution: Increase the hydrogen pressure, for example, to 50 psi or higher.[1]
-
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for effective interaction between the substrate and the catalyst.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, thereby inhibiting its activity.[1]
-
Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the amine product, reducing its coordination to the catalyst.[1]
-
For Other Deprotection Methods:
-
Inappropriate Reagent Choice: The chosen reagent may not be sufficiently reactive for the specific substrate.
-
Solution: Consult the data on reaction conditions for various substrates (see Table 1) and consider a more potent deprotection agent or a different method altogether.
-
Issue 2: Observation of Unexpected Side Products
Question: I am observing unexpected side products in my Cbz deprotection reaction. How can I identify and prevent them?
Answer: The formation of side products is highly dependent on the deprotection method and the functional groups present in your substrate.
Common Side Reactions and Their Prevention:
-
Over-reduction (Catalytic Hydrogenolysis): Other reducible functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides, can be reduced under standard catalytic hydrogenation conditions.[1]
-
Prevention:
-
Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or formic acid often provides better selectivity.[1]
-
Non-Reductive Methods: Opt for acidic cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) or nucleophilic cleavage (e.g., with 2-mercaptoethanol) if your molecule contains sensitive reducible groups.[2][3][4][5]
-
-
-
N-Benzylation: Formation of an N-benzyl side product can occur, particularly if the reaction stalls or there is insufficient hydrogen.
-
Prevention: Ensure complete and rapid reaction by optimizing catalyst loading, hydrogen pressure, and reaction time.
-
-
Acetylation (Acidic Cleavage): When using HBr in acetic acid, the deprotected amine can be acetylated by the solvent.[1]
-
Prevention: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.
-
-
Alkylation of Sensitive Groups (Acidic Cleavage): The benzyl cation generated during acidic cleavage can alkylate other nucleophilic functional groups within the molecule.
-
Formation of Genotoxic Byproducts: The use of reagents like TMS-iodide can generate benzyl iodide, a potent alkylating agent.[6]
-
Prevention: For late-stage pharmaceutical synthesis, it is advisable to avoid methods that produce such reactive byproducts. Safer alternatives include catalytic hydrogenation or nucleophilic cleavage.[6]
-
Data Presentation
The following table summarizes various Cbz deprotection methods with their typical reaction conditions and reported yields for different substrates, allowing for easy comparison.
Table 1: Comparison of Common Cbz Deprotection Methods
| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) |
| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 |
| N-Cbz-L-phenylalanine | >95 | |||
| N-Cbz protected piperidine | ~95 | |||
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 |
| Halogenated N-Cbz anilines | 90-95 | |||
| NaBH₄, Pd/C | MeOH, rt, 5-15 min | N-Cbz aromatic amines | 93-98 | |
| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | N-Cbz amino acids | 70-95 |
| AlCl₃, HFIP | rt, 30 min - 2h | Various N-Cbz protected amines | 85-98 | |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C, 24 h | N-Cbz protected amines with sensitive functionalities | 80-95 |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
This is the most common method for Cbz deprotection due to its mild conditions and clean byproducts.[3]
-
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the flask with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3][7]
-
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This method is a safer alternative to using hydrogen gas, particularly for larger-scale reactions.
-
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ammonium formate (3-5 equivalents)
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Add 10% Pd/C followed by ammonium formate.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up to remove ammonium salts and extract the product with a suitable organic solvent.
-
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This method is useful for substrates that are sensitive to hydrogenation.
-
Materials:
-
Cbz-protected amine
-
33% Hydrogen bromide (HBr) in acetic acid (AcOH)
-
-
Procedure:
-
Dissolve the Cbz-protected compound in glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid.
-
Stir the mixture at room temperature for 2 to 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be precipitated by the addition of anhydrous ether.
-
Protocol 4: Nucleophilic Cleavage using 2-Mercaptoethanol
This method provides a non-reductive and non-acidic route for Cbz deprotection, suitable for substrates with sensitive functionalities.[2][3]
-
Materials:
-
Cbz-protected amine
-
2-Mercaptoethanol (2 equivalents)
-
Potassium phosphate tribasic (K₃PO₄) (4 equivalents)
-
N,N-Dimethylacetamide (DMAc)
-
-
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAc, add K₃PO₄ (4 equivalents).
-
Add 2-mercaptoethanol (2 equivalents) to the mixture.
-
Heat the reaction mixture to 75 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Mandatory Visualization
The following diagrams illustrate key workflows and decision-making processes in Cbz deprotection.
Caption: A generalized experimental workflow for Cbz deprotection.
Caption: Decision tree for selecting an appropriate Cbz deprotection method.
Frequently Asked Questions (FAQs)
Q1: What is the most common and generally "cleanest" method for Cbz deprotection?
The most prevalent and often cleanest method for removing a Cbz group is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas.[1] The byproducts, toluene and carbon dioxide, are volatile and easily removed from the reaction mixture.
Q2: My compound contains a double bond that I wish to preserve. Can I still use catalytic hydrogenation?
Standard catalytic hydrogenation with H₂ and Pd/C will likely reduce the double bond. In this scenario, transfer hydrogenolysis might offer better selectivity, but non-reductive methods such as acidic or nucleophilic cleavage are safer choices to preserve the alkene functionality.[1]
Q3: Are there any significant safety concerns with Cbz deprotection reagents?
Yes. For instance, using TMS-iodide for Cbz deprotection can generate benzyl iodide, which is a potent and potentially genotoxic alkylating agent.[6] For late-stage pharmaceutical synthesis, it is highly recommended to avoid methods that produce such reactive byproducts. Catalytic hydrogenation requires the safe handling of flammable hydrogen gas and potentially pyrophoric catalysts.
Q4: How can I deprotect a Cbz group in the presence of a Boc group?
The Cbz and Boc groups are generally orthogonal. Cbz is typically removed by hydrogenolysis, which does not affect the acid-labile Boc group. Conversely, the Boc group can be removed with acid (e.g., TFA), which usually leaves the Cbz group intact under mild conditions. Therefore, selective deprotection is readily achievable.
Q5: What is the mechanism of Cbz deprotection via hydrogenolysis?
The mechanism involves the cleavage of the benzylic C-O bond by hydrogen on the surface of the palladium catalyst. This hydrogenolysis reaction releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[8]
References
- 1. thalesnano.com [thalesnano.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
Troubleshooting low coupling efficiency for sterically hindered N-Cbz-amino acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges associated with the coupling of sterically hindered N-Cbz-amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of N-Cbz-amino acids with bulky side chains often inefficient?
Low coupling efficiency with sterically hindered N-Cbz-amino acids is primarily due to steric hindrance. The combination of the bulky benzyloxycarbonyl (Cbz) protecting group on the nitrogen and a large amino acid side chain (e.g., Valine, Isoleucine) physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3] This obstruction slows down the rate of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.[3] Additionally, the nucleophilicity of the amine component can be diminished by adjacent bulky groups, making it a less effective reactant.[4]
Q2: My standard coupling protocol with DCC/DIC is failing. What should I do first?
Carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[2][3] The first and most critical step is to switch to a more potent coupling reagent. Modern onium salt-based reagents (aminium/uronium or phosphonium salts) are designed for such challenging couplings as they form highly reactive activated esters that can more effectively overcome the steric barrier.[2][3][5][6][7]
Q3: Which coupling reagents are most effective for sterically hindered N-Cbz-amino acids?
For challenging couplings involving sterically hindered residues, reagents that generate highly reactive esters are recommended.[3][5] The most effective options include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most powerful reagents, providing fast reaction times and minimizing racemization.[1][2][5]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Highly effective, especially for hindered N-methyl amino acids.[1][4][5]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with efficiency comparable to HATU, and it is based on the safer Oxyma leaving group.[5][8]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent for many difficult couplings.[2]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent known for reducing racemization.[4][9]
For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the amino acid to an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a very effective strategy.[4][7][8]
Q4: I've switched to a stronger coupling reagent, but the coupling is still incomplete. What other reaction parameters can I adjust?
If a powerful coupling reagent alone is insufficient, optimizing the reaction conditions is the next critical step. Consider the following adjustments:
-
Increase Reagent Equivalents: Use a higher excess of the N-Cbz-amino acid and the coupling reagent (e.g., increase from 1.5 to 3-5 equivalents) relative to the free amine on the resin.[1][2]
-
Extend Reaction Time: Standard coupling times of 1-2 hours may not be enough. Extend the reaction time to 4 hours, or even overnight.[1][2][7]
-
Increase Temperature: Gentle heating (e.g., 30-40°C) can help overcome the activation energy barrier.[1][4] Microwave-assisted peptide synthesis (MASPS) is also a highly effective method for driving difficult couplings to completion more rapidly.[1][7]
-
Solvent Choice: If peptide aggregation is suspected, which is common in difficult sequences, consider switching from N,N-dimethylformamide (DMF) to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[2][7]
Q5: What is "double coupling" and when should it be used?
Double coupling is the strategy of repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling attempt.[1] This is a highly effective technique for forcing difficult couplings, like those with sterically hindered N-Cbz-amino acids, to completion when a single coupling is insufficient.[2]
Q6: What is "capping" and how can it help?
Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain after a coupling step.[3] This is typically done using acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA).[2][10] By capping the unreacted amines, you prevent them from reacting in subsequent coupling cycles, which stops the formation of deletion sequences in your final peptide product. This is particularly useful after a difficult coupling that is known to be incomplete.
Troubleshooting Guide
Below is a systematic workflow for troubleshooting low coupling efficiency with sterically hindered N-Cbz-amino acids.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Summary Tables
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Reagent Name | Relative Efficiency | Key Advantages |
| Aminium/Uronium Salts | HATU | Very High | Very fast, low racemization, highly effective.[2][5] |
| HBTU | High | Widely used, efficient for many difficult couplings.[2][5] | |
| COMU | Very High | Comparable to HATU, safer (Oxyma-based).[5][8] | |
| Phosphonium Salts | PyAOP | Very High | Excellent for N-methylated and other hindered residues.[3][5] |
| PyBOP | High | Generally associated with lower racemization levels.[4][5] | |
| Carbodiimides | DCC/DIC | Low | Inefficient for sterically hindered couplings.[2][3] |
Table 2: Optimization of Reaction Conditions
| Parameter | Standard Condition | Recommended for Hindered Coupling | Rationale |
| Amino Acid Excess | 1.5 - 2 equivalents | 3 - 5 equivalents | Drives the reaction equilibrium towards product formation.[1][2] |
| Coupling Reagent Excess | 1.4 - 1.9 equivalents | 2.9 - 4.9 equivalents | Ensures complete activation of the amino acid.[1] |
| Reaction Time | 1 - 2 hours | 2 - 4 hours (or overnight) | Allows more time for the sterically hindered components to react.[1][2] |
| Temperature | Room Temperature | 30 - 40°C or Microwave | Provides the necessary activation energy to overcome steric barriers.[1][7] |
| Solvent | DMF | NMP or DMF/DCM mixtures | Improves solvation and reduces peptide aggregation.[2][7] |
Key Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol describes a single coupling cycle for a sterically hindered N-Cbz-amino acid onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in anhydrous DMF for at least 30 minutes. Drain the solvent completely.
-
Amino Acid Activation: In a separate vessel, dissolve the sterically hindered N-Cbz-amino acid (3-5 eq. relative to resin loading) and HATU (2.9-4.9 eq.) in anhydrous DMF.
-
Add a non-nucleophilic base, such as DIPEA (6-10 eq.), to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. For very difficult couplings, this time can be extended overnight.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads.[2] A negative result (colorless/yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and a second coupling ("double coupling") should be performed.
Caption: Experimental workflow for HATU-mediated coupling.
Protocol 2: Capping of Unreacted Amines
This protocol is performed after an incomplete coupling reaction to block unreacted amines.
-
Washing: After the coupling reaction, wash the peptide-resin thoroughly with DMF (3 times).
-
Capping Solution Preparation: Prepare a capping solution, for example, a mixture of acetic anhydride, DIPEA, and DMF in a 1:1:8 ratio.
-
Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Agitate the mixture for 30 minutes at room temperature.
-
Final Washing: Drain the capping solution. Wash the resin extensively with DMF (3 times) and DCM (3 times) to remove all capping reagents and byproducts. The resin is now ready for the N-terminal deprotection step of the next cycle.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of peptide aggregation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in solid-phase peptide synthesis (SPPS) and what are its primary causes?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the creation of stable secondary structures like β-sheets.[1][2] This aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps.[1]
Q2: Which peptide sequences are most susceptible to aggregation?
A2: Sequences that are rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are particularly prone to aggregation.[1] Additionally, sequences containing amino acids that can form strong hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also be problematic.[3] Aggregation is generally not a significant issue before the fifth or sixth residue has been coupled.[1][4]
Q3: What are the observable signs of on-resin aggregation during a synthesis?
A3: A primary indicator of aggregation is the failure of the peptide-resin to swell properly.[1][4] In batch synthesis, the resin bed may appear to have shrunken. For those using continuous-flow synthesis, a flattened and broadened deprotection profile can signal aggregation.[1] It is also important to note that standard amine tests, such as the Kaiser or TNBS test, can become unreliable and may produce false negatives in instances of severe aggregation.[1]
Q4: Is it possible to predict if my peptide sequence will aggregate?
A4: While it is difficult to predict aggregation with absolute certainty, there are several online tools available that can help identify potentially "difficult" sequences. These tools analyze the amino acid composition and hydrophobicity of a sequence to flag regions that may be prone to aggregation, allowing for the proactive selection of a modified synthesis strategy.[1]
Q5: How does the choice of resin impact peptide aggregation?
A5: The properties of the solid support play a crucial role in mitigating aggregation. For challenging sequences, it is advisable to use a resin with enhanced swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel).[1] Employing a resin with a lower substitution level can also be beneficial, as it increases the distance between peptide chains, thereby minimizing the potential for intermolecular interactions that lead to aggregation.[1]
Q6: How do structure-disrupting amino acid derivatives help in preventing aggregation?
A6: Structure-disrupting amino acid derivatives, also known as secondary amino acid surrogates, are modified amino acids that temporarily alter the peptide backbone to inhibit the formation of secondary structures.[3] These include pseudoproline dipeptides, which introduce a "kink" into the peptide chain, and Dmb/Hmb-protected amino acids, which shield the backbone amide.[3][4] These modifications are reversible and are removed during the final trifluoroacetic acid (TFA) cleavage, yielding the native peptide sequence.[3]
Q7: What is microwave-assisted SPPS and how can it be beneficial for difficult sequences?
A7: Microwave-assisted SPPS utilizes microwave energy to rapidly and efficiently heat the reaction vessel.[5][6][7] This accelerated heating can significantly reduce reaction times for both coupling and deprotection steps.[5][8] For difficult sequences, the rapid heating helps to disrupt the formation of stable secondary structures, thereby preventing aggregation and leading to higher purity and yield of the final peptide.[5][6][8]
Q8: When is it appropriate to use chaotropic salts in my synthesis?
A8: Chaotropic salts, such as LiCl, NaClO₄, or KSCN, can be added to coupling or washing solutions to disrupt hydrogen bonding networks that contribute to aggregation.[1][3][4] This strategy is often employed when other methods, such as changing solvents or using structure-disrupting monomers, have not been sufficient to overcome severe aggregation.[1][3]
Troubleshooting Guide
Issue: My coupling reaction is incomplete, and the Kaiser/TNBS test remains positive.
-
Symptoms: A positive Kaiser or TNBS test after the coupling step indicates the presence of unreacted free amines.[1] Upon cleavage and analysis, you may observe a low yield of the target peptide and the presence of deletion sequences (n-1, n-2, etc.) in the mass spectrometry data.[1]
-
Recommended Solutions:
-
Increase Coupling Time/Double Couple: Extend the reaction time for the coupling step or perform a second coupling with fresh reagents.[1][3]
-
Use a Stronger Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.[1]
-
Elevate the Temperature: Perform the coupling at a higher temperature, or if available, use a microwave peptide synthesizer.[1][4]
-
Change Solvents: Switch from DMF to a solvent with a higher polarity like NMP, or add DMSO to your current solvent system.[3][4] A mixture of DCM/DMF/NMP (1:1:1) can also be effective.[1]
-
Incorporate Structure-Disrupting Moieties: Proactively insert pseudoproline dipeptides, Dmb/Hmb-protected amino acids, or depsipeptides at strategic locations within the sequence.[1][4]
-
Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling or washing solutions to disrupt hydrogen bonding.[1]
-
Issue: The Fmoc deprotection appears to be slow or incomplete.
-
Symptoms: Incomplete removal of the Fmoc protecting group can lead to deletion sequences in the final product.
-
Recommended Solutions:
Issue: My resin is not swelling properly.
-
Symptoms: The resin bed appears shrunken, and reaction kinetics are slow.
-
Recommended Solutions:
-
Choose an Appropriate Resin: For difficult sequences, consider using a resin with better swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel).[1]
-
Use a Low-Loading Resin: A lower substitution level on the resin can reduce the proximity of peptide chains and minimize aggregation.[1]
-
Issue: I have tried standard methods, but my synthesis continues to fail due to aggregation.
-
Symptoms: Persistently low yields and complex crude product profiles despite trying common troubleshooting steps.
-
Recommended Solutions:
-
Combine Strategies: A multi-faceted approach is often necessary for extremely difficult sequences. Consider combining the use of a low-loading, PEG-based resin with a microwave synthesizer and the incorporation of structure-disrupting amino acids.
-
"Magic Mixture": For particularly challenging acylations, a solvent system known as the "Magic Mixture" can be employed. This consists of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at 55 °C.[3]
-
Issue: My final peptide is challenging to purify due to aggregation-related impurities.
-
Symptoms: The crude peptide exhibits poor solubility, and HPLC purification is difficult.
-
Recommended Solutions:
-
Backbone Protection: The use of backbone-protecting groups like Hmb or Dmb not only aids in the synthesis but can also increase the solubility of the cleaved peptide, which facilitates purification.[4]
-
Depsipeptides: The incorporation of depsipeptides can also improve the solubility of the final product.[4]
-
Quantitative Comparison of Anti-Aggregation Strategies
The effectiveness of various anti-aggregation strategies can be sequence-dependent. The following table summarizes reported improvements in yield and purity for different methods.
| Strategy | Peptide Sequence/Context | Reported Yield/Purity Improvement | Citation(s) |
| Pseudoproline Dipeptides | Highly aggregated sequences | Up to 10-fold increase in product yield | [1] |
| Synthesis of Aβ 1–42 | Crude yield increased from 33% to 57% | [1] | |
| Microwave-Assisted SPPS | Acyl Carrier Protein (ACP) (65-74) | Increased yield of the final peptide to 87% | [2] |
| Standard vs. Microwave | Purity increased from <65% to >90% and yield from 55% to >80% for a known aggregation-prone peptide | [9] | |
| Chaotropic Salts (LiCl) | Difficult sequences | Quantitative coupling reported | [2] |
Detailed Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents)
-
Coupling reagent (e.g., PyBOP®, TBTU, HBTU, HCTU, or HATU) (5 equivalents)
-
Diisopropylethylamine (DIPEA) (10 equivalents)
-
DMF or NMP
-
TNBS test reagents
-
-
Procedure:
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.[3]
-
Add DIPEA to the solution and mix thoroughly.[3]
-
Immediately add the activated dipeptide solution to the Fmoc-deprotected peptide-resin.[3]
-
Agitate the mixture for 1-2 hours.[3]
-
Perform a TNBS test to check for the completion of the coupling.[3]
-
If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[3]
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step.[1]
-
Protocol 2: Incorporation of an Fmoc-Aaa-(Dmb)Gly-OH Dipeptide
This protocol describes the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)
-
Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)
-
DMF/DCM (2:1)
-
TNBS test reagents
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.[1]
-
In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).[1]
-
Add DIC to the solution and allow it to pre-activate for 10 minutes.[1]
-
Add the activated dipeptide solution to the peptide-resin.[1]
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Perform a TNBS test to confirm complete coupling.[1]
-
Wash the resin thoroughly with DMF and proceed with the synthesis.[1]
-
Protocol 3: Microwave-Assisted SPPS
This protocol outlines a general procedure for performing SPPS at elevated temperatures using a microwave synthesizer.
-
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
-
-
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.[1]
-
Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[1]
-
Wash the resin thoroughly with DMF.[1]
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF. Apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).[1]
-
Wash the resin thoroughly with DMF.[1]
-
Repeat the deprotection and coupling cycles for the entire sequence.[1]
-
Visualizations
Caption: Causes and solutions for peptide aggregation in SPPS.
Caption: Troubleshooting workflow for failed peptide synthesis.
Caption: Action of pseudoproline dipeptides in preventing aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
Improving solubility of N-Cbz-protected amino acids in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working with N-Cbz-protected amino acids, with a particular focus on improving their solubility in organic solvents.
Troubleshooting Guide: Improving Solubility
Researchers may face difficulties dissolving N-Cbz-protected amino acids due to their crystalline nature and the influence of the amino acid side chain. The following guide provides a systematic approach to overcoming solubility issues.
Problem: N-Cbz-protected amino acid does not dissolve in the chosen organic solvent.
1. Initial Assessment and Solvent Selection:
-
Consult Solubility Data: Refer to the provided solubility tables to select an appropriate solvent. For instance, N-Cbz-glycine shows high solubility in polar aprotic solvents like DMF and polar protic solvents like methanol.
-
Consider the Amino Acid Side Chain: The polarity of the amino acid side chain significantly impacts solubility.[1][2] Hydrophobic side chains (e.g., in Phenylalanine or Leucine) may decrease solubility in polar solvents.
-
Factor in the Cbz Group: The nonpolar nature of the Carbobenzoxy (Cbz) group generally increases solubility in organic solvents compared to the unprotected amino acid.[1][2]
2. Step-by-Step Troubleshooting Workflow:
If initial solvent selection based on available data is unsuccessful, follow this workflow:
Caption: A stepwise guide to troubleshooting solubility problems.
3. Advanced Techniques:
-
Solvent Mixtures: Using a combination of solvents can be effective. For instance, a mixture of a less polar solvent that swells the compound (like DCM) with a more polar solvent that dissolves it (like DMF or methanol) can improve solubility.
-
Temperature Increase: Gently warming the solvent can increase the solubility of many N-Cbz-protected amino acids. However, be cautious with heat-sensitive compounds and avoid boiling the solvent.
-
Sonication: Applying ultrasonic waves can help break down crystal lattices and enhance dissolution.
-
Salt Formation: In some cases, converting the carboxylic acid to a salt (e.g., with a non-nucleophilic base) can temporarily increase solubility in certain polar solvents, though this may not be compatible with all subsequent reaction steps.
Frequently Asked Questions (FAQs)
Q1: Which organic solvents are generally best for dissolving N-Cbz-protected amino acids?
A1: Polar aprotic solvents are typically excellent choices. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are widely used due to their ability to dissolve a broad range of reagents.[3] Dichloromethane (DCM) is also commonly used, especially in solid-phase peptide synthesis for its resin-swelling properties.[3] Alcohols such as methanol and ethanol can also be effective, particularly for N-Cbz-glycine.
Q2: Why is my N-Cbz-protected amino acid "oiling out" instead of dissolving?
A2: "Oiling out" occurs when the solute melts but does not dissolve in the solvent, forming a separate liquid phase. This can happen if the melting point of the N-Cbz-amino acid is close to the temperature of the solvent. To resolve this, you can either lower the temperature and use a stronger solvent or try a different solvent with a higher boiling point in which the compound is more soluble.
Q3: Can I use a solvent mixture to improve solubility?
A3: Yes, solvent mixtures are often effective. A common strategy is to use a less polar solvent like DCM to "wet" and swell the solid, followed by the addition of a more polar solvent like DMF or methanol to achieve complete dissolution.
Q4: Does the source or purity of the N-Cbz-protected amino acid affect its solubility?
A4: Yes, impurities or different crystalline forms (polymorphs) can affect solubility. If you consistently face issues, consider purifying the N-Cbz-amino acid by recrystallization. A common method for purification is recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane.[4]
Q5: How does temperature affect the solubility of N-Cbz-protected amino acids?
A5: Generally, the solubility of solids in liquids increases with temperature. For N-Cbz-glycine, for example, its solubility in various alcohols, ketones, and esters shows a positive correlation with increasing temperature.
Data Presentation: Solubility of N-Cbz-Protected Amino Acids
Quantitative Solubility of N-Cbz-Glycine in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Molar Fraction (10³x) | Solubility ( g/100g solvent) |
| Methanol | 103.45 | 21.75 |
| Ethanol | 59.86 | 13.09 |
| 1-Propanol | 40.11 | 9.08 |
| 2-Propanol | 43.19 | 9.77 |
| 1-Butanol | 29.87 | 6.98 |
| Acetone | 72.83 | 16.03 |
| Ethyl Acetate | 24.31 | 5.64 |
| Dichloromethane | 3.56 | 0.80 |
| Acetonitrile | 10.61 | 2.39 |
| Water | 0.15 | 0.03 |
Data extracted from the Journal of Chemical & Engineering Data.
Qualitative and Semi-Quantitative Solubility of Other N-Cbz-Amino Acids
| N-Cbz-Amino Acid | Solvent | Solubility |
| N-Cbz-L-Cysteine | Dimethyl Sulfoxide (DMSO) | Typically soluble (e.g., 10 mM, ~2.55 g/L)[1] |
| N-Cbz-L-Phenylalanine | Dimethylformamide (DMF) | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | |
| Methanol | Slightly soluble | |
| N-Cbz-L-Leucine | Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble | |
| Methanol | Soluble |
Experimental Protocols
Protocol: Gravimetric Determination of Solubility
This protocol outlines a standard method for accurately determining the solubility of an N-Cbz-protected amino acid in a given organic solvent at a specific temperature.[1]
Objective: To determine the saturation solubility of an N-Cbz-protected amino acid in a specific organic solvent at a controlled temperature.
Materials:
-
N-Cbz-protected amino acid
-
Selected organic solvent
-
Thermostatically controlled water bath or shaker
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven
Methodology:
-
Sample Preparation: Add an excess amount of the N-Cbz-protected amino acid to a pre-weighed vial.
-
Solvent Addition: Add a known mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
Sample Withdrawal: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and place it in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: Once the solvent has completely evaporated, weigh the container with the dried solute.
-
Calculation: Calculate the solubility based on the mass of the dissolved solid and the mass of the solvent used.
Caption: Workflow for determining solubility via the gravimetric method.
References
Technical Support Center: Minimizing Racemization During Cbz Protection of Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize racemization during the benzyloxycarbonyl (Cbz) protection of amino acids, a critical step for maintaining stereochemical integrity in peptide synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Cbz protection?
A1: Racemization is the process by which a pure enantiomer of a chiral amino acid is converted into a mixture of both enantiomers (D and L forms). During Cbz protection, the chiral center (α-carbon) of the amino acid can lose its stereochemical configuration, leading to a loss of optical purity in the final product. This is a significant concern as the biological activity of peptides and other chiral molecules is often dependent on their specific three-dimensional structure.
Q2: What is the primary mechanism of racemization during Cbz protection?
A2: The most common mechanism for racemization during the Cbz protection of amino acids, particularly under basic conditions, involves the formation of an oxazolone (or azlactone) intermediate. The base can abstract the proton from the α-carbon of the amino acid, leading to the formation of a planar enolate intermediate which is achiral. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of D and L enantiomers. The urethane-type structure of the Cbz group helps to suppress the formation of this racemization-prone oxazolone intermediate.
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors can influence the degree of racemization during Cbz protection:
-
Base: The strength and steric hindrance of the base used are critical. Stronger and less sterically hindered bases are more likely to cause racemization.[1]
-
pH: High pH values increase the rate of racemization. Careful control of pH is essential.[2]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can play a role in the stabilization of intermediates that lead to racemization.
-
Reaction Time: Prolonged exposure to basic conditions can increase the likelihood of racemization.
Q4: How does the Cbz protecting group compare to Boc and Fmoc in terms of preventing racemization?
A4: The Cbz group has a long-standing reputation for providing good protection against racemization, especially in solution-phase synthesis. While quantitative comparisons across a wide range of conditions are not always readily available, the urethane structure of the Cbz-protected amine is less prone to forming the oxazolone intermediate compared to other activating strategies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant racemization detected in the final product. | Incorrect Base Selection: Use of a strong, non-hindered base (e.g., NaOH, KOH). | - Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. - Employ a bicarbonate or carbonate buffer system to maintain a stable, optimal pH. A mixed base buffer system of Na2CO3:NaHCO3 = 2:1 can effectively maintain the pH in the range of 8-10.[2] |
| High Reaction pH: The pH of the reaction mixture is too high (typically >10). | - Carefully monitor and control the pH of the reaction, aiming for a range of 8-10.[2] - Use a pH meter or pH indicator paper to ensure the pH remains within the desired range throughout the reaction. | |
| Elevated Reaction Temperature: The reaction is being run at too high a temperature. | - Perform the reaction at a lower temperature, ideally at 0°C or even lower if the reaction kinetics allow. | |
| Prolonged Reaction Time: The amino acid is exposed to basic conditions for an extended period. | - Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). - Work up the reaction as soon as it is complete to minimize exposure to basic conditions. | |
| Inappropriate Solvent: The solvent used may be promoting racemization. | - Consider using less polar aprotic solvents. Dichloromethane is a commonly used solvent in methods that have been shown to proceed without racemization.[3] | |
| Low yield of the Cbz-protected amino acid. | Decomposition of Benzyl Chloroformate (Cbz-Cl): The Cbz-Cl reagent is sensitive to moisture and low pH. | - Ensure that all glassware is dry and use anhydrous solvents. - Maintain the pH of the reaction mixture in the optimal range of 8-10, as a pH that is too low can cause decomposition of Cbz-Cl.[2] |
| Incomplete Reaction: The reaction has not gone to completion. | - Ensure the correct stoichiometry of reagents is used. - Allow for sufficient reaction time, monitoring by TLC until the starting material is consumed. |
Quantitative Data on Racemization
While extensive quantitative data directly comparing racemization levels for Cbz protection under various conditions is limited in the readily available literature, the following table provides an indicative comparison of the general propensity for racemization of common amine protecting groups. It is crucial to note that the actual degree of racemization is highly dependent on the specific amino acid, coupling reagents, and reaction conditions.
| Protecting Group | Protection Conditions | Deprotection Conditions | General Propensity for Racemization |
| Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, NMM) | Catalytic hydrogenolysis (H₂, Pd/C), strong acid (HBr/AcOH) | Low . The urethane structure of the Cbz group is known for its high resistance to racemization during peptide coupling reactions. |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, Et₃N) | Strong acid (e.g., TFA, HCl in dioxane) | Low to moderate . Racemization can occur during the acidic deprotection step, particularly with sensitive amino acids. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu, base | Mild base (e.g., 20% piperidine in DMF) | Low . Generally considered very safe in terms of racemization during both protection and deprotection due to the mild basic deprotection conditions. |
Researchers should always perform their own analysis to determine the enantiomeric excess for their specific system.
Experimental Protocols
Protocol 1: Cbz Protection of an Amino Acid under Schotten-Baumann Conditions (Minimized Racemization)
This protocol utilizes controlled pH and temperature to minimize racemization.
Materials:
-
Amino Acid (1.0 equivalent)
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask and cool the mixture in an ice bath.
-
While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5°C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[4]
Protocol 2: Cbz Protection using a Buffered System
This method employs a buffer to maintain a stable pH and is suitable for various chiral amino acids.
Materials:
-
Amino Acid (1.0 equivalent)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Water
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
-
Appropriate work-up solvents and reagents as in Protocol 1.
Procedure:
-
Prepare a mixed base buffer system of Na₂CO₃ and NaHCO₃ in a 2:1 molar ratio in water.[2]
-
Dissolve the amino acid in the buffer solution.
-
Proceed with the addition of Cbz-Cl and subsequent work-up as described in Protocol 1, while ensuring the temperature is kept low during the addition of Cbz-Cl.
Visualizing the Workflow and Key Relationships
To further clarify the process and the factors influencing racemization, the following diagrams are provided.
Caption: Mechanism of racemization and the role of the Cbz group.
Caption: Troubleshooting workflow for minimizing racemization.
References
Catalyst poisoning in Cbz deprotection by hydrogenolysis and solutions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the removal of the Carbobenzyloxy (Cbz or Z) protecting group via catalytic hydrogenolysis. This guide focuses specifically on the issue of catalyst poisoning and provides troubleshooting steps, alternative protocols, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of Cbz deprotection?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to its active sites.[1] In Cbz deprotection, the palladium catalyst (commonly Pd/C) is highly susceptible to poisoning, which reduces or completely stops its catalytic activity, leading to slow or incomplete reactions.[2][3] This occurs because impurities in the reaction mixture adsorb more strongly to the palladium surface than the reactants, blocking the sites needed for hydrogenolysis.[4]
Q2: What are the most common catalyst poisons for Palladium on Carbon (Pd/C)?
A2: The most notorious poisons for palladium catalysts are sulfur-containing compounds such as thiols, thioethers, and residual sulfur-containing reagents.[2][5] Other common poisons include nitrogen-containing heterocycles, nitriles, oximes, nitro compounds, phosphines, phosphates, carbon monoxide, halides, and cyanides.[1] The deprotected amine product itself can also coordinate with the palladium catalyst, leading to product inhibition, which mimics poisoning.[6]
Q3: How can I determine if my catalyst has been poisoned?
A3: Catalyst poisoning should be suspected if the Cbz deprotection reaction is unusually sluggish or fails to proceed to completion, especially if the same catalyst batch worked well for other substrates.[6][7] Often, the reaction will start and then abruptly stop. If adding a fresh aliquot of catalyst restarts the reaction, it is a strong indication that the initial catalyst was poisoned.[8] Monitoring the reaction by TLC or LC-MS will show the starting material remaining even after prolonged reaction times or increased hydrogen pressure.[7]
Q4: My substrate contains a sulfur atom (e.g., methionine, cysteine, or a thioether). Can I still use catalytic hydrogenolysis for Cbz deprotection?
A4: It is highly challenging. Sulfur-containing functional groups are potent poisons for palladium catalysts.[2] While using a significantly higher catalyst loading might sometimes work, it is often inefficient and costly.[2] In such cases, alternative deprotection methods that are not susceptible to sulfur poisoning are strongly recommended.[2][9]
Q5: What are the primary solutions if catalyst poisoning is suspected?
A5: The first step is to ensure the high purity of the starting material and solvents to remove potential contaminants.[6] If the substrate itself contains a poisoning moiety like sulfur, you should consider alternative deprotection methods.[2] These include acid-mediated cleavage (e.g., HBr in acetic acid), nucleophilic cleavage (e.g., with 2-mercaptoethanol), or using different catalytic systems that may be more resistant to poisoning.[10][11]
Troubleshooting Guide
This guide addresses the common issue of slow or incomplete reactions during Cbz deprotection, with a focus on catalyst poisoning.
Issue: My Cbz deprotection via catalytic hydrogenation is slow, incomplete, or fails entirely.
This is a frequent challenge in synthesis. The following workflow and diagram can help diagnose and solve the problem.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Data on Catalyst Poisons and Alternative Deprotection Methods
Table 1: Common Catalyst Poisons and Their Impact
| Poison Class | Examples | Impact on Palladium Catalyst | Mitigation Strategy |
| Sulfur Compounds | Thiols, thioethers, H₂S, SO₂, thiophenes | Severe and often irreversible deactivation by strong binding to active sites.[4][5][12] | Substrate purification; use of alternative deprotection methods.[2] |
| Nitrogen Compounds | Pyridine, quinoline, nitriles, nitro groups, product amine | Strong coordination to Pd can block active sites; sensitivity varies (Pd > Ru > Rh).[1][13] | Add weak acid to protonate basic amines; consider transfer hydrogenolysis for nitro groups.[6][9] |
| Phosphorus Compounds | Phosphines, phosphites | Strong binding leads to deactivation.[1] | Rigorous purification of starting materials and reagents. |
| Halides | Inorganic halides (e.g., Cl⁻, Br⁻) | Can adsorb on the catalyst surface and reduce activity.[1] | Use halide-free reagents and solvents where possible. |
| Carbon Monoxide | CO | Strong chemisorption on Pd surfaces, leading to potent inhibition.[1][4] | Ensure gas sources are pure and free of CO contamination. |
Table 2: Comparison of Cbz Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Poisoning Susceptibility |
| Catalytic Hydrogenolysis | H₂, Pd/C in MeOH, EtOH, or EtOAc | High yield, clean byproducts (toluene, CO₂), mild conditions.[2] | Highly susceptible to poisoning by sulfur and other compounds. [2] Can reduce other functional groups (alkenes, alkynes, nitro groups).[14] Requires specialized H₂ gas handling.[10] |
| Transfer Hydrogenolysis | Ammonium formate or formic acid, Pd/C | Avoids flammable H₂ gas, often more chemoselective.[6][9] | Still susceptible to catalyst poisoning. May require elevated temperatures.[15] |
| Acidic Cleavage | HBr in Acetic Acid; HCl in Dioxane | Metal-free, effective for sulfur-containing substrates, scalable.[10][14] | Harsh conditions can cleave other acid-labile groups.[14] HBr/AcOH can cause side reactions.[7] |
| Lewis Acid Cleavage | AlCl₃ in HFIP | Mild, metal-free, tolerates many reducible functional groups.[16] | May not be compatible with acid-sensitive groups like Boc.[16] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAC | Excellent for sensitive substrates, not susceptible to poisoning.[11] | Reagents have unpleasant odors; requires chromatographic purification.[2] |
Detailed Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis (No Poisons Present)
This protocol is for a standard Cbz deprotection on a substrate free of known catalyst poisons.
-
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on Carbon (Pd/C), typically 5-10 mol% Pd
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent in a flask equipped for hydrogenation.[7]
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. The catalyst can be pyrophoric.[9]
-
Seal the reaction vessel. Evacuate the atmosphere and backfill with an inert gas. Repeat this cycle three times.
-
Evacuate the inert gas and introduce hydrogen gas (H₂), typically to atmospheric pressure using a balloon or to a higher pressure (e.g., 50 psi) using a Parr apparatus.[6][7]
-
Stir the reaction mixture vigorously at room temperature.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[9]
-
Once complete, carefully purge the vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.[2]
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the deprotected amine.
-
Protocol 2: Dealing with Suspected Poisoning - Increased Catalyst Loading
If a reaction stalls due to suspected trace impurities, increasing the catalyst loading can sometimes drive it to completion.
-
Procedure:
-
Follow steps 1-6 from Protocol 1.
-
If the reaction stalls, carefully purge the vessel with an inert gas.
-
Add an additional portion of fresh 10% Pd/C (e.g., another 5-10 mol%).[2]
-
Repeat the purge/hydrogen fill cycles (Step 3 & 4 from Protocol 1).
-
Continue stirring and monitoring the reaction.
-
Proceed with workup (Steps 7-9 from Protocol 1) upon completion.
-
Protocol 3: Alternative Method - Acid-Mediated Deprotection with HBr in Acetic Acid
This method is suitable for substrates containing catalyst poisons like sulfur.
-
Materials:
-
Cbz-protected amine (1.0 equiv)
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Glacial acetic acid (optional, as solvent)
-
Cold diethyl ether for precipitation
-
-
Procedure:
-
In a dry flask, dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid or use the HBr/AcOH solution directly.[7]
-
Add the solution of 33% HBr in acetic acid (typically a 5-10 fold excess by volume).[15]
-
Stir the mixture at room temperature. The reaction is often complete within a few minutes to several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the product (as the HBr salt) by adding the reaction mixture to a large volume of cold diethyl ether.[15]
-
Collect the solid precipitate by filtration, wash thoroughly with diethyl ether to remove residual acetic acid, and dry under vacuum.[7]
-
Protocol 4: Removing Sulfur Impurities from a Substrate
If your starting material is contaminated with sulfur-containing impurities, pre-treatment can salvage the hydrogenolysis method. Activated carbon is a versatile adsorbent for many organic sulfur compounds.[17]
-
Materials:
-
Sulfur-contaminated substrate
-
Activated carbon
-
Suitable organic solvent (e.g., ethyl acetate, dichloromethane)
-
-
Procedure:
-
Dissolve the contaminated substrate in a suitable organic solvent.
-
Add activated carbon (e.g., 10-20% w/w relative to the substrate).
-
Stir the slurry at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash the pad with fresh solvent.
-
Concentrate the filtrate. The resulting material should have a reduced sulfur content and may now be suitable for catalytic hydrogenolysis (Protocol 1).
-
Visualized Mechanisms and Workflows
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tdcommons.org [tdcommons.org]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 17. medaad.com [medaad.com]
Technical Support Center: Impurity Analysis of N-Benzyl-N-Cbz-glycine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-Benzyl-N-Cbz-glycine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying impurities using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the expertise and practical insights needed to navigate common analytical challenges, ensuring the integrity and purity of your work.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the analysis of N-Benzyl-N-Cbz-glycine.
???+ question "What are the most likely impurities in a sample of N-Benzyl-N-Cbz-glycine?"
???+ question "What is a typical purity specification for N-Benzyl-N-Cbz-glycine?"
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is a powerful tool for assessing the purity of N-Benzyl-N-Cbz-glycine. However, various issues can arise during analysis. This section provides a troubleshooting guide in a question-and-answer format to address common HPLC-related problems.
???+ question "I am seeing an unexpected peak in my HPLC chromatogram. How can I begin to identify it?"
???+ question "My main peak for N-Benzyl-N-Cbz-glycine is showing significant tailing. What could be the cause and how can I fix it?"
???+ question "The resolution between my main peak and an impurity is poor. What steps can I take to improve it?"
Impurity Identification Workflow (HPLC)
Caption: A typical workflow for identifying impurities using HPLC.
NMR Troubleshooting Guide
¹H NMR spectroscopy is an invaluable tool for the structural elucidation of N-Benzyl-N-Cbz-glycine and the identification of impurities. This guide will help you interpret your spectra and troubleshoot common issues.
???+ question "I am seeing extra signals in my ¹H NMR spectrum. How can I identify the corresponding impurities?"
???+ question "The aromatic region of my spectrum is very complex and overlapping. How can I resolve these signals?"
???+ question "I have a large, broad peak in my spectrum that I can't identify. What might it be?"
Impurity Identification Workflow (NMR)
Caption: A systematic workflow for identifying and quantifying impurities using ¹H NMR.
Experimental Protocols
Protocol 1: HPLC Purity Analysis of N-Benzyl-N-Cbz-glycine
This reversed-phase HPLC method is designed for the separation and purity assessment of N-Benzyl-N-Cbz-glycine from its potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Diode Array Detector)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Procedure:
-
Sample Preparation:
-
Dissolve the N-Benzyl-N-Cbz-glycine sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 27 | 70 | 30 |
| 30 | 70 | 30 |
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of N-Benzyl-N-Cbz-glycine based on the relative peak areas.
-
Protocol 2: ¹H NMR Sample Preparation and Analysis
This protocol outlines the steps for preparing a sample of N-Benzyl-N-Cbz-glycine for ¹H NMR analysis.
Materials:
-
N-Benzyl-N-Cbz-glycine sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
Internal standard (optional, e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the N-Benzyl-N-Cbz-glycine sample and transfer it to a clean, dry vial.[1]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
If quantitative analysis is required, add a small amount of a suitable internal standard.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Data Processing and Analysis:
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or the internal standard.
-
Integrate all signals to determine the relative amounts of the main compound and any identified impurities.
-
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). The following information focuses on the protocol for double coupling, a technique often employed for difficult amino acid incorporations.
Frequently Asked Questions (FAQs)
Q1: What is double coupling in SPPS and when should it be used?
A1: Double coupling is the process of repeating the amino acid coupling step in SPPS immediately after the initial coupling reaction, using a fresh solution of the activated amino acid.[1] This technique is employed to drive the reaction to completion when a single coupling may be insufficient, thereby minimizing the formation of deletion sequences.[2] It is particularly recommended for "difficult" couplings, which include:
-
Sterically hindered amino acids: Residues with bulky side chains, such as Arginine (Arg), or β-branched amino acids like Valine (Val) and Isoleucine (Ile).[3]
-
Proline-containing sequences: Coupling the amino acid immediately following a Proline (Pro) residue can be challenging.
-
Sequences with repeating amino acids: Double coupling the second or third identical amino acid in a sequence can improve yield and quality.[2]
-
Hydrophobic sequences: Peptides with a high content of hydrophobic amino acids are prone to aggregation, which can hinder coupling efficiency.[4]
-
Aromatic residues: Coupling an amino acid after an aromatic residue can sometimes be difficult.[3]
Q2: What is the main advantage of performing a double coupling?
A2: The primary advantage of double coupling is to increase the coupling efficiency for difficult amino acids, which helps to reduce the presence of deletion sequences in the final peptide product.[2] This leads to a higher crude purity of the peptide, which can significantly simplify the subsequent purification process.[3]
Q3: Are there any alternatives to double coupling?
A3: Yes, several alternative strategies can be employed to improve coupling efficiency for difficult sequences:
-
Increase Reaction Time: Extending the coupling time can help drive the reaction to completion.[4]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the probability of successful coupling.[2]
-
Change the Solvent: Switching from N,N-Dimethylformamide (DMF) to a solvent like N-Methyl-2-pyrrolidone (NMP) can help to better solvate the growing peptide chain and disrupt aggregation.[4]
-
Use Stronger Coupling Reagents: Employing more powerful coupling reagents like HATU, HCTU, or PyBOP® can be effective for difficult couplings.[4]
-
Elevate the Temperature: For microwave-assisted peptide synthesis (MAPS), increasing the temperature can enhance coupling rates.
-
Incorporate Chaotropic Salts: Adding salts like LiCl to the coupling solution can disrupt secondary structures that lead to aggregation.[4]
Q4: What is "capping" and how does it relate to double coupling?
A4: Capping is the process of permanently blocking any unreacted N-terminal amines on the peptide chain after a coupling step.[5] This is typically done using acetic anhydride.[5][6] If a double coupling fails to achieve complete reaction (as indicated by a positive Kaiser test), capping is performed to prevent the unreacted chains from participating in subsequent coupling steps.[5][7] This minimizes the formation of deletion sequences, which are often difficult to separate from the desired peptide during purification.[6]
Troubleshooting Guide
Problem: The Kaiser test is still positive (blue/purple beads) after the first coupling attempt.
| Possible Cause | Recommended Solution |
| Difficult Amino Acid | This is a common occurrence with sterically hindered or problematic amino acids. |
| Immediate Action: Perform a double coupling.[8] Prepare a fresh solution of the activated amino acid and repeat the coupling step. | |
| Peptide Aggregation | The growing peptide chain may be forming secondary structures, hindering access to the N-terminal amine. |
| During Double Coupling: Consider switching the solvent from DMF to NMP or adding a chaotropic salt like LiCl to the coupling solution to disrupt aggregation.[4] | |
| Low Reagent Concentration | The concentration of the activated amino acid may be insufficient to drive the reaction to completion. |
| For the Double Coupling: Ensure you are using an adequate excess of the amino acid and coupling reagents (typically 3-5 equivalents). | |
| Inefficient Coupling Reagent | The chosen coupling reagent may not be potent enough for the specific difficult coupling. |
| For Future Syntheses: Consider using a more powerful coupling reagent such as HATU, HCTU, or PyBOP® for known difficult sequences.[4] |
Problem: The Kaiser test remains positive even after a double coupling.
| Possible Cause | Recommended Solution |
| Severe Aggregation | The peptide-resin has become highly aggregated, making the N-terminal amines inaccessible. |
| Action: Proceed to a capping step to terminate the unreacted chains.[5][7] This will prevent the formation of deletion sequences. Use a capping solution such as acetic anhydride/pyridine in DMF.[6] | |
| Ineffective Coupling Conditions | The combination of solvent, coupling reagent, and reaction time is not optimal for this specific sequence. |
| For Future Syntheses: Re-evaluate the synthesis strategy for this peptide. This may involve using pseudoproline dipeptides to disrupt aggregation, or switching to a different synthesis methodology (e.g., Boc chemistry) for particularly difficult sequences. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
1. Fmoc Deprotection:
- Wash the resin-bound peptide with DMF (3 times).
- Add 20% piperidine in DMF to the resin.
- Agitate for 5-20 minutes at room temperature.
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
2. Amino Acid Coupling (In Situ Activation):
- In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), a coupling agent (e.g., HBTU, 3-5 eq.), and an additive (e.g., HOBt, 3-5 eq.) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the amino acid solution to facilitate activation.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 30-60 minutes at room temperature.
- Drain the coupling solution.
- Wash the resin with DMF (3-5 times).
3. Monitoring the Coupling Reaction:
- Perform a Kaiser test to check for the presence of free primary amines.[7]
- Negative test (yellow/colorless beads): The coupling is complete. Proceed to the next deprotection step.[9]
- Positive test (blue/purple beads): The coupling is incomplete. Proceed to Protocol 2: Double Coupling.[9]
Protocol 2: Double Coupling for Difficult Amino Acids
This protocol should be followed if the Kaiser test is positive after the initial coupling.
1. First Coupling:
- Follow steps 1 and 2 of Protocol 1.
2. Intermediate Wash:
- After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
3. Second Coupling:
- Prepare a fresh solution of the activated Fmoc-amino acid as described in step 2 of Protocol 1.
- Add the fresh coupling solution to the resin.
- Agitate for an additional 30-60 minutes at room temperature.
- Drain the coupling solution.
- Wash the resin with DMF (3-5 times).
4. Monitoring the Double Coupling:
- Perform a Kaiser test.
- Negative test: The double coupling was successful. Proceed to the next cycle.
- Positive test: The double coupling was unsuccessful. Proceed to Protocol 3: Capping of Unreacted Amines.
Protocol 3: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple after a double coupling attempt.
1. Preparation of Capping Solution:
- Prepare a capping solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common mixture is acetic anhydride/DIPEA/DMF (5:1:94 v/v/v).
2. Capping Reaction:
- After the failed double coupling and subsequent DMF washes, add the capping solution to the resin.
- Agitate for 20-30 minutes at room temperature.[6]
- Drain the capping solution.
- Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times).
3. Verification of Capping:
- Perform a Kaiser test to confirm the absence of free primary amines. The test should be negative.
Reagent and Time Recommendations for Difficult Couplings
| Amino Acid Type | Recommended Coupling Reagent | Base | Equivalents (AA:Reagent:Base) | Standard Coupling Time (min) | Double Coupling Time (min) |
| Arginine (Arg) | HATU/HOAt or HCTU/HOBt | DIPEA or Collidine | 4:3.9:8 | 45-90 | 2 x 45-60 |
| Proline (Pro) (coupling to Pro) | HBTU/HOBt or DIC/HOBt | DIPEA | 3:3:6 | 30-60 | 2 x 30-45 |
| β-Branched (Val, Ile, Thr) | HATU/HOAt or PyBOP® | DIPEA | 4:3.9:8 | 60-120 | 2 x 60 |
| Aromatic (Phe, Tyr, Trp) | HBTU/HOBt or HCTU | DIPEA | 3:3:6 | 30-60 | 2 x 30 |
| N-methyl Amino Acids | HATU/HOAt or PyAOP® | Collidine | 5:4.9:10 | 120-240 | 2 x 120 |
Note: These are general recommendations. Optimal conditions may vary depending on the specific peptide sequence, resin, and other synthesis parameters.
Visual Workflow Guides
Caption: Decision workflow for performing a double coupling.
Caption: Experimental workflow for the double coupling procedure.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Capping with Acetic Anhydride in Peptide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of acetic anhydride for capping unreacted amines during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the capping step in peptide synthesis?
The primary goal of capping is to terminate the elongation of peptide chains that have failed to react during the coupling step. By acetylating the unreacted N-terminal amines with acetic anhydride, these chains are prevented from participating in subsequent coupling reactions. This minimizes the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the desired full-length peptide during purification.[1][2]
Q2: When should a capping step be performed?
A capping step is typically performed after a coupling reaction that is known to be difficult or has been identified as incomplete. Monitoring the coupling reaction is crucial. If a qualitative test, such as the Kaiser test, indicates the presence of unreacted primary amines after a coupling cycle (and often after a second, or "double," coupling attempt), a capping step is recommended to prevent the formation of deletion impurities.[2][3][4]
Q3: What are the standard reagents and conditions for capping with acetic anhydride?
A common capping solution consists of acetic anhydride and a base, such as diisopropylethylamine (DIPEA) or pyridine, in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1][5] The reaction is typically carried out at room temperature for 15 to 30 minutes.[3][6]
Q4: Are there any known side reactions associated with acetic anhydride capping?
Yes, side reactions can occur. For instance, when synthesizing peptides containing histidine, a serious side reaction has been observed with the acetic anhydride capping procedure, which can lead to chain termination.[7] Additionally, prolonged exposure or harsh conditions can potentially lead to the modification of other nucleophilic side chains.
Q5: Can capping efficiency be monitored?
Yes, the efficiency of the capping step can and should be monitored. After the capping reaction, a qualitative test like the Kaiser test can be performed. A negative Kaiser test (indicating the absence of primary amines) confirms that the unreacted amines have been successfully acetylated.[2][3]
Q6: Are there alternatives to acetic anhydride for capping?
Yes, alternatives are available, which can be particularly useful in regions where acetic anhydride is a restricted chemical.[8] One common alternative is to use acetic acid activated with a coupling reagent like diisopropylcarbodiimide (DIC) and an activator such as HOBt or HBTU.[8] Propionic anhydride is another potential alternative.[8]
Troubleshooting Guides
Issue: Positive Kaiser Test After Capping
A positive Kaiser test after the capping procedure indicates that unreacted primary amines are still present on the resin.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reagents | Ensure that a sufficient molar excess of acetic anhydride and base is used. A common recommendation is to use 50 equivalents of each based on the resin substitution.[2] |
| Short Reaction Time | Extend the capping reaction time. While 15-30 minutes is typical, for difficult sequences, extending the time to 60 minutes may be beneficial.[5] |
| Poor Reagent Quality | Acetic anhydride can hydrolyze over time. Use fresh or properly stored reagents. |
| Inefficient Mixing | Ensure the resin is adequately swollen and that the capping solution is able to freely interact with all peptide chains. Gentle agitation during the reaction is recommended.[2] |
| Peptide Aggregation | On-resin aggregation can hinder the access of capping reagents to the unreacted amines. Consider using a different solvent system (e.g., NMP or DMSO) that may disrupt aggregation.[2][9] |
Quantitative Data Summary for a Standard Capping Protocol
| Parameter | Value | Notes |
| Acetic Anhydride (Ac₂O) | 0.5 M | Concentration in the final capping solution.[6] |
| Diisopropylethylamine (DIPEA) | 0.125 M - 0.56 M | Acts as a base to neutralize the acetic acid byproduct.[6][8] |
| Solvent | NMP or DMF | Ensure the resin is well-swollen in the solvent. |
| Reaction Time | 15 - 30 minutes | Can be extended if a follow-up Kaiser test is still positive.[6] |
| Temperature | Room Temperature | |
| Equivalents (based on resin loading) | ~50 eq. Ac₂O, ~50 eq. Base | A significant excess is used to drive the reaction to completion.[2] |
Experimental Protocols
Protocol 1: Acetic Anhydride Capping of Unreacted Amines
This protocol describes a standard procedure for capping unreacted primary amines on a peptide-resin after an incomplete coupling step.
-
Resin Washing: Following the coupling step, wash the resin thoroughly with DMF (3-5 times) to remove any residual coupling reagents and byproducts.[2]
-
Prepare Capping Solution: In a separate vessel, prepare the capping solution. A common formulation is a mixture of acetic anhydride and a base like DIPEA or pyridine in DMF. For example, a solution containing 0.5 M acetic anhydride and 0.125 M DIPEA in NMP can be used.[6] Always prepare this solution fresh.
-
Capping Reaction: Add the capping solution to the washed resin, ensuring the resin is fully suspended.
-
Agitation: Gently agitate the mixture at room temperature for 15-30 minutes.[2][6]
-
Washing: After the reaction is complete, drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents and byproducts.[2]
-
Monitoring: Perform a Kaiser test (see Protocol 2) to confirm the absence of free primary amines. If the test is positive, the capping procedure may need to be repeated.[2]
Protocol 2: Kaiser Test (Ninhydrin Test) for Primary Amines
This protocol is for the qualitative detection of free primary amines on the peptide-resin.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[3]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[3]
-
Reagent C: 1.0 mL of a 0.001 M aqueous solution of KCN diluted with 49 mL of pyridine.[3]
Procedure:
-
Sample Preparation: Place a small sample of resin beads (approximately 10-15 beads) into a small glass test tube.[3]
-
Add Reagents: Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[3]
-
Observation: Observe the color of the beads and the solution.
-
Intense Blue/Purple Beads and Solution: Indicates the presence of free primary amines (incomplete coupling or capping).
-
Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines (complete coupling or capping).[3]
-
Visualizations
Caption: Workflow for coupling and capping in SPPS.
Caption: Troubleshooting logic for incomplete capping.
References
- 1. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. rsc.org [rsc.org]
- 7. Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups in Peptide Synthesis
In the precise science of peptide synthesis, the strategic use of protecting groups is essential for achieving high yields and purity. These chemical moieties temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the accurate assembly of the desired peptide sequence.[1] This guide provides a comprehensive comparison of the three most widely used α-amino protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of performance characteristics. The choice of protecting group dictates the entire synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] The fundamental difference between these groups lies in their deprotection chemistry: Cbz is removed by hydrogenolysis, Boc is acid-labile, and Fmoc is base-labile.[1] This distinction forms the basis of "orthogonal" protection schemes, enabling the selective removal of one group without affecting others.[2][3]
Core Characteristics at a Glance
The selection of a protecting group strategy is a critical decision based on the target peptide's sequence, the presence of sensitive residues, and the desired synthesis scale.
| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[2] | Strong Acid (e.g., TFA)[2] | Base (e.g., 20% piperidine in DMF)[2] |
| Primary Synthesis Strategy | Solution-Phase Synthesis[1][4] | Solid-Phase Peptide Synthesis (SPPS)[1] | Solid-Phase Peptide Synthesis (SPPS)[1] |
| Key Advantages | Stable to a wide range of conditions; imparts crystallinity, aiding purification; economical.[4] | Robust, well-established chemistry; less prone to aggregation than Fmoc for long peptides.[1][] | Orthogonal to acid-labile side-chain groups; milder final cleavage conditions; automation-friendly.[1][6] |
| Common Side Reactions | Incomplete cleavage; potential for catalyst poisoning by sulfur-containing amino acids.[1] | Formation of t-butyl cations can lead to alkylation of sensitive residues (Trp, Met); requires strong acid (HF) for final cleavage.[1][3] | Diketopiperazine formation at the dipeptide stage; dibenzofulvene byproducts can cause side reactions if not scavenged.[1][7] |
| Orthogonality | Orthogonal to both Boc and Fmoc. | Quasi-orthogonal with benzyl-based side-chain protection (Bzl); fully orthogonal with Fmoc.[3][8] | Fully orthogonal with tert-butyl-based side-chain protection (tBu).[][8] |
Detailed Analysis of Protecting Groups
Carboxybenzyl (Cbz or Z)
Introduced by Bergmann and Zervas in 1932, the Cbz group was foundational in advancing the field of controlled peptide synthesis.[9] It is typically introduced using benzyl chloroformate (Cbz-Cl) under alkaline conditions.[9][10]
-
Mechanism & Application: The Cbz group is renowned for its stability, making it a reliable choice for solution-phase synthesis. Its removal via catalytic hydrogenolysis is exceptionally mild, proceeding at neutral pH and producing benign byproducts (toluene and CO₂), which preserves sensitive functional groups elsewhere in the molecule.[2][9][11] This stability and the tendency of Cbz-protected intermediates to be crystalline solids simplifies purification by recrystallization, an advantage in large-scale synthesis.[4]
-
Limitations: The primary limitation is its incompatibility with catalytic hydrogenation-sensitive groups (e.g., alkenes, alkynes) and the potential for catalyst poisoning by sulfur-containing residues like cysteine and methionine.[1] While generally stable to acid, it can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid).[9]
tert-Butoxycarbonyl (Boc)
The Boc group was central to the development of modern Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield. In Boc-based SPPS, the α-amino group is temporarily protected by Boc, while side chains are protected by more stable, benzyl-based groups (Bzl).[3]
-
Mechanism & Application: Boc protection is introduced using di-tert-butyl dicarbonate (Boc₂O).[2] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[2][3] This difference in acid lability between the Boc group and the side-chain protection (which requires a very strong acid like HF for removal) provides a workable, albeit quasi-orthogonal, synthetic strategy.[3][8] The Boc strategy is often preferred for synthesizing long or hydrophobic peptides, as the repeated acidic deprotection steps can help disrupt peptide aggregation.[]
-
Limitations: The final cleavage step requires hazardous hydrofluoric acid (HF).[6] A significant side reaction during Boc deprotection is the formation of electrophilic tert-butyl cations, which can alkylate nucleophilic side chains like tryptophan and methionine. This necessitates the use of "scavenger" reagents in the cleavage cocktail to trap these cations.[2][3]
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the modern standard for SPPS, offering a truly orthogonal protection scheme.[6] In this strategy, the α-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups (e.g., tBu, Trt).[3][]
-
Mechanism & Application: Fmoc deprotection occurs via a β-elimination mechanism initiated by a base, commonly a 20% solution of piperidine in DMF.[6][7][12] This process is rapid and occurs under mild, non-acidic conditions.[7] The key advantage is that the final cleavage of the peptide from the resin and removal of all side-chain protecting groups can be accomplished in a single step with TFA, avoiding the use of HF.[6] The orthogonality of the Fmoc/tBu strategy allows for selective modification of side chains while the peptide remains attached to the resin.[3]
-
Limitations: The liberated dibenzofulvene intermediate during deprotection can react with the newly freed amine unless it is trapped by a scavenger, which is a role piperidine itself fulfills.[13] For certain sequences, especially at the dipeptide stage, intramolecular cyclization can occur, leading to diketopiperazine formation.[1] Additionally, the hydrophobicity of the Fmoc group can sometimes promote peptide aggregation.[14]
Quantitative Data and Scavenger Cocktails
The efficiency of deprotection and final cleavage is highly dependent on the peptide sequence and the reagents used. The tables below summarize typical conditions.
Table 2: Typical Deprotection Conditions
| Protecting Group | Reagent | Concentration & Solvent | Time & Temperature |
| Cbz | H₂ gas, Pd/C catalyst | 1 atm, 10% Pd/C (w/w) in MeOH or EtOH | 1-16 h, Room Temp |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | 15-30 min, Room Temp |
| Fmoc | Piperidine | 20% Piperidine in DMF | 5-20 min, Room Temp |
Table 3: Common Final Cleavage Cocktails for SPPS
| Strategy | Peptide Characteristics | Cleavage Cocktail Composition (v/v) | Purpose of Scavengers |
| Boc/Bzl | General Use | HF/Anisole (90:10) | Anisole scavenges benzyl and t-butyl cations. |
| Fmoc/tBu | Contains Arg(Pbf), Trp | TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS) reduces oxidized Trp and traps t-butyl cations. |
| Fmoc/tBu | Contains Cys(Trt), Met, Tyr | TFA/TIS/H₂O/EDT (94:1:2.5:2.5) | Ethanedithiol (EDT) is a potent scavenger for trityl cations and prevents Met oxidation. |
| Fmoc/tBu | "Reagent K" for complex peptides | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A universal cocktail with multiple scavengers for various reactive species. |
Visualizing Peptide Synthesis Strategies
Diagrams help clarify the complex workflows and chemical principles underlying peptide synthesis.
Figure 1: Comparative workflow for a single coupling cycle in Fmoc- and Boc-based Solid-Phase Peptide Synthesis (SPPS). Note the additional neutralization step required in the Boc strategy.
Figure 2: Simplified mechanisms for the deprotection of Fmoc, Boc, and Cbz groups, highlighting the key reagents and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. biosynth.com [biosynth.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Orthogonality of Boc and Cbz Protecting Groups in Multi-Step Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. The ability to selectively shield a reactive functional group while transformations are carried out elsewhere in the molecule is paramount. This guide provides an objective, data-supported comparison of two of the most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z). Their orthogonality—the ability to be removed under distinct, non-interfering conditions—makes them a powerful combination for the synthesis of complex molecules, including peptides and natural products.[1][2]
The Principle of Orthogonality: Boc vs. Cbz
The fundamental difference between the Boc and Cbz protecting groups lies in their deprotection mechanisms. The Boc group is renowned for its lability under acidic conditions, while the Cbz group is characteristically removed by catalytic hydrogenolysis.[1][2] This key difference allows for the selective deprotection of one group while the other remains intact, a critical feature in complex synthetic routes.
- tert-Butoxycarbonyl (Boc): This protecting group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA), which protonates the carbamate and leads to the formation of a stable tert-butyl cation.[3]
- Carboxybenzyl (Cbz or Z): The Cbz group is stable to a wide range of acidic and basic conditions but is efficiently removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source.[1][4]
Data Presentation: A Comparative Overview of Stability
| Protecting Group | Deprotection Condition | Stability under Orthogonal Deprotection Conditions |
| Boc | Acidic Conditions (e.g., TFA, HCl) | Labile: Typically cleaved with neat TFA or TFA in a solvent like dichloromethane (DCM) within 1-2 hours at room temperature.[5] |
| Basic Conditions (e.g., Piperidine, NaOH) | Stable: Generally stable to bases used for the deprotection of other groups like Fmoc (e.g., 20% piperidine in DMF).[1][2] | |
| Reductive Conditions (e.g., H₂, Pd/C) | Stable: Unaffected by the catalytic hydrogenation conditions used for Cbz deprotection.[1][2] | |
| Cbz | Reductive Conditions (e.g., H₂, Pd/C) | Labile: Readily cleaved by catalytic hydrogenolysis. Transfer hydrogenolysis using reagents like ammonium formate can also be employed.[2] |
| Acidic Conditions (e.g., TFA, HCl) | Generally Stable: Stable to the acidic conditions typically used for Boc deprotection (e.g., TFA/DCM). However, it can be cleaved by stronger acidic conditions such as HBr in acetic acid.[5] | |
| Basic Conditions (e.g., Piperidine, NaOH) | Stable: Unaffected by the basic conditions used for Fmoc deprotection.[4] |
Experimental Protocols
Detailed methodologies for the selective deprotection of Boc and Cbz groups are provided below. These protocols are representative examples and may require optimization based on the specific substrate.
Protocol 1: Selective Deprotection of the Boc Group with Trifluoroacetic Acid (TFA)
This protocol describes the removal of a Boc group in the presence of a Cbz group.
Materials:
-
Boc-protected compound (containing a Cbz group)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).
-
Add an equal volume of TFA to the solution (for a 1:1 DCM:TFA mixture).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Potential Side Reactions: The tert-butyl cation generated during deprotection can alkylate sensitive residues. The addition of a scavenger, such as anisole or thioanisole, can mitigate this side reaction.[1]
Protocol 2: Selective Deprotection of the Cbz Group by Catalytic Hydrogenolysis
This protocol details the removal of a Cbz group in the presence of a Boc group.
Materials:
-
Cbz-protected compound (containing a Boc group)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent such as MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Evacuate the flask and backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Limitations: This method is not suitable for substrates containing other reducible functional groups, such as alkenes, alkynes, or nitro groups. In such cases, alternative deprotection methods for Cbz, like transfer hydrogenolysis, may be more appropriate.[2]
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the orthogonality of Boc and Cbz protecting groups.
Caption: Mechanisms of Boc and Cbz deprotection.
Caption: Orthogonal synthesis workflow.
Multi-Step Synthesis Example: Synthesis of Scaffold-Modifiable Dendrons
A practical application of Boc and Cbz orthogonality is demonstrated in the synthesis of scaffold-modifiable dendrons for drug delivery.[6] In this synthesis, a building block with both Boc-protected amino groups at the periphery and Cbz-protected acylhydrazine groups in the core is utilized. This allows for selective deprotection and functionalization at different parts of the dendron.
The workflow involves:
-
Selective Cbz Deprotection: The Cbz groups on the dendron scaffold are removed by catalytic hydrogenolysis. This exposes the acylhydrazine groups for drug conjugation. The Boc groups at the periphery remain intact during this step.
-
Drug Conjugation: A drug molecule, such as doxorubicin, is conjugated to the deprotected acylhydrazine groups.
-
Selective Boc Deprotection: Subsequently, the Boc groups at the periphery of the dendron are removed using acidic conditions (TFA). This allows for the attachment of targeting ligands or other functionalities.
This elegant strategy showcases the power of orthogonal protection in constructing complex, multifunctional molecules with a high degree of control.
Caption: Dendron synthesis workflow.
References
Structural Confirmation of N-Cbz-L-phenylalanine via 1H NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-Cbz-L-phenylalanine, a critical building block in peptide synthesis. We offer a comparative analysis with a common alternative, N-Boc-L-phenylalanine, supported by experimental data and detailed protocols to aid in structural verification.
Comparative Analysis of 1H NMR Data
The structural integrity of N-Cbz-L-phenylalanine can be unequivocally confirmed by analyzing its 1H NMR spectrum. The chemical shifts (δ), coupling constants (J), and integration values of the protons provide a unique fingerprint of the molecule. For a robust comparison, we present the 1H NMR data for N-Cbz-L-phenylalanine alongside N-tert-butoxycarbonyl-L-phenylalanine (N-Boc-L-phenylalanine), another widely used N-protected phenylalanine derivative. The data presented was predominantly acquired in deuterated chloroform (CDCl3), a common solvent for NMR analysis of such compounds.
| Proton Assignment | N-Cbz-L-phenylalanine (CDCl3) | N-Boc-L-phenylalanine (CD3OD) |
| Chemical Shift (δ, ppm) | Integration | Multiplicity |
| Aromatic (Cbz & Phe) | 7.37 - 7.04 | 10H |
| NH | ~5.25 | 1H |
| CH (α-proton) | 4.69 | 1H |
| CH2 (Cbz) | 5.08 | 2H |
| CH2 (β-protons) | 3.14 | 2H |
| Carboxylic Acid (OH) | ~10.20 | 1H |
| t-butyl (Boc) | - | - |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The broad singlet for the carboxylic acid proton in N-Cbz-L-phenylalanine is often not observed or is very broad. In the case of N-Boc-L-phenylalanine, the two diastereotopic β-protons appear as distinct doublet of doublets.
Experimental Protocol: 1H NMR Spectrum Acquisition
A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the N-Cbz-L-phenylalanine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Nucleus: 1H
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6 ppm, is typically sufficient.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of N-Cbz-L-phenylalanine using 1H NMR spectroscopy.
Caption: Workflow for 1H NMR based structural confirmation of N-Cbz-L-phenylalanine.
Signaling Pathway of Structural Elucidation
The interpretation of the 1H NMR spectrum involves a logical pathway where different pieces of spectral information collectively lead to the confirmation of the molecular structure.
Caption: Information flow in 1H NMR for structural elucidation.
Manual vs. Automated Solid-Phase Peptide Synthesis: A Comparative Guide for Complex Residues
For researchers, scientists, and drug development professionals, the synthesis of peptides containing complex or aggregation-prone residues presents a significant challenge. The choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision that directly impacts purity, yield, and overall efficiency. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate approach for synthesizing challenging peptide sequences.
The inclusion of hydrophobic amino acids, β-branched residues, or sequences prone to forming secondary structures can lead to incomplete reactions and the accumulation of impurities.[1] Both manual and automated SPPS have been employed to address these "difficult sequences," with each method offering distinct advantages and disadvantages.
Performance Comparison: Manual vs. Automated SPPS
Automated peptide synthesis generally offers higher reproducibility and purity due to precise control over reaction parameters, which is particularly beneficial for difficult couplings.[2][3] While manual synthesis provides flexibility, it is more operator-dependent and can be more time-consuming.[2][4]
Recent advancements in automated synthesis, particularly the use of microwave irradiation, have further enhanced efficiency by improving coupling and deprotection steps, especially for sterically hindered residues and aggregating sequences.[5][6]
The following tables summarize quantitative data comparing manual and automated SPPS for the synthesis of complex peptides.
Table 1: General Performance Comparison for a Single Coupling Cycle
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
Data compiled from multiple sources for a hypothetical peptide containing challenging residues.[2][7]
Table 2: Comparative Synthesis of a Cyclic Heptapeptide (cyclo-GVYLHIE)
| Parameter | Manual SPPS on CTC Resin | Automated SPPS on DAN Resin |
| Total Synthesis Time | 4 days | 27 minutes |
| Crude Purity | 64% | > 90% |
Data from a study comparing a conventional manual protocol with a fully automated, rapid synthesis platform.[8]
Table 3: Synthesis of Amyloid-Beta (1-42) - A Case Study of a "Difficult Sequence"
| Synthesis Method | Crude Yield (%) | Crude Purity (%) | Reference |
| Manual Fmoc/tBu SPPS | Not Reported | ~33% (with standard methods) | [9] |
| Manual Fmoc/tBu SPPS with Pseudoprolines | 57% | Not Reported | [9] |
| Non-Microwave-Assisted Automated SPPS (HE-SPPS) | 85% | 56% | [10] |
| Microwave-Assisted Automated SPPS | 87% | 67% | [10] |
Note: Data for Amyloid-Beta (1-42) synthesis is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS of Human Amyloid-Beta (1-42)
This protocol outlines the manual synthesis of the highly aggregating Aβ(1-42) peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5)
-
Anhydrous Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-6 for each amino acid in the Aβ(1-42) sequence. For difficult couplings, a second coupling may be necessary. The completeness of the reaction can be monitored using a Kaiser test.[11]
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Automated Microwave-Assisted Fmoc-SPPS of Human Amyloid-Beta (1-42)
This protocol outlines the synthesis of Aβ(1-42) using an automated microwave peptide synthesizer.
Materials:
-
Rink Amide ChemMatrix resin
-
Fmoc-protected amino acids
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), HOBt
-
30% (v/v) piperidine in DMF
-
Cleavage cocktail: TFA/Water/TIS (95:2.5:2.5)
-
Anhydrous Diethyl ether
Procedure:
-
Resin Loading: Load the Rink Amide ChemMatrix resin into the reaction vessel of the automated synthesizer.
-
Program Setup: Program the synthesizer with the Aβ(1-42) sequence and define the synthesis cycles.
-
Fmoc Deprotection Cycle: The synthesizer will perform the following steps automatically:
-
Treat the resin with 30% piperidine in DMF with microwave irradiation (e.g., 30 seconds followed by 2.5 minutes at 86°C).[12]
-
-
Washing Cycle: The synthesizer will automatically wash the resin with DMF.
-
Coupling Cycle: The synthesizer will deliver the pre-activated Fmoc-amino acid (using DIC and HOBt in NMP) to the reaction vessel and apply microwave irradiation (e.g., 10 minutes at 86°C).[12] For sensitive residues like histidine, the coupling can be programmed to occur at room temperature to prevent racemization.[12]
-
Iterative Synthesis: The synthesizer will repeat steps 3-5 for each amino acid in the sequence.
-
Final Deprotection: A final automated Fmoc deprotection cycle is performed.
-
Cleavage and Purification: The peptide-resin is manually removed from the synthesizer. Cleavage and purification are performed as described in the manual protocol (steps 9 and 10).
Visualizing the Workflows
The following diagrams illustrate the general workflows for manual and automated SPPS.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Signaling Pathways and Logical Relationships
The synthesis of complex peptides is often driven by the need to study or modulate specific biological pathways. The diagram below illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for therapeutic peptides.
Caption: Generic GPCR Signaling Pathway.
Conclusion
The choice between manual and automated SPPS for the synthesis of complex peptides is multifaceted. Manual synthesis offers flexibility and lower initial capital investment, making it suitable for methods development and small-scale synthesis. However, it is labor-intensive and its success is highly dependent on operator skill, which can lead to lower purity and yield, as demonstrated in some comparative studies.[4]
Automated synthesis, particularly with advancements like microwave assistance, provides a superior solution for routine and high-throughput synthesis of complex peptides.[13] The precise control over reaction conditions minimizes human error, leading to higher purity, better yields, and greater reproducibility.[2] For research and drug development focused on difficult sequences, the efficiency and reliability of automated systems often outweigh the initial investment, accelerating the discovery and development of novel peptide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
A Comparative Guide to HPLC Methods for Determining Enantiomeric Purity of N-Cbz-Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. For N-Cbz-protected amino acids like N-Cbz-phenylglycine, High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for accurate enantiomeric excess (e.e.) determination. This guide provides an objective comparison of different HPLC methodologies, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Comparison of Chiral HPLC Methods
The successful chiral separation of N-Cbz-phenylglycine enantiomers is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. Below is a comparison of three distinct methods, extrapolated from the analysis of closely related N-Cbz-amino acids and recommended column chemistries. These methods highlight the versatility of polysaccharide-based, zwitterionic, and macrocyclic glycopeptide CSPs in resolving these types of chiral molecules.
| Parameter | Method 1: Normal Phase | Method 2: Polar Phase | Method 3: Reversed-Phase |
| Compound Name | N-Cbz-DL-Serine (analogous) | N-Cbz-DL-Serine (analogous) | (DL)-4-Hydroxyphenylglycine (analogous) |
| Column Trade Name | CHIRALPAK® IC | CHIRALPAK® ZWIX(+) | Astec® CHIROBIOTIC® T |
| Stationary Phase Type | Polysaccharide-based (Cellulose tris(3,5-dichlorophenylcarbamate)) | Zwitterionic | Macrocyclic Glycopeptide (Teicoplanin) |
| Column Size / Particle Size | 250 x 4.6 mm / 5 µm | 150 x 3 mm / 3 µm | 250 x 4.6 mm / 5 µm |
| Mobile Phase Composition | n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 | 50mM formic acid + 25mM diethylamine in methanol / acetonitrile / water = 49 / 49 / 2 | Methanol / Water / Formic Acid = 80 / 20 / 0.1 |
| Chromatographic Mode | Normal Phase | Polar Phase | Reversed-Phase |
| Flow rate (mL/min) | 1.0 | 0.5 | 1.0 |
| Temperature (°C) | 25 | 25 | 25 |
| Detection | UV 270 nm | ELSD | UV 220 nm or 273 nm |
| Retention Time (Rt) 1 | 10.23 min | 2.49 min | Approx. 5.5 min (estimated for first eluting enantiomer) |
| Retention Time (Rt) 2 | 15.71 min | 3.00 min | Approx. 6.8 min (estimated for second eluting enantiomer) |
| Alpha Value (α) | 1.76 | 1.69 | Not explicitly stated, but baseline separation is achieved. |
| Resolution (Rs) | 6.91 | 4.38 | >1.5 (baseline separation) |
Data for Methods 1 and 2 are sourced from an application note for N-Cbz-DL-Serine by Chiral Technologies Korea, which serves as a close structural analog[1]. Data for Method 3 is based on a protocol for 4-hydroxyphenylglycine, a compound for which macrocyclic glycopeptide columns are highly effective, and this effectiveness extends to N-protected amino acids[2][3].
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below.
Method 1: Normal Phase Separation
This method utilizes a polysaccharide-based chiral stationary phase, which is a widely used and versatile option for a broad range of chiral compounds.
-
Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Prepare a mixture of n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 80:20:0.1 (v/v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 25 °C[1].
-
Detection: UV at 270 nm[1].
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: The expected retention times for the two enantiomers are approximately 10.23 and 15.71 minutes[1].
Method 2: Polar Phase Separation
This method employs a zwitterionic chiral stationary phase, which can offer unique selectivity for polar and ionizable compounds.
-
Column: CHIRALPAK® ZWIX(+) (150 x 3 mm, 3 µm)
-
Mobile Phase: Prepare a solution of 50mM formic acid and 25mM diethylamine in a mixture of methanol, acetonitrile, and water in a 49:49:2 (v/v/v) ratio[1].
-
Flow Rate: 0.5 mL/min[1].
-
Column Temperature: 25 °C[1].
-
Detection: Evaporative Light Scattering Detector (ELSD) or a low wavelength UV detector.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: The expected retention times are approximately 2.49 and 3.00 minutes for the two enantiomers[1].
Method 3: Reversed-Phase Separation
This method uses a macrocyclic glycopeptide-based chiral stationary phase, known for its broad enantioselectivity for amino acid derivatives.
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)[2].
-
Mobile Phase: Prepare a mixture of methanol, water, and formic acid in an 80:20:0.1 (v/v/v) ratio[2].
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: 25 °C[2].
-
Detection: UV at 220 nm or 273 nm[2].
-
Sample Preparation: Dissolve the racemic standard and individual enantiomers (if available to determine elution order) in the mobile phase diluent. Filter all solutions through a 0.45 µm syringe filter before injection[2].
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved[2].
Visualizing the HPLC Workflow
The general workflow for determining the enantiomeric purity of N-Cbz-phenylglycine using HPLC is depicted in the following diagram.
Caption: General workflow for HPLC analysis of N-Cbz-phenylglycine.
Alternative Approaches
While direct separation on a chiral stationary phase is the most common and often preferred method, an alternative approach involves pre-column derivatization. In this technique, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a standard, achiral reversed-phase column (e.g., C18). However, this method introduces an additional reaction step, requires a chiral derivatizing agent of high enantiomeric purity, and may introduce analytical variability.
Conclusion
The selection of an appropriate HPLC method for the enantiomeric purity determination of N-Cbz-phenylglycine is crucial for accurate and reliable results. Polysaccharide-based CSPs in normal phase mode, zwitterionic CSPs in polar phase mode, and macrocyclic glycopeptide CSPs in reversed-phase mode all offer viable and robust solutions. The choice of method will depend on available instrumentation, desired analysis time, and the specific sample matrix. The data and protocols presented in this guide provide a solid foundation for method development and selection, enabling researchers and drug development professionals to ensure the chiral integrity of their compounds.
References
A Comparative Analysis of N-Cbz-phenylglycine and Boc-phenylglycine Stability Under Acidic Conditions
For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate amine protecting group is a critical decision that dictates the synthetic strategy. The stability of these groups under various reaction conditions, particularly acidic environments, is a key factor in this choice. This guide provides an objective, data-supported comparison of the stability of two commonly used protecting groups for phenylglycine: the Carboxybenzyl (Cbz or Z) group and the tert-Butoxycarbonyl (Boc) group, with a focus on their behavior under acidic conditions.
The fundamental difference in stability between N-Cbz-phenylglycine and Boc-phenylglycine in acidic media lies in their distinct deprotection mechanisms. The Boc group is designed to be labile under acidic conditions, while the Cbz group is generally robust to acids and is canonically removed via catalytic hydrogenolysis.[1][2][3] This orthogonality is a cornerstone of modern chemical synthesis, allowing for the selective deprotection of one group in the presence of the other.[4]
Chemical Basis for Differential Acid Stability
The acid lability of the Boc group stems from its mechanism of cleavage, which proceeds through the formation of a stable tertiary carbocation.[5] Upon protonation of the carbamate oxygen by a strong acid like trifluoroacetic acid (TFA), the molecule fragments to release the free amine, carbon dioxide, and a stabilized tert-butyl cation.[5]
In contrast, the Cbz group lacks a pathway to form a similarly stable carbocation under typical acidic conditions. While it can be cleaved by very strong, anhydrous acids such as hydrogen bromide in acetic acid, it remains stable under the moderately acidic conditions that readily cleave a Boc group.[6][7] For instance, aqueous phosphoric acid is an effective reagent for the deprotection of Boc groups while leaving Cbz groups intact.[6] The standard and much milder method for Cbz removal is hydrogenolysis, which involves the use of a catalyst like Palladium on carbon (Pd/C) and a hydrogen source.[1][2][8]
Quantitative Data on Deprotection Conditions
The following table summarizes the typical conditions required for the deprotection of Boc-phenylglycine and N-Cbz-phenylglycine, highlighting the operational differences and relative stability.
| Protected Phenylglycine | Deprotection Method | Reagents and Conditions | Typical Yield | Stability to Method |
| Boc-phenylglycine | Acidolysis | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), Room Temp, 30 min | >95% | Labile |
| Boc-phenylglycine | Acidolysis | 4M HCl in Dioxane, Room Temp, 1-2 h | High | Labile |
| N-Cbz-phenylglycine | Acidolysis (TFA/DCM) | 25-50% TFA in DCM, Room Temp | Stable | Stable |
| N-Cbz-phenylglycine | Harsh Acidolysis | 33% HBr in Acetic Acid, Room Temp, 1-2 h | Good to High[7] | Labile |
| N-Cbz-phenylglycine | Hydrogenolysis | H₂ (1 atm), 10% Pd/C, Methanol, Room Temp, 1-4 h | >95%[7] | Labile |
Visualization of Deprotection Pathways
The distinct chemical pathways for the deprotection of Boc and Cbz groups under acidic versus hydrogenolytic conditions are illustrated below.
Caption: Deprotection pathways for Boc and Cbz protecting groups.
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of Boc-phenylglycine under acidic conditions and the standard hydrogenolytic deprotection of N-Cbz-phenylglycine.
Protocol 1: Acidic Deprotection of Boc-Phenylglycine
This procedure outlines a standard method for removing the Boc group using trifluoroacetic acid.[9]
Materials:
-
Boc-DL-phenylglycine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve Boc-DL-phenylglycine (1.0 equivalent) in anhydrous DCM (approx. 5-10 mL per mmol of substrate) in a round-bottom flask.
-
Acid Addition: To the stirred solution, add an equal volume of TFA (creating a 50% TFA in DCM solution).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting phenylglycine trifluoroacetate salt can often be used directly in the next step or neutralized with a suitable base.
Protocol 2: Catalytic Hydrogenolysis of N-Cbz-Phenylglycine
This protocol describes the standard, mild procedure for Cbz group removal.[7]
Materials:
-
N-Cbz-phenylglycine
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve N-Cbz-phenylglycine (1.0 equivalent) in methanol (10-20 mL per mmol of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely place the reaction mixture under an atmosphere of hydrogen gas (1 atm).
-
Reaction: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Filtration: Upon completion, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected phenylglycine.
Experimental Workflow for Stability Comparison
To directly compare the stability of the two protected amino acids, a parallel experiment can be conducted as outlined in the diagram below.
Caption: Workflow for comparing acid stability.
Conclusion
The stability of N-Cbz-phenylglycine under acidic conditions is significantly greater than that of Boc-phenylglycine. The Boc group is readily cleaved by moderate acids like TFA, making it ideal for synthetic strategies where acid-labile deprotection is desired, such as in solid-phase peptide synthesis.[9][10] Conversely, the Cbz group's resistance to all but the harshest acidic reagents, coupled with its mild removal by catalytic hydrogenolysis, provides an orthogonal protection strategy.[1][2] This allows for the selective deprotection of Boc groups in the presence of Cbz groups, a critical advantage in the synthesis of complex molecules and peptides. The choice between these two protecting groups should therefore be a strategic one, based on the required orthogonality and the presence of other acid- or reduction-sensitive functionalities in the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Kaiser Test vs. Chloranil Test for Monitoring Coupling to Proline and Other Secondary Amines in SPPS
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the ability to accurately monitor the completion of coupling reactions is paramount to achieving high-purity target peptides. While the Kaiser test is a well-established and highly sensitive method for detecting primary amines, its reliability falters when the N-terminal amino acid is a secondary amine, such as proline. This guide provides an objective, data-driven comparison of the Kaiser test and the chloranil test for monitoring coupling reactions to proline and other secondary amines, enabling you to make an informed decision for your SPPS workflow.
Executive Summary
The Kaiser test, based on the reaction of ninhydrin with primary amines to produce a characteristic blue color, is not suitable for the reliable detection of secondary amines like proline, where it yields a weak and often ambiguous reddish-brown color.[1][2] In contrast, the chloranil test is specifically designed for the detection of secondary amines, producing a distinct blue or greenish-blue color, making it the superior choice for monitoring coupling reactions involving proline and other N-substituted amino acids.[3]
Performance Comparison
| Feature | Kaiser Test | Chloranil Test |
| Primary Application | Detection of primary amines in SPPS.[1] | Detection of secondary amines (e.g., proline) in SPPS.[3] |
| Color with Primary Amines | Intense blue (Ruhemann's purple).[1] | Positive (blue/green), though less commonly used for this purpose. |
| Color with Proline | Weak reddish-brown or yellow.[1][2] | Intense blue or greenish-blue.[3] |
| Sensitivity to Proline | Low and unreliable. | High (detects in the range of 2-5 µmol/g of resin). |
| Reaction Conditions | Requires heating to ~100-120°C.[4] | Performed at room temperature.[3] |
| Potential for False Positives | Yes, overheating can cause Fmoc deprotection.[1] | Less prone to heat-induced false positives. |
Quantitative Data
A direct comparison of the chloranil test and the ninhydrin (Kaiser) test for detecting uncoupled proline on a solid support demonstrates the superior sensitivity of the chloranil test. In a study where varying amounts of Boc-Ala were coupled to Pro-Gly-O-S-X2 resin, the chloranil test provided a "strongly positive" result when a significant amount of proline was unreacted, while the ninhydrin test gave a less distinct "dark brown resin; blue liquid" result. As the coupling approached completion, the chloranil test still showed a "positive" and then "slightly positive" result, while the ninhydrin test became negative earlier. This indicates that the chloranil test is more sensitive to small amounts of unreacted proline.
| Coupling Completeness (mol Ala/mol Pro) | Chloranil Test Result | Ninhydrin Test Result |
| 0.69 | Strongly positive | Resin: dark brown; liquid: blue |
| 0.87 | Positive | Resin: light brown; liquid: yellow |
| 0.97 | Slightly positive | Resin: light brown; liquid: yellow |
| 1.01 | Negative | Resin: yellow to brown; liquid: yellow |
Data adapted from a study on the qualitative test for monitoring coupling completeness using chloranil.
Experimental Protocols
Kaiser Test
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.[5]
-
Reagent B: 80 g of phenol in 20 mL of ethanol.[5]
-
Reagent C: 2 mL of a 0.001 M aqueous solution of KCN diluted to 100 mL with pyridine.[5]
Procedure:
-
Place a small sample of resin beads (approx. 10-15 beads) in a small test tube.[4]
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[4]
-
Heat the test tube at 100-120°C for 3-5 minutes.[4]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense blue solution and beads: Positive result (free primary amines present).
-
Yellow or colorless solution and beads: Negative result (no free primary amines).
-
Reddish-brown or yellow color: Ambiguous result, potentially indicating the presence of a secondary amine like proline.[1]
Chloranil Test
Reagents:
-
Reagent A: 2% (v/v) acetaldehyde in N,N-dimethylformamide (DMF).[3]
-
Reagent B: 2% (w/v) chloranil in DMF.[3]
Procedure:
-
Place a small sample of resin beads (approx. 1-5 mg) in a small test tube.[3]
-
Add 1-2 drops of Reagent A to the resin beads.
-
Add 1-2 drops of Reagent B to the resin beads.
-
Let the mixture stand at room temperature for 5 minutes.[3]
-
Observe the color of the beads.
Interpretation:
-
Blue or greenish-blue beads: Positive result (free secondary amine present).[3]
-
Colorless or pale yellow beads: Negative result (no free secondary amine).
Chemical Principles and Reaction Mechanisms
Kaiser Test with Primary Amines
The Kaiser test involves the reaction of two molecules of ninhydrin with a primary amine. The amine is oxidatively deaminated to an aldehyde, and the resulting ammonia reacts with another molecule of ninhydrin to form a blue-purple chromophore known as Ruhemann's purple.
Kaiser Test with Proline (Secondary Amine)
With a secondary amine like proline, the reaction with ninhydrin does not proceed to form Ruhemann's purple. Instead, it is believed to form a yellow-orange to reddish-brown adduct, although the exact structure of the chromophore is not as well-defined as Ruhemann's purple. This results in a weak and unreliable color change.
Chloranil Test with Proline (Secondary Amine)
The chloranil test is a two-step process. First, the secondary amine (proline) reacts with acetaldehyde to form an enamine or an iminium ion intermediate. This electron-rich intermediate then reacts with chloranil (an electron acceptor) to form a colored charge-transfer complex, which is responsible for the observed blue or greenish-blue color.[6]
Experimental Workflow for Monitoring SPPS
The following workflow illustrates the integration of these tests in a typical Fmoc-based SPPS cycle.
Conclusion and Recommendations
For solid-phase peptide synthesis involving secondary amines like proline, the chloranil test is unequivocally the more reliable and sensitive method for monitoring coupling reactions compared to the Kaiser test. The distinct blue or greenish-blue color of a positive chloranil test provides a clear indication of incomplete coupling, whereas the Kaiser test's weak and ambiguous color for secondary amines can lead to misinterpretation and the propagation of deletion sequences.
It is strongly recommended to use the chloranil test as the standard qualitative method for monitoring the completion of coupling to proline and other N-substituted amino acids in SPPS. The Kaiser test should be reserved for monitoring coupling reactions involving primary amines. By employing the appropriate test for the specific amino acid, researchers can ensure higher fidelity in their peptide synthesis, leading to purer final products and more reliable downstream applications.
References
Confirming Molecular Weight of N-Cbz-Protected Peptide Intermediates: A Comparative Guide to LC-MS, MALDI-TOF, and NMR
In the synthesis of therapeutic peptides, the precise confirmation of molecular weight at each step is critical for ensuring the final product's identity and purity. For intermediates, where amino acids are sequentially added with protecting groups like the N-terminal benzyloxycarbonyl (Cbz or Z-group), robust analytical techniques are indispensable. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these crucial intermediates.
Comparative Analysis of Key Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its ability to couple the powerful separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry.[1][2] This makes it particularly effective for analyzing complex crude reaction mixtures. MALDI-TOF MS is a high-throughput alternative, valued for its speed and sensitivity in directly determining molecular weights from purified samples.[3][4] While not primarily a tool for molecular weight determination, NMR spectroscopy offers unparalleled insight into the chemical structure, confirming the presence of the Cbz group and the integrity of the peptide backbone, albeit with lower sensitivity.[5][6]
The selection of an analytical method depends on the specific requirements of the experiment, such as the need for high throughput, detailed structural information, or the analysis of complex mixtures.[3]
| Feature | LC-MS (with ESI) | MALDI-TOF MS | NMR Spectroscopy |
| Primary Information | Mass-to-charge ratio (m/z) of separated components; structural data via fragmentation (MS/MS).[1][7] | Mass-to-charge ratio (m/z), primarily of the intact molecule.[3] | Detailed 3D molecular structure, atom connectivity, and conformational dynamics.[5][8] |
| Mass Accuracy | High resolution and accuracy (low ppm range).[9] | High resolution and accuracy (low ppm range), though can be affected by matrix interference.[3][9] | Indirectly confirms structure, which corresponds to a specific molecular weight. Not a direct mass measurement tool. |
| Sensitivity | High (picomole to femtomole range). Nano-LC can further enhance sensitivity.[4][10] | Very High (femtomole to attomole range).[3] | Low; requires a significantly higher sample amount (micromole to millimole range).[6] |
| Sample Prep. Complexity | Moderate: Sample solubilization, filtration. Mobile phase preparation is crucial.[2] | Simple to Moderate: Co-crystallization with a matrix on a target plate.[3][11] | High: Requires high sample purity (>95%), solubility in deuterated solvents, and concentration/pH adjustment.[6] |
| Analysis Time | 5-30 minutes per sample (dependent on chromatography). | <5 minutes per sample (high throughput). | 30 minutes to several hours per sample, depending on the experiments performed.[5] |
| Key Advantages | Excellent for analyzing complex mixtures. Provides both separation and mass data.[12] ESI generates multiply-charged ions, extending the mass range.[4] | Very fast for routine checks. High tolerance for salts and buffers compared to ESI.[13] Ideal for high molecular weight substances.[3] | Provides unambiguous structural confirmation.[5] Non-destructive.[8] Essential for identifying isomers. |
| Key Limitations | Ion suppression from reagents like TFA can reduce signal.[14] Slower throughput due to the chromatography step. | Can cause dissociation of non-covalent complexes.[13] Matrix peaks can interfere with analysis.[3] Not ideal for complex mixtures without prior separation. | Low sensitivity and low throughput.[5] Complex spectra can be difficult to interpret. Requires larger quantities of pure sample. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate results. Below are representative methodologies for each technique.
LC-MS Protocol for N-Cbz-Peptide Analysis
This protocol is designed for the routine confirmation of a Cbz-protected peptide's molecular weight following a synthesis step.
-
Sample Preparation :
-
Dissolve the crude or purified peptide intermediate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.[2]
-
Dilute the filtered sample with the initial mobile phase solvent to a final concentration of 10-100 µg/mL in an autosampler vial.[11]
-
-
Liquid Chromatography (LC) Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.[14]
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[14]
-
Flow Rate : 0.3 mL/min.
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (Re-equilibration)
-
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Source : Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer : Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Scan Range : 100 - 2000 m/z.
-
Capillary Voltage : 3.5 kV.
-
Data Analysis : The acquired total ion chromatogram (TIC) is processed to extract the mass spectrum for the peak of interest. The molecular weight is confirmed by identifying the [M+H]⁺, [M+Na]⁺, and other adducts or multiply charged species.
-
MALDI-TOF MS Protocol
This method is ideal for rapid screening of multiple purified fractions.
-
Matrix Preparation : Prepare a saturated solution of a suitable matrix, such as α-Cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile:water with 0.1% TFA.
-
Sample Preparation : Mix 1 µL of the peptide sample (approx. 10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate.
-
Spotting : Allow the mixture to air-dry completely, forming a co-crystal of the peptide and matrix.[11]
-
MS Analysis :
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflectron mode.
-
Calibrate the instrument using a standard peptide mixture.
-
The resulting spectrum should show a prominent peak corresponding to the singly charged protonated molecule [M+H]⁺.
-
NMR Spectroscopy Protocol
This protocol provides basic structural confirmation, verifying the presence of the Cbz group and characteristic amino acid signals.
-
Sample Preparation :
-
Ensure the peptide sample is of high purity (>95%).[6]
-
Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN). DMSO-d₆ is often preferred as it solubilizes many peptides and keeps amide protons from exchanging with the solvent.
-
Adjust pH if necessary, as it can influence chemical shifts.[6]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition :
-
Acquire a 1D ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key Signals to Observe :
-
Cbz Group : A sharp singlet around 5.1 ppm (for the benzylic -CH₂- protons) and aromatic signals between 7.2-7.4 ppm.
-
Amide Protons (NH) : Typically found in the 7.5-9.0 ppm region.
-
Alpha-Protons (α-CH) : Located between 3.5-4.5 ppm.
-
Side-Chain Protons : Found in various regions, characteristic of the specific amino acids.
-
-
-
Data Analysis : Integrate the signals to confirm the expected proton ratios. The presence and correct integration of the Cbz signals alongside the peptide backbone protons provide strong evidence of the correct structure. For more complex structures, 2D experiments like COSY and TOCSY can be employed to assign specific amino acid spin systems.[5][6]
Workflow for Molecular Weight Confirmation
The following diagram illustrates a typical workflow for a researcher tasked with confirming the molecular weight and identity of a newly synthesized N-Cbz-protected peptide intermediate.
Caption: Workflow for analytical confirmation of Cbz-protected peptides.
Conclusion and Recommendations
For the routine confirmation of N-Cbz-protected peptide intermediates, a multi-tiered analytical approach is most effective.
-
For high-throughput screening of multiple purified fractions , MALDI-TOF MS is the method of choice due to its unparalleled speed and high sensitivity.
-
For analyzing crude reaction mixtures or when higher confidence in molecular weight is required , LC-MS is superior, as it provides chromatographic separation from impurities before mass analysis.[12]
-
When there is ambiguity in the mass spectrometry data, or for final, unambiguous structural verification , NMR spectroscopy is essential. While not a primary tool for molecular weight, it is the gold standard for confirming the covalent structure, including the successful installation of the Cbz protecting group.
By leveraging the complementary strengths of these techniques, researchers and drug development professionals can ensure the fidelity of their peptide synthesis workflows, leading to higher quality final products and more reliable downstream results.
References
- 1. LC-MS bioanalysis of intact proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 3. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 7. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msf.ucsf.edu [msf.ucsf.edu]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. lcms.cz [lcms.cz]
- 12. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 14. agilent.com [agilent.com]
A Researcher's Guide to Carboxybenzyl (Cbz) Deprotection for Sensitive Substrates
The Carboxybenzyl (Cbz or Z) group is a cornerstone in synthetic chemistry, particularly for the protection of amines in peptide synthesis and complex molecule construction.[1][2] Its stability and the crystallinity it often imparts to intermediates make it a valuable tool. However, the true challenge lies in its removal, especially from substrates laden with sensitive functional groups. The standard method, catalytic hydrogenolysis, while efficient, is notoriously non-selective and can lead to undesired reductions of alkenes, alkynes, nitro groups, and aryl halides, or cleavage of other benzyl-type protecting groups.[3][4]
This guide provides a comparative overview of various Cbz deprotection strategies, focusing on conditions suitable for sensitive substrates. It includes quantitative data, detailed experimental protocols, and a decision-making workflow to aid researchers in selecting the optimal method for their specific synthetic challenge.
Comparison of Cbz Deprotection Methods
The selection of a deprotection method is dictated by the functional groups present in the substrate. While catalytic hydrogenolysis is the most common approach, a range of acidic, nucleophilic, and transfer hydrogenation conditions have been developed to enhance chemoselectivity.
| Method Category | Reagents & Conditions | Advantages | Disadvantages / Substrate Sensitivities | Key Chemoselectivity Notes |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1-50 psi), MeOH or EtOH, Room Temp. | High yield, clean byproducts (toluene, CO₂), mild conditions.[2] | Reduces alkenes, alkynes, nitro groups, imines, and azides. Cleaves benzyl ethers. Dehalogenates aryl halides (I, Br, Cl).[4] Catalyst can be poisoned by sulfur or phosphorus compounds.[5] | Generally not suitable for substrates with other reducible functional groups. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH, Room Temp. | Avoids handling of H₂ gas, rapid, mild, and neutral conditions. Can be more selective than standard hydrogenolysis. | Can still reduce some sensitive groups depending on the substrate and specific hydrogen donor. | Often preserves benzyl ethers and is compatible with DNA-encoded libraries when used with surfactants like TPGS-750-M.[6] Triethylsilane can also be used as a hydrogen donor for mild, neutral deprotection.[7] |
| Acidic Cleavage (Lewis Acid) | AlCl₃, Hexafluoroisopropanol (HFIP), Room Temp. | Metal-free, scalable, and cost-effective.[7][8] High functional group tolerance. | Requires anhydrous conditions. HFIP is a corrosive and specialized solvent. | Excellent chemoselectivity. Tolerates reducible groups like nitro, double bonds, and benzyl ethers (O-Bn and N-Bn).[1][7] |
| Acidic Cleavage (Brønsted Acid) | HBr (33%) in Acetic Acid, Room Temp. | Strong, effective, and well-established method. | Very harsh conditions. Can cleave other acid-labile groups (e.g., Boc, trityl). HBr is highly corrosive. | Useful when substrates are resistant to milder methods but lack other acid-sensitive functionalities.[9] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | Superior for substrates with sensitive groups incompatible with hydrogenolysis or strong acids.[7] Metal-free. | Requires elevated temperatures. The thiol reagent and byproduct can complicate purification. | Highly chemoselective. A similar thiol-based method was used in the synthesis of Adagrasib to avoid reducing an aryl chloride.[4] |
| Alternative Reductive | 10% Pd/C, NaBH₄, MeOH, Room Temp. | Extremely rapid (often complete in <10 mins), simple setup.[2] | NaBH₄ is a potent reducing agent and may affect other functional groups like ketones or aldehydes. | Generates hydrogen in situ, offering a convenient alternative to a hydrogen gas setup.[1] |
| Enzymatic Cleavage | Penicillin Acylase or Cbz-ase | Exceptionally mild (physiological pH, temp.) and highly selective.[3] | Limited substrate scope, enzyme availability and cost can be prohibitive. | Ideal for complex biomolecules where chemoselectivity is paramount. Avoids toxic heavy metals.[3] |
Workflow for Selecting a Cbz Deprotection Strategy
Choosing the right deprotection conditions is critical for the success of a synthetic campaign. The following decision-making workflow, presented as a DOT graph, provides a logical path for selecting an appropriate method based on the sensitivities of the substrate.
Caption: Decision workflow for Cbz deprotection method selection.
Detailed Experimental Protocols
The following protocols are representative examples of chemoselective Cbz deprotection methods suitable for sensitive substrates.
Protocol 1: Lewis Acid-Mediated Deprotection with AlCl₃/HFIP
This method is highly effective for substrates containing reducible groups that are stable to Lewis acids.[1][7]
-
Materials :
-
N-Cbz protected substrate
-
Aluminum chloride (AlCl₃), anhydrous
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
-
Procedure :
-
Dissolve the N-Cbz protected amine (1.0 equiv.) in HFIP (approx. 0.2 M concentration) at room temperature under an inert atmosphere (N₂ or Ar).
-
Add anhydrous aluminum chloride (3.0 equiv.) portion-wise to the solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
-
Work-up :
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) solution of saturated aqueous Rochelle's salt.
-
Dilute the mixture with DCM and stir until the layers clarify.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amine.
-
Protocol 2: Nucleophilic Deprotection with 2-Mercaptoethanol
This protocol is advantageous for substrates bearing functionalities sensitive to both reduction and strong acids.[7]
-
Materials :
-
N-Cbz protected substrate
-
2-Mercaptoethanol
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMA)
-
Ethyl acetate (EtOAc)
-
Water
-
-
Procedure :
-
To a solution of the N-Cbz protected amine (1.0 equiv.) in DMA, add K₃PO₄ (3.0 equiv.) and 2-mercaptoethanol (10.0 equiv.).
-
Heat the reaction mixture to 75 °C and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.
-
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash several times with water to remove DMA and excess reagents.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product may require chromatographic purification.
-
Protocol 3: Rapid Transfer Hydrogenation with NaBH₄/Pd-C
This method provides an extremely fast and convenient in situ generation of hydrogen for the deprotection reaction.[2]
-
Materials :
-
N-Cbz protected substrate
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Sodium borohydride (NaBH₄)
-
Celite
-
-
Procedure :
-
Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol at room temperature.
-
Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the substrate).
-
Add sodium borohydride (1.0-2.0 equiv.) portion-wise. Vigorous gas evolution (H₂) will occur. Caution: Perform in a well-ventilated fume hood.
-
Stir the reaction at room temperature. The reaction is typically complete within 3-15 minutes.[2] Monitor by TLC.
-
-
Work-up :
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and concentrate in vacuo to afford the deprotected amine.
-
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. tdcommons.org [tdcommons.org]
- 9. total-synthesis.com [total-synthesis.com]
Safety Operating Guide
Proper Disposal of [(Benzyloxy)carbonyl]amino}(phenyl)acetic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid, a compound commonly used in peptide synthesis and other research applications. Adherence to these protocols is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are necessary to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing is required to shield the skin from potential exposure.
-
Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
Hazard Identification: Based on analogous compounds, [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Always consult your institution's chemical hygiene plan and the compound's specific SDS if available.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process.[4][5] Do not mix incompatible waste streams.[6]
-
Solid Waste:
-
Collect unused or expired solid [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid in its original container whenever possible.[4]
-
If the original container is not available, use a clearly labeled, sealed waste container compatible with the chemical.
-
Contaminated disposables, such as weigh boats, gloves, and wipes, should be collected in a designated solid hazardous waste container.[2]
-
-
Liquid Waste:
Container Management and Labeling
All waste containers must be managed and labeled in accordance with institutional and regulatory guidelines.[7][8]
-
Container Requirements:
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid".[3]
-
Include the date of waste generation and list all contents of the container.
-
Indicate the primary hazards (e.g., "Irritant").
-
Storage and Disposal Procedures
Waste must be stored safely pending pickup and disposal by your institution's Environmental Health and Safety (EHS) department.
-
Storage:
-
Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3]
-
Provide the EHS department with all available information about the compound and the waste stream.
-
Never dispose of [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid or its containers in the regular trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.[2][7]
-
Empty Container Management:
-
A container that has held [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid should be managed as hazardous waste unless properly decontaminated.
-
For acutely hazardous waste, containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
-
For non-acutely hazardous waste, ensure the container is completely empty, deface the chemical label, and remove the cap before disposing of it as regular trash, in accordance with your institution's policies.[7]
Spill Management
In the event of a spill, follow these procedures:
-
Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.[2]
-
Absorb: Cover the spill with an inert absorbent material.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not fill more than 3/4 full. | [4] |
| Aqueous Waste pH for Sink Disposal | Must be between pH 2 and 12.5 for consideration (institutional approval required). | [8] |
| Acutely Toxic Waste Accumulation Limit | Maximum of 1 quart (liquid) or 1 kilogram (solid). | [8] |
| General Hazardous Waste Accumulation Limit | Maximum of 55 gallons per Satellite Accumulation Area. | [8] |
Experimental Protocol for Waste Segregation
-
Preparation: Obtain separate, properly labeled hazardous waste containers for solid, aqueous, and non-halogenated solvent waste from your EHS department.
-
Solid Waste Collection: Place any solid [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid and contaminated disposables (gloves, weigh paper) into the "Solid Hazardous Waste" container. Seal the container after each addition.
-
Aqueous Waste Collection: Pour all aqueous solutions containing the compound into the "Aqueous Hazardous Waste" container. Do not mix with solvents.
-
Solvent Waste Collection: Pour all non-halogenated solvent solutions containing the compound into the "Non-Halogenated Solvent Waste" container.
-
Storage: Store all sealed containers in the designated satellite accumulation area.
-
Pickup: Once a container is 3/4 full or has reached the accumulation time limit, contact EHS for waste pickup.
Disposal Workflow
Caption: Decision workflow for the disposal of [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid
Essential Safety and Handling Guide for {[(Benzyloxy)carbonyl]amino}(phenyl)acetic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles, Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended for tasks with a higher risk of splashing. |
| Skin/Body | Laboratory Coat, Chemical-Resistant Apron | A laboratory coat should be worn at all times. For procedures with a significant splash hazard, a chemical-resistant apron should be worn over the lab coat. |
| Hands | Chemical-Resistant Gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Respiratory | Respirator (if applicable) | Respiratory protection is not typically required under normal conditions with adequate ventilation.[1] However, if dust is generated or ventilation is inadequate, use a respirator and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Hazard Summary
Potential Hazards:
-
May cause eye, skin, and respiratory tract irritation.
Operational Plan: Safe Handling and Storage
Strict adherence to the following operational plan is essential for the safe handling and storage of {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[4]
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Store away from incompatible materials such as oxidizing agents.[2][3]
Experimental Workflow: Handling {[(Benzyloxy)carbonyl]amino}(phenyl)acetic Acid
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
